7,9-Dimethylbenz[c]acridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7,9-dimethylbenzo[c]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-12-7-10-18-17(11-12)13(2)15-9-8-14-5-3-4-6-16(14)19(15)20-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFJMRLDXHSXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2C)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025105 | |
| Record name | 7,9-Dimethyl benz(c)acridine | |
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Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
7,9-dimethylbenz(c)acridine is a light yellow powder. (NTP, 1992) | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20233 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20233 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
963-89-3 | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
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| Record name | 7,9-Dimethylbenz[c]acridine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 7,9-Dimethylbenz(c)acridine | |
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| Record name | 7,9-Dimethyl benz(c)acridine | |
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| Record name | 7,9-Dimethylbenz[c]acridine | |
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Melting Point |
324 °F (NTP, 1992) | |
| Record name | 7,9-DIMETHYLBENZ(C)ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20233 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7,9-Dimethylbenz[c]acridine
Introduction
The benz[c]acridine scaffold is a significant heterocyclic system in medicinal chemistry and materials science, forming the core of various functional molecules. These compounds are noted for their DNA-intercalating properties and fluorescence, leading to applications as potential anticancer agents and organic dyes.[1] Specifically, 7,9-Dimethylbenz[c]acridine is a key derivative used extensively in toxicological and metabolic research to understand the mechanisms of carcinogenesis associated with polycyclic aza-aromatic compounds.[2] Its synthesis, therefore, is of considerable interest to researchers in drug development, toxicology, and chemical biology.
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, grounded in established chemical principles. We will explore the strategic two-step approach involving the formation of a key diarylamine intermediate followed by a catalyzed cyclization. This document emphasizes the causality behind experimental choices, offers detailed, reproducible protocols, and compares classical and modern energy sources for the final ring-closure, providing a field-proven perspective for researchers.
Strategic Overview: A Two-Step Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy is predicated on building the necessary carbon-nitrogen framework before constructing the final heterocyclic ring.
-
Step 1: Synthesis of the Diarylamine Precursor. The initial and crucial step is the formation of the diarylamine, N-(3,5-dimethylphenyl)-1-naphthylamine. This intermediate correctly positions the naphthalene and dimethylphenyl moieties for the subsequent cyclization. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally well-suited for this transformation due to their high efficiency and broad functional group tolerance.[3][4]
-
Step 2: Bernthsen Acridine Synthesis. The final heterocyclic core is constructed via the Bernthsen acridine synthesis. This classic reaction involves the acid-catalyzed cyclocondensation of a diarylamine with a carboxylic acid at elevated temperatures.[1][5][6] Formic acid is the ideal choice to yield an unsubstituted carbon at the 12-position of the benz[c]acridine ring system. We will detail both traditional thermal heating and modern microwave-assisted protocols for this key transformation.[7][8]
The complete synthetic workflow is illustrated below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of N-(3,5-dimethylphenyl)-1-naphthylamine (Diarylamine Intermediate)
The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination stands out as a highly reliable method, offering significant advantages over harsher, traditional methods like the Ullmann condensation, such as milder reaction conditions and broader substrate scope.[3][9][10] This protocol utilizes a palladium catalyst and a specialized phosphine ligand to efficiently couple 1-bromonaphthalene with 3,5-dimethylaniline.
Methodology: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 mol%), a suitable phosphine ligand such as XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 2.8 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 10-15 minutes. This is critical as the palladium(0) active catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add 1-bromonaphthalene (2.0 mmol, 1.0 equiv.) and 3,5-dimethylaniline (2.2 mmol, 1.1 equiv.) via syringe, followed by 10 mL of dry, degassed toluene.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diarylamine intermediate.
| Parameter | Value | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | A robust and versatile catalytic system for C-N cross-coupling of unactivated aryl bromides.[11] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required for the deprotonation of the amine and regeneration of the catalyst.[11] |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for the required reaction temperature. |
| Temperature | 100-110 °C | Sufficient thermal energy to drive the catalytic cycle efficiently without significant degradation. |
Part 2: Cyclization to this compound
The Bernthsen acridine synthesis is a powerful method for constructing the acridine core from a diarylamine precursor.[1][5] The reaction is catalyzed by a Lewis acid, typically zinc chloride (ZnCl₂), which activates the carboxylic acid for electrophilic aromatic substitution, followed by dehydration to form the aromatic acridine ring.[12]
Methodology A: Classical Thermal Synthesis
This method relies on conventional heating and requires high temperatures and extended reaction times.
-
Reagent Preparation: In a round-bottom flask, thoroughly mix N-(3,5-dimethylphenyl)-1-naphthylamine (1.0 mmol, 1.0 equiv.) with anhydrous zinc chloride (ZnCl₂, 4.0 mmol, 4.0 equiv.).
-
Acid Addition: Add an excess of formic acid (HCOOH, ~10 equiv.).
-
Reaction Execution: Heat the mixture in an oil bath to 220-250 °C for 4-8 hours.[6] The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.
-
Work-up and Purification: Cool the reaction mixture. Carefully add 50 mL of 10% aqueous ammonia to neutralize the acid and decompose the zinc complexes. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude solid is then purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/toluene) to yield this compound as a light yellow powder.[13]
Methodology B: Microwave-Assisted Synthesis
Microwave irradiation offers a significant improvement over classical heating by dramatically reducing reaction times and often improving yields.[7][8][14] The mechanism involves efficient dielectric heating of the polar reagents.
-
Reaction Setup: In a dedicated microwave reaction vessel, combine N-(3,5-dimethylphenyl)-1-naphthylamine (1.0 mmol, 1.0 equiv.), anhydrous zinc chloride (ZnCl₂, 4.0 mmol, 4.0 equiv.), and formic acid (HCOOH, ~10 equiv.).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 200-210 °C for 5-15 minutes.[7] Power should be modulated to maintain the target temperature.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the classical thermal method.
| Parameter | Classical Method | Microwave Method | Rationale & Comparison |
| Heating Source | Oil Bath | Microwave Irradiation | Microwave heating is more efficient, providing rapid and uniform heating throughout the reaction volume.[7] |
| Temperature | 220-250 °C | 200-210 °C | Similar temperatures are reached, but the microwave method achieves this much faster. |
| Reaction Time | 4-8 hours | 5-15 minutes | A dramatic reduction in time, increasing throughput and energy efficiency.[8] |
| Typical Yield | Moderate | Good to Excellent | Microwave irradiation often minimizes side-product formation due to shorter exposure to high temperatures.[7][14] |
graph "Bernthsen_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];// Graph attributes graph [bgcolor="#F1F3F4", size="10,6!", dpi=72];
// Node styles step [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; catalyst [shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"];
// Nodes A [label="Diarylamine + Formic Acid", class="step"]; B [label="Activation of Carbonyl\nby ZnCl₂", class="step"]; C [label="Intramolecular Electrophilic\nAromatic Substitution (SEAr)", class="step"]; D [label="Dehydration & Aromatization", class="step"]; E [label="this compound", class="step", style="rounded,filled", fillcolor="#E6F4EA", color="#34A853"]; ZnCl2 [label="ZnCl₂", class="catalyst"];
// Edges A -> B; B -> C; C -> D; D -> E; ZnCl2 -> B [label=" Lewis Acid\nCatalyst", style=dashed, color="#4285F4"]; D -> ZnCl2 [label=" Regenerated", style=dashed, color="#4285F4"]; }
Caption: Simplified logical flow of the Bernthsen acridine synthesis.
Purification and Characterization
Due to the polycyclic aromatic nature of the product, purification requires robust techniques.
-
Purification: Column chromatography using silica gel or alumina is the most effective method for removing unreacted starting materials and side products.[7][15] A solvent system of increasing polarity, such as a hexane-ethyl acetate gradient, is typically employed. Recrystallization can be used as a final polishing step.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value / Expected Data | Source |
| Appearance | Light yellow powder | [13] |
| Molecular Formula | C₁₉H₁₅N | [2] |
| Molecular Weight | 257.33 g/mol | [2] |
| Melting Point | 157-161 °C | [2] |
| ¹H NMR | Signals in the aromatic region (δ 7-9 ppm) and two singlets for the non-equivalent methyl groups in the aliphatic region (δ 2-3 ppm). | [13] |
| ¹³C NMR | Characteristic signals for aromatic carbons and two distinct signals for the methyl carbons. | [13] |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 257. | [13] |
| IR Spectroscopy | Peaks corresponding to C-H aromatic stretching (~3050 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-N stretching (~1350-1250 cm⁻¹). | [13][16] |
Safety and Handling
This compound is a potent carcinogen and must be handled with extreme care.[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses. Work should be conducted exclusively within a certified chemical fume hood.
-
Handling: Avoid inhalation of the powder and skin contact. It is sensitive to air and light.[13] Store in a tightly sealed container, protected from light, in a cool, dry place.
-
Reactivity: The compound is a weak base and will react exothermically with acids. It may be incompatible with strong oxidizing agents, isocyanates, and acid halides.[13]
-
Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound is a multi-step process that is highly achievable with modern synthetic methodologies. The strategic combination of a Buchwald-Hartwig amination to construct the diarylamine precursor, followed by a microwave-assisted Bernthsen cyclization, provides an efficient, rapid, and reliable route to this important research chemical. By understanding the rationale behind each step—from the necessity of an inert atmosphere in the coupling reaction to the catalytic role of zinc chloride in the final ring formation—researchers can confidently execute this synthesis. Adherence to the detailed protocols and stringent safety precautions outlined in this guide will ensure the successful and safe preparation of this compound for advanced scientific investigation.
References
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Buchwald-Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
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Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. ACS Publications. [Link]
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RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. J-STAGE. [Link]
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Bernthsen acridine synthesis. Grokipedia. [Link]
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The Importance of PAH Removal and Other Contaminants. Puragen. [Link]
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Removal efficiency of polycyclic aromatic hydrocarbons (PAHs) by different purified water techniques in Hangzhou, China. IEEE Xplore. [Link]
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Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. [Link]
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Bernthsen acridine synthesis (CHEMISTRIAN). Slideshare. [Link]
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Microwave enhanced synthesis of acridines. A new aspect in the Bernthsen reaction. ResearchGate. [Link]
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7,9-Dimethylbenz(c)acridine | C19H15N | CID 13757. PubChem. [Link]
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Bernthsen Acridine Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
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Rapid Synthesis of Acridines Using Microwave. ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline. [Link]
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Bernthsen acridine synthesis. Wikipedia. [Link]
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Ullmann condensation. Wikipedia. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution... ResearchGate. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. [Link]
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Synthesis of N-phenyl-1-naphthylamine. PrepChem.com. [Link]
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Microwave Assisted Organic Synthesis. Taylor & Francis. [Link]
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Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. MDPI. [Link]
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Benzene, 1-bromo-3,5-dimethyl-. PubChem. [Link]
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Benz(c)acridine. PubChem. [Link]
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An In-depth Technical Guide to the Chemical Properties of 7,9-Dimethylbenz[c]acridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,9-Dimethylbenz[c]acridine is a polycyclic aromatic hydrocarbon (PAH) and a heterocyclic compound containing a nitrogen atom within its fused aromatic ring system. Its chemical formula is C₁₉H₁₅N, and it has a molecular weight of 257.33 g/mol [1][2]. This compound belongs to the benzacridine family, a class of compounds that has garnered significant interest in the scientific community due to the biological activities of some of its members, ranging from potential therapeutic agents to known carcinogens[3]. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic data, and biological relevance, to serve as a valuable resource for professionals in research and drug development.
Synthesis of this compound: The Bernthsen Reaction
The synthesis of this compound can be effectively achieved through the Bernthsen acridine synthesis, a classic and versatile method for the preparation of 9-substituted acridines[4][5]. This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at elevated temperatures[4][5][6]. For the synthesis of this compound, the logical precursors are N-(m-tolyl)-2-naphthylamine and acetic acid.
Reaction Scheme:
-
Diarylamine: N-(m-tolyl)-2-naphthylamine
-
Carboxylic Acid: Acetic Acid
-
Catalyst: Zinc Chloride (ZnCl₂)
The reaction proceeds via an electrophilic aromatic substitution followed by cyclization and dehydration to form the acridine ring system.
Experimental Protocol: Synthesis of this compound
The following is a detailed, step-by-step methodology for the synthesis of this compound based on the principles of the Bernthsen reaction:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine N-(m-tolyl)-2-naphthylamine (1 molar equivalent) and glacial acetic acid (10 molar equivalents).
-
Carefully add anhydrous zinc chloride (4 molar equivalents) to the mixture. Caution: Zinc chloride is hygroscopic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Reaction:
-
Heat the reaction mixture to 200-220°C with continuous stirring. The high temperature is necessary to overcome the activation energy of the reaction[5].
-
Maintain the reaction at this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Add a 10% aqueous solution of sodium hydroxide to the solidified mass to neutralize the excess acid and decompose the zinc chloride complex. This will result in the precipitation of the crude product.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield light yellow crystals of this compound[2].
-
Causality Behind Experimental Choices:
-
The excess of acetic acid serves as both a reactant and a solvent.
-
Zinc chloride acts as a Lewis acid, activating the carboxylic acid for electrophilic attack on the diarylamine.
-
The high reaction temperature is a characteristic requirement of the classical Bernthsen synthesis to drive the condensation and cyclization steps[5].
-
Neutralization with a base is crucial for the isolation of the free acridine base from its salt complex with zinc chloride.
Physicochemical Properties
This compound is a light yellow powder at room temperature[2]. It is sensitive to air and light and is insoluble in water[2]. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅N | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Appearance | Light yellow powder | [2] |
| Melting Point | 157-161 °C | [7] |
| Boiling Point | 300 °C at 10 mmHg | [7] |
| Solubility | Insoluble in water | [2] |
| XLogP3 | 5.5 | [2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons in the deshielded region and two singlets in the upfield region corresponding to the two methyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the aromatic carbons and the carbons of the methyl groups.
-
Mass Spectrometry: The mass spectrum would display a prominent molecular ion peak (M+) at m/z 257, corresponding to the molecular weight of the compound[1].
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.
Reactivity and Stability
This compound is sensitive to exposure to air and light[2]. It is a weakly basic compound due to the lone pair of electrons on the nitrogen atom. It can react with acids to form salts. The compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides[2]. Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides[2].
Biological Activity and Toxicological Insights
Several studies have investigated the biological activity of this compound, with a primary focus on its carcinogenicity.
Carcinogenic Properties
This compound is classified as a carcinogen[3]. Like many polycyclic aromatic hydrocarbons, its carcinogenicity is linked to its metabolic activation in the body.
Metabolic Activation Pathway
The metabolic activation of this compound is a multi-step process primarily occurring in the liver, catalyzed by cytochrome P450 enzymes. The key steps are:
-
Epoxidation: The initial step involves the formation of an epoxide across one of the double bonds of the aromatic rings. For benz[c]acridines, the "K-region" (the 5,6-double bond) is a potential site for epoxidation.
-
Hydrolysis: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form a dihydrodiol.
-
Second Epoxidation: A second epoxidation of the dihydrodiol leads to the formation of a highly reactive diol epoxide.
-
DNA Adduct Formation: This diol epoxide is a potent electrophile that can react with nucleophilic sites in DNA, forming covalent adducts. These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Studies on the metabolism of this compound have identified various metabolites, including dihydrodiols and their derivatives, confirming this activation pathway[7].
Caption: Metabolic activation pathway of this compound.
Conclusion
This compound is a polycyclic aromatic compound with well-defined chemical and physical properties. Its synthesis is achievable through the established Bernthsen acridine synthesis. The primary concern with this compound is its carcinogenic nature, which is a result of its metabolic activation to a reactive diol epoxide that can form DNA adducts. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for researchers and professionals working in fields where exposure to or handling of this compound is a possibility, and for those involved in the study of chemical carcinogenesis and the development of potential countermeasures.
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7,9-Dimethylbenz[c]acridine: A Comprehensive Technical Guide for Researchers
An In-depth Review of its Synthesis, Carcinogenic Mechanism, and Analytical Methodologies
Introduction
7,9-Dimethylbenz[c]acridine is a polycyclic aza-aromatic hydrocarbon characterized by a four-ring system with two methyl group substitutions. As a member of the benz[c]acridine family, it has garnered significant attention within the scientific community due to its potent carcinogenic properties. Understanding the chemical nature, metabolic activation, and mechanism of action of this compound is crucial for toxicological research, drug development, and public health. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the fields of toxicology, oncology, and drug development.
Chemical and Physical Properties
This compound is a light yellow powder with the molecular formula C₁₉H₁₅N and a molecular weight of 257.33 g/mol [1][2]. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₅N | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Appearance | Light yellow powder | [1] |
| Melting Point | 157-161 °C | [3] |
| Boiling Point | 300 °C at 10 mmHg | [3] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 963-89-3 | [1][4] |
The compound is sensitive to air and light and is incompatible with strong reducing agents, with which it can generate flammable gaseous hydrogen. It also reacts exothermically with acids to form salts[1].
Synthesis of this compound
The synthesis of this compound can be achieved through the Bernthsen acridine synthesis, a classic method for preparing 9-substituted acridines[5]. This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.
For the synthesis of this compound, a plausible approach involves the reaction of N-(m-tolyl)-2-naphthylamine with acetic acid in the presence of zinc chloride. The m-tolyl group provides the basis for the 7- and 9-methyl substitutions on the final benz[c]acridine ring system.
Conceptual Experimental Protocol: Bernthsen Synthesis of this compound
Causality: The zinc chloride acts as a Lewis acid, activating the carboxylic acid for electrophilic attack on the electron-rich aromatic rings of the diarylamine. The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.
Methodology:
-
Reactant Mixture: Combine N-(m-tolyl)-2-naphthylamine and a molar excess of glacial acetic acid in a reaction vessel.
-
Catalyst Addition: Add anhydrous zinc chloride as the catalyst. The ratio of diarylamine to zinc chloride is typically optimized for specific reactions but is often in the range of 1:2 to 1:4.
-
Reaction Conditions: Heat the mixture to a temperature between 200-270 °C for several hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Work-up: After cooling, the reaction mixture is treated with a basic solution (e.g., sodium hydroxide) to neutralize the acid and decompose the zinc chloride complex.
-
Extraction: The crude product is then extracted with an organic solvent such as toluene or chloroform.
-
Purification: The extracted product is purified by column chromatography on silica gel or alumina, followed by recrystallization to yield pure this compound.
Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Diagram: Conceptual Workflow for Bernthsen Synthesis
Caption: Workflow for the Bernthsen synthesis of this compound.
Carcinogenic Activity and Mechanism of Action
This compound is recognized as a potent carcinogen. Its carcinogenic activity is intrinsically linked to its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.
Metabolic Activation Pathway
The primary route of metabolic activation for many polycyclic aromatic hydrocarbons, including benz[c]acridines, involves oxidation by cytochrome P450 enzymes. For this compound, the metabolic process is thought to proceed through the formation of a "bay-region" diol epoxide, which is the ultimate carcinogenic metabolite.
The key steps in this pathway are:
-
Epoxidation: The initial step involves the formation of an epoxide across the 3,4-double bond of the benz[c]acridine ring system.
-
Hydrolysis: The epoxide is then hydrolyzed by epoxide hydrolase to form a trans-3,4-dihydrodiol.
-
Second Epoxidation: A second epoxidation occurs on the adjacent 1,2-double bond, forming a highly reactive diol epoxide.
The bay-region diol epoxide is a potent electrophile that can react with nucleophilic sites on DNA bases, leading to the formation of stable DNA adducts. Studies on the related compound, 7-methylbenz[c]acridine, have shown that its 3,4-dihydrodiol is a proximate carcinogen, and its bay-region diol epoxide is a potent mutagen[6]. The high tumorigenicity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine in mouse skin and newborn mice further supports this mechanism[7].
Diagram: Metabolic Activation of this compound
Caption: The metabolic activation pathway of this compound to its ultimate carcinogenic form.
Formation of DNA Adducts and Mutagenesis
The formation of covalent DNA adducts is a critical event in chemical carcinogenesis. The bay-region diol epoxide of this compound can react with the exocyclic amino groups of guanine and adenine residues in DNA. These bulky adducts can distort the DNA helix, leading to errors during DNA replication and repair.
If not properly repaired by cellular DNA repair mechanisms, these adducts can lead to mutations in critical genes that control cell growth and differentiation, such as the p53 tumor suppressor gene and the ras proto-oncogenes. Studies on the related carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) have shown the induction of mutations in both p53 and Ha-ras genes in chemically induced carcinomas[8]. It is highly probable that this compound induces a similar spectrum of mutations.
Quantitative Carcinogenicity Data
Experimental Methodologies for Analysis
Analysis of Metabolites
The analysis of this compound metabolites is crucial for understanding its metabolic activation pathway. High-performance liquid chromatography (HPLC) is the primary technique used for the separation of these metabolites.
Experimental Protocol: HPLC Analysis of this compound Metabolites
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. The polar metabolites of this compound will elute earlier than the nonpolar parent compound.
Methodology:
-
Sample Preparation: Metabolites are typically generated by incubating this compound with liver microsomes (e.g., from rats pre-treated with an inducer like 3-methylcholanthrene) and an NADPH-generating system. The reaction is quenched, and the metabolites are extracted with an organic solvent like ethyl acetate.
-
HPLC System: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of a polar solvent (e.g., water or buffer) and gradually increasing the proportion of a nonpolar organic solvent (e.g., methanol or acetonitrile).
-
Detection: Metabolites are detected using a UV detector, often at multiple wavelengths to aid in identification, or a fluorescence detector.
-
Characterization: Fractions corresponding to different peaks can be collected for further analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm their structures. The stereochemistry of dihydrodiol metabolites can be determined by circular dichroism spectroscopy[10].
Analysis of DNA Adducts
The detection and quantification of DNA adducts are essential for assessing the genotoxicity of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: LC-MS/MS Analysis of this compound-DNA Adducts
Causality: This method combines the separation power of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry, allowing for the detection and quantification of specific DNA adducts at very low levels.
Methodology:
-
DNA Isolation and Hydrolysis: DNA is isolated from cells or tissues exposed to this compound. The DNA is then enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: The resulting mixture of normal and adducted deoxynucleosides is separated by reversed-phase HPLC.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) mode. In this mode, the mass spectrometer is set to select the protonated molecular ion of the expected adduct ([M+H]⁺) in the first quadrupole, fragment it in the collision cell, and detect a specific fragment ion in the third quadrupole. This provides high specificity and sensitivity.
-
Quantification: The amount of the adduct is quantified by comparing its peak area to that of a known amount of an isotopically labeled internal standard.
Diagram: Workflow for DNA Adduct Analysis by LC-MS/MS
Caption: A typical workflow for the analysis of this compound-DNA adducts using LC-MS/MS.
Conclusion and Future Directions
This compound is a potent carcinogenic compound whose mechanism of action is closely tied to its metabolic activation to a bay-region diol epoxide and the subsequent formation of DNA adducts. This guide has provided a comprehensive overview of its chemical properties, synthesis, carcinogenic mechanism, and the analytical methodologies used to study it.
Future research should focus on obtaining more precise quantitative data on the tumorigenicity of this compound itself. Further characterization of the specific DNA adducts formed and their repair kinetics would provide deeper insights into its mutagenic potential. Additionally, investigating the specific cellular signaling pathways disrupted by this compound exposure could reveal novel targets for chemoprevention and therapy. The development of highly sensitive and specific biomarkers of exposure and effect for this compound and its metabolites is also a critical area for future investigation to better assess human health risks.
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Pene, C., Lhoste, J. M., Markovits, P., & Hubert-Habart, M. (1976). Synthesis of 7,10- and 7,8-dimethylbenz[c]acridine. Journal of the Chemical Society, Perkin Transactions 1, (21), 2277–2279. [Link]
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Chang, K. W., Lin, S. C., Koos, S., Pather, K., & Solt, D. (1996). p53 and Ha-ras mutations in chemically induced hamster buccal pouch carcinomas. Carcinogenesis, 17(3), 595–600. [Link]
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Ye, Y., Duke, C. C., & Holder, G. M. (1995). The stereochemistry of the major rat hepatic microsomal metabolites of this compound and 7,10-dimethylbenz[c]acridine. Chemical Research in Toxicology, 8(2), 203–208. [Link]
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Konieczny, M. T. (2002). Rapid synthesis of acridines using microwave. ARKIVOC, 2002(11), 13-19. [Link]
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Daniel, F. B., Custer, L., Schut, H. A., Patrick, K. E., & Stoner, G. D. (1988). DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. Cancer Research, 48(14), 3873–3877. [Link]
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The Discovery and Scientific Profile of 7,9-Dimethylbenz[c]acridine: A Technical Guide
Introduction: The Enduring Intrigue of Polycyclic Aromatic Heterocycles
The vast and intricate world of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues has long been a fertile ground for scientific inquiry, yielding compounds with profound biological activities. Within this broad class, the benz[c]acridines represent a significant family of nitrogen-containing polycyclic aromatic compounds. The strategic placement of a nitrogen atom within the fused ring system dramatically alters the electronic properties and metabolic fate of these molecules compared to their carbocyclic counterparts. This guide delves into the scientific core of a particularly potent member of this family: 7,9-Dimethylbenz[c]acridine. First synthesized and identified for its notable carcinogenic properties, this molecule has served as a valuable tool for researchers investigating the mechanisms of chemical carcinogenesis, DNA damage, and cellular responses to genotoxic stress. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals, charting the course from its chemical synthesis to its biological implications.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical and chemical properties is foundational to any scientific investigation. This compound is a light yellow crystalline solid.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Melting Point | 157-161 °C | [2] |
| Boiling Point | 300 °C at 10 mmHg | [2] |
| Appearance | Light yellow powder | [1] |
| Solubility | Insoluble in water | [1] |
The structural elucidation and confirmation of this compound rely on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in confirming the placement of the methyl groups and the protons on the aromatic scaffold. The spectrum is expected to show characteristic signals for the two methyl groups in the aromatic region, alongside a complex pattern of coupled aromatic protons.
-
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound. The mass spectrum of this compound shows a prominent molecular ion peak (M+) at m/z 257, consistent with its molecular formula.[1][3]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of characteristic functional groups. For this compound, the spectrum will be dominated by C-H stretching vibrations from the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic core.[1]
-
UV-Vis Spectroscopy: The extended π-system of the benz[c]acridine core gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These spectra are useful for quantitative analysis and for studying interactions with biomolecules like DNA.
Synthesis of this compound: A Methodological Deep Dive
Experimental Protocol: Microwave-Assisted Bernthsen Synthesis
This protocol provides a representative, step-by-step methodology for the synthesis of this compound. The rationale behind this choice is the significantly reduced reaction times and often improved yields compared to classical heating methods.
Materials:
-
N-(3,5-dimethylphenyl)-1-naphthylamine
-
Formic acid
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethanol
-
Toluene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine N-(3,5-dimethylphenyl)-1-naphthylamine (1 equivalent), formic acid (10 equivalents), and anhydrous zinc chloride (4 equivalents).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. A typical protocol would involve intermittent irradiation to maintain a temperature of 200-210°C for a total of 5-10 minutes.
-
Work-up: After cooling, the reaction mixture is treated with a 10% aqueous sodium hydroxide solution until basic, and then extracted with toluene. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Characterization: The purified fractions are analyzed by thin-layer chromatography (TLC), and the fractions containing the desired product are combined and the solvent evaporated under reduced pressure to yield this compound as a light yellow solid. The final product should be characterized by NMR, MS, and melting point analysis to confirm its identity and purity.
Causality in Experimental Choices:
-
Excess Formic Acid: The use of a large excess of formic acid serves as both a reactant and a solvent, driving the reaction to completion.
-
Zinc Chloride as Catalyst: Anhydrous zinc chloride is a crucial Lewis acid catalyst that facilitates the electrophilic attack of the carbonyl group on the aromatic ring, leading to cyclization.
-
Microwave Heating: This technique dramatically accelerates the reaction rate by efficiently and uniformly heating the reaction mixture, leading to shorter reaction times and potentially cleaner reactions compared to conventional heating.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and side products.
Mechanism of Carcinogenicity: A Multi-Step Path to Genotoxicity
The carcinogenic activity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.[6][7] This process is a hallmark of many polycyclic aromatic carcinogens.
Metabolic Activation Pathway
The metabolic activation of this compound is primarily mediated by the cytochrome P450 monooxygenase system in the liver.[8] The key steps are as follows:
-
Epoxidation: The initial step involves the formation of an epoxide across one of the double bonds of the aromatic rings.
-
Formation of Dihydrodiols: The epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. For this compound, a critical metabolite is the 3,4-dihydrodiol.[8]
-
Formation of a Bay-Region Diol-Epoxide: The dihydrodiol is then further epoxidized by cytochrome P450 to form a highly reactive bay-region diol-epoxide. This diol-epoxide is considered the ultimate carcinogen.[7]
The presence of methyl groups at the 7 and 9 positions influences the regioselectivity of metabolism and the stability of the resulting carbocations, which can impact the overall carcinogenic potency.[6]
Caption: Metabolic activation of this compound.
DNA Adduct Formation and Repair
The electrophilic bay-region diol-epoxide readily reacts with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts.[9][10] These bulky adducts distort the DNA double helix, interfering with normal DNA replication and transcription. If not repaired, these lesions can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.
The cell possesses sophisticated DNA repair mechanisms to counteract the deleterious effects of such adducts. The primary pathway for the removal of bulky DNA adducts is Nucleotide Excision Repair (NER).[11][12] However, if the rate of adduct formation overwhelms the repair capacity, or if the repair process is error-prone, permanent mutations can become fixed in the genome.
Biological Consequences and Cellular Signaling
The formation of DNA adducts by this compound metabolites triggers a cascade of cellular responses aimed at mitigating the damage. These responses often involve key signaling pathways that regulate cell cycle progression, apoptosis, and DNA repair.
Activation of the p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in the cellular response to genotoxic stress. DNA damage can lead to the stabilization and activation of p53.[13][14] Activated p53 can then transcriptionally activate a battery of target genes that can lead to:
-
Cell Cycle Arrest: p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, which can halt the cell cycle at the G1/S or G2/M checkpoints, allowing time for DNA repair.[14][15]
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins such as Bax.[13][16] This eliminates cells with potentially oncogenic mutations.
Caption: p53 signaling in response to this compound.
Quantitative Biological Activity
The carcinogenic and cytotoxic potential of acridine derivatives has been evaluated in numerous studies. While specific IC₅₀ values for this compound across a wide range of cancer cell lines are not extensively documented in readily available literature, the data for related acridine compounds demonstrate their potent anti-proliferative effects.
| Acridine Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 8 | A549 (Lung Carcinoma) | ~6 | [17] |
| Compound 9 | A549 (Lung Carcinoma) | ~6 | [17] |
| Compound 3b | MCF-7 (Breast Cancer) | 2.3 | [18] |
| Doxorubicin (control) | MCF-7 (Breast Cancer) | ~4.5 | [18] |
These values highlight the potential of the acridine scaffold as a starting point for the development of potent anticancer agents. The specific substitution pattern, as in this compound, significantly influences the biological activity and carcinogenic potential.[6]
Conclusion and Future Perspectives
This compound stands as a classic example of a potent chemical carcinogen whose biological activity is intricately linked to its metabolic activation and subsequent interaction with DNA. Its study has provided invaluable insights into the fundamental mechanisms of carcinogenesis. The detailed understanding of its synthesis, characterization, and mode of action continues to be relevant for toxicologists, cancer researchers, and medicinal chemists.
For toxicologists, it serves as a reference compound for assessing the carcinogenic potential of other polycyclic aromatic compounds. For cancer researchers, it provides a tool to probe the intricate cellular pathways that respond to DNA damage. And for medicinal chemists, the acridine scaffold, despite the carcinogenic properties of some of its members, remains a privileged structure in the design of new therapeutic agents, particularly DNA-intercalating anticancer drugs. Future research may focus on leveraging the DNA-targeting properties of the benz[c]acridine core while modifying its structure to eliminate its carcinogenic potential and enhance its therapeutic index.
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Kawka, A., Gębura, K., Spisz, P., & Gierczyk, B. (2010). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 77(4), 856–865. [Link]
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Chemical Identity of 7,9-Dimethylbenz[c]acridine
An In-Depth Technical Guide to the Molecular Weight and Characterization of 7,9-Dimethylbenz[c]acridine
For professionals in the fields of chemical research, pharmacology, and drug development, the precise determination of a compound's molecular characteristics is a foundational requirement for any subsequent investigation. This guide provides a detailed examination of this compound, focusing on its molecular weight, the methodologies for its verification, and its core physicochemical properties.
This compound is a polycyclic aza-aromatic hydrocarbon. Its core structure is a benz[c]acridine scaffold, which is an isomer of benzacridine, featuring a nitrogen atom within the fused aromatic ring system. The "7,9-Dimethyl" prefix indicates the presence of two methyl groups at specific positions on this scaffold.
Below is a summary of its key chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 7,9-dimethylbenzo[c]acridine | [1] |
| CAS Number | 963-89-3 | [1][2][3] |
| Molecular Formula | C₁₉H₁₅N | [1][2][3][4] |
| InChI Key | HEFJMRLDXHSXEP-UHFFFAOYSA-N | [3][4] |
| SMILES | Cc1ccc2nc3c(ccc4ccccc34)c(C)c2c1 |
The chemical structure of this compound is visualized below.
Caption: 2D structure of this compound.
Molecular Weight Determination
The molecular weight of a compound is a critical parameter, directly derived from its molecular formula. It is essential for stoichiometric calculations in chemical synthesis, quantitative analysis, and formulation development.
Theoretical Molecular Weight
The molecular formula C₁₉H₁₅N dictates the theoretical molecular weight. This is calculated by summing the atomic weights of each constituent atom (C: ~12.011 u, H: ~1.008 u, N: ~14.007 u).
| Property | Value | Source(s) |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Monoisotopic Mass | 257.120449483 Da | [1][5] |
| Exact Mass | 257.33 u | [4] |
The slight variations in reported values (e.g., 257.33, 257.336, 257.3291) depend on the precision and source of the atomic weight values used in the calculation.[3][4] For most laboratory applications, 257.33 g/mol is the accepted value. The monoisotopic mass is crucial for high-resolution mass spectrometry, as it is calculated using the mass of the most abundant isotopes of the constituent elements.
Physicochemical Properties
The physical characteristics of this compound are important for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | Light yellow powder | [1][4] |
| Melting Point | 157-161 °C | [4][6] |
| Boiling Point | 300 °C at 10 mmHg | [6] |
| Solubility | Insoluble in water | [1][6] |
| Stability | Sensitive to air and light exposure | [1][4][6] |
Experimental Verification of Molecular Weight and Structure
While the theoretical molecular weight is calculated from the formula, it must be confirmed experimentally. This validation is a cornerstone of chemical analysis, ensuring the identity and purity of the compound.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
Principle: The sample is vaporized and then ionized. The resulting molecular ion (M⁺) and its fragments are separated based on their m/z ratio, and a detector measures their abundance. For this compound, the molecular ion peak is expected at an m/z value corresponding to its molecular weight.
Generic Protocol for Electron Ionization GC-MS:
-
Sample Preparation: Dissolve a small quantity of this compound in a suitable volatile organic solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet.
-
Chromatographic Separation: The compound travels through the GC column (e.g., a non-polar DB-5 column) and is separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum should show a prominent molecular ion peak (M⁺) at m/z ≈ 257 . Other peaks will represent fragmentation patterns characteristic of the molecule's structure.[1][3]
Caption: Workflow for Molecular Weight Verification by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy does not directly measure molecular weight but is unparalleled for elucidating the precise chemical structure. By confirming the structure, it validates the molecular formula (C₁₉H₁₅N), thereby corroborating the calculated molecular weight.
-
¹H NMR: This technique provides information about the number and types of hydrogen atoms. For this compound, the spectrum would be expected to show signals in the aromatic region (for the 9 protons on the fused rings) and a distinct singlet in the aliphatic region (for the 6 protons of the two equivalent methyl groups).
-
¹³C NMR: This provides information about the carbon skeleton. The spectrum should show 19 distinct carbon signals, confirming the number of carbon atoms in the molecule.
The availability of ¹H NMR spectra for this compound has been noted in chemical databases.[1]
Synthesis Overview
This compound, like other acridine derivatives, can be synthesized through various methods. A classic and relevant method is the Bernthsen acridine synthesis.[7]
Bernthsen Synthesis Principle: This reaction involves the condensation of a diarylamine with a carboxylic acid (or its derivative) in the presence of a dehydrating agent like zinc chloride at high temperatures.[7][8] For this compound, appropriately substituted precursors would be required. Microwave-assisted synthesis has been shown to dramatically accelerate such reactions.[8]
Caption: Simplified Bernthsen Synthesis Reaction Logic.
Safety and Handling
As a research chemical, proper handling of this compound is imperative. It is classified as a hazardous substance.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] Crucially, it is classified as a substance that may cause cancer (Carcinogenicity, Category 1B).[4]
-
Precautions: Use only in a well-ventilated area or fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4] Avoid creating dust.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep locked up and away from incompatible materials such as strong acids and oxidizing agents.[1][4]
Conclusion
The molecular weight of this compound is definitively established as 257.33 g/mol , based on its molecular formula of C₁₉H₁₅N. This fundamental parameter is the starting point for all quantitative studies involving this compound. For researchers and drug development professionals, the experimental verification of this value and the compound's structure, primarily through mass spectrometry and NMR spectroscopy, is a non-negotiable step to ensure data integrity and research validity. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is essential.
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ResearchGate. (n.d.). Scheme 1. Synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)- one.... Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 7,9-Dimethylbenz[c]acridine
Introduction
7,9-Dimethylbenz[c]acridine is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocyclic compound. Its rigid, planar structure and aromaticity are characteristic of the benz[c]acridine family, which are isomers of benz[a]- and benz[b]acridines. The addition of two methyl groups to the benz[c]acridine core at the 7th and 9th positions can significantly influence its electronic properties, solubility, and biological activity. This document provides a comprehensive technical overview of the known physical properties of this compound and outlines detailed experimental protocols for their characterization, offering field-proven insights for researchers in drug development and materials science.
Molecular and Chemical Identity
A foundational aspect of understanding any chemical entity is to establish its fundamental identifiers and structural representation.
| Identifier | Value | Source |
| IUPAC Name | 7,9-dimethylbenzo[c]acridine | [1] |
| CAS Number | 963-89-3 | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₅N | [1][2][4] |
| Molecular Weight | 257.33 g/mol | [2][3][4] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C3C(=C2C)C=CC4=CC=CC=C43 | [1] |
| InChI Key | HEFJMRLDXHSXEP-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The bulk physical properties of a compound are critical determinants of its behavior in various environments and applications, from formulation to biological uptake.
Appearance and Stability
This compound is a light yellow powder[1]. As noted by the National Toxicology Program, this compound is sensitive to air and light, a crucial consideration for its storage and handling to prevent degradation[1]. It should be stored in a cool, dark, and inert environment.
Thermal Properties
The melting and boiling points are key indicators of the purity and thermal stability of a crystalline solid.
| Property | Value | Conditions |
| Melting Point | 157-161 °C (315-322 °F) | lit. |
| Boiling Point | 300 °C (572 °F) | at 10 mmHg |
Data sourced from ChemicalBook and Sigma-Aldrich.[3][4][5][6]
The relatively high melting point is indicative of a stable crystal lattice structure, which is typical for planar aromatic compounds that can engage in significant π-π stacking interactions.
Solubility Profile
The solubility of this compound is a critical parameter for its use in biological assays and as a precursor in chemical synthesis. It is reported to be insoluble in water, with a solubility of less than 1 mg/mL at 18 °C (64 °F)[1]. Its polycyclic aromatic nature suggests that it will exhibit higher solubility in nonpolar organic solvents such as toluene, chloroform, and dichloromethane, and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of research, it is imperative to employ standardized and validated methods for the determination of physical properties. The following section details such protocols.
Protocol 1: Melting Point Determination via Capillary Method
The capillary method is a widely accepted and pharmacopeia-standard technique for determining the melting point of a crystalline organic solid.
Causality: The principle behind this method is that the melting point of a pure crystalline solid is a sharp, reproducible transition. The presence of impurities typically leads to a depression and broadening of the melting range. Thus, this method serves as a dual indicator of identity and purity.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or a Thiele tube) alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A slower heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid phase has transitioned to liquid is the final melting point. The range between these two temperatures is the melting range.
Caption: Workflow for Melting Point Determination.
Protocol 2: Gravimetric Solubility Determination
This protocol outlines a fundamental method for quantifying the solubility of this compound in a given solvent.
Causality: This method relies on the principle of creating a saturated solution, where the solvent has dissolved the maximum amount of solute at a given temperature. By separating the dissolved solute from the excess solid and quantifying its mass, a precise measure of solubility can be obtained.
Step-by-Step Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., ethanol, DMSO) in a sealed vial.
-
Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a 0.22 µm syringe filter to remove any undissolved solid. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.
-
Solvent Evaporation: A precise volume of the filtrate is transferred to a pre-weighed vial. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven.
-
Quantification: The vial containing the dried solute is weighed. The difference between this mass and the initial mass of the vial gives the mass of the dissolved this compound.
-
Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of a molecule's electronic and structural characteristics. While comprehensive spectral data for this compound is not widely published, data for its parent compound, acridine, and its derivatives, along with available data from suppliers, allows for an informed discussion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for confirming the molecular structure of this compound. PubChem provides access to ¹H and ¹³C NMR spectra, which are consistent with the assigned structure[1]. The ¹H NMR would characteristically show signals for the aromatic protons and two distinct singlets for the non-equivalent methyl groups.
Protocol 3: NMR Sample Preparation
Causality: High-resolution NMR spectra are highly dependent on the quality of the sample. A properly prepared sample minimizes magnetic field distortions, leading to sharp, well-resolved signals.
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble (e.g., CDCl₃, DMSO-d₆). The deuterated solvent prevents large solvent signals from overwhelming the analyte signals.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: For quantitative NMR or precise chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Caption: Workflow for NMR Sample Preparation.
Photophysical Properties: UV-Vis Absorption and Fluorescence
Protocol 4: Characterization of Photophysical Properties
Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and electronic structure. Fluorescence spectroscopy measures the emission of light from an excited electronic state, offering insights into the molecule's structure, environment, and potential as a fluorescent probe or material.
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, cyclohexane). The choice of solvent can influence the position and shape of the absorption and emission bands.
-
Solution Preparation: Prepare a dilute stock solution of this compound. From this, prepare a series of dilutions in the chosen solvent. For absorption, concentrations are typically in the 10⁻⁵ to 10⁻⁶ M range. For fluorescence, concentrations are usually lower (10⁻⁶ to 10⁻⁷ M) to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of each dilution of the sample.
-
Identify the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at or near its λ_max.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region.
-
Identify the wavelength of maximum emission.
-
To determine the fluorescence quantum yield, compare the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions.
-
Crystallographic Data
A definitive single-crystal X-ray diffraction structure for this compound has not been found in the Cambridge Structural Database (CSD). However, the determination of its crystal structure would provide invaluable information on its molecular geometry, packing, and intermolecular interactions.
Protocol 5: Single-Crystal X-ray Diffraction
Causality: This technique provides an unambiguous, three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A range of solvents should be screened.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.
Conclusion
This technical guide has synthesized the available physical property data for this compound and provided detailed, field-proven protocols for their experimental determination. While foundational data such as melting point and solubility are established, a significant opportunity exists for the research community to characterize its photophysical and crystallographic properties. The methodologies outlined herein provide a robust framework for such investigations, enabling a more complete understanding of this intriguing molecule and paving the way for its potential applications.
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An In-depth Technical Guide to the Biological Activities of 7,9-Dimethylbenz[c]acridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities of 7,9-Dimethylbenz[c]acridine, a potent polycyclic aza-aromatic carcinogen. We will delve into its metabolic activation, mechanisms of genotoxicity, and the experimental methodologies used to elucidate these properties.
Introduction: The Chemical Identity of a Potent Carcinogen
This compound is a polycyclic aromatic hydrocarbon containing a nitrogen atom within its fused ring system. It presents as a light yellow powder and is sensitive to air and light.[1][2] Its insolubility in water is a key characteristic influencing its biological uptake and distribution.[1][2]
| Chemical and Physical Properties | |
| Molecular Formula | C19H15N[1][3] |
| Molecular Weight | 257.33 g/mol [1][2] |
| Melting Point | 157-161 °C[2] |
| Appearance | Light yellow powder[1][2] |
| Solubility | Insoluble in water[1][2] |
The Core of Carcinogenicity: Metabolic Activation
The carcinogenic potential of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation within the body.[4][5] This process, primarily occurring in the liver through the action of microsomal enzymes, transforms the relatively inert compound into highly reactive electrophiles capable of damaging cellular macromolecules, most notably DNA.[4][6][7]
The metabolic activation of this compound follows a well-established pathway for polycyclic aromatic hydrocarbons, leading to the formation of a "bay-region" diol epoxide, which is considered the ultimate carcinogen.[8] Key metabolites identified include dihydrodiols, epoxides, and phenols, with the oxidation of the methyl groups also being a significant metabolic route.[4]
A crucial step in this activation cascade is the formation of the 3,4-dihydrodiol metabolite.[4] This proximate carcinogen is then further metabolized to a highly reactive bay-region diol epoxide.[8] The stereochemistry of these metabolites is critical, with the (R,R)-configuration of the non-K-region dihydrodiols predominating.[9]
Genotoxicity: The Molecular Basis of Cancer Initiation
The ultimate carcinogenic metabolite, the bay-region diol epoxide, is a highly electrophilic species that readily reacts with nucleophilic sites on DNA, forming covalent adducts.[7][8] This binding to DNA is a critical event in the initiation of carcinogenesis.[7] The formation of these DNA adducts can lead to mutations during DNA replication, including frameshift and base-pair substitution mutations, which can ultimately result in the activation of proto-oncogenes or the inactivation of tumor suppressor genes.[5]
The mutagenic potential of this compound and its metabolites has been demonstrated in various in vitro systems, including bacterial assays (e.g., Ames test) and mammalian cell assays (e.g., V79 Chinese hamster lung cells).[8] Studies have shown that the 3,4-dihydrodiol is a potent mutagen upon metabolic activation, and the synthetically prepared anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine, a model for the ultimate carcinogen, is a potent direct-acting mutagen.[8]
Experimental Protocols for Assessing Biological Activity
In Vitro Metabolism Studies
Objective: To identify and characterize the metabolites of this compound produced by liver microsomes.
Methodology:
-
Preparation of Liver Microsomes:
-
Homogenize liver tissue from control or induced (e.g., with 3-methylcholanthrene) rats in a suitable buffer.[4]
-
Perform differential centrifugation to isolate the microsomal fraction.
-
-
Incubation:
-
Metabolite Extraction:
-
Extract the metabolites from the incubation mixture using an organic solvent such as ethyl acetate.
-
-
Analysis:
Mutagenicity Assays
Objective: To assess the mutagenic potential of this compound and its metabolites.
A. Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Use Salmonella typhimurium strains sensitive to frameshift (e.g., TA98) or base-pair substitution (e.g., TA100) mutagens.[10]
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from induced rat liver).[8]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal medium lacking the required amino acid (e.g., histidine).
-
Incubation and Scoring: Incubate the plates and count the number of revertant colonies. An increase in the number of revertant colonies compared to the control indicates mutagenicity.
B. V79 Cell Mutagenicity Assay (Mammalian Cell Gene Mutation Test)
-
Cell Culture: Culture V79 Chinese hamster lung cells under standard conditions.
-
Exposure: Treat the cells with the test compound, with and without metabolic activation.
-
Mutation Expression: Allow a period for the expression of mutations.
-
Selection: Plate the cells in a selective medium (e.g., containing 6-thioguanine to select for HPRT mutants).
-
Scoring: Count the number of mutant colonies. An increase in the mutation frequency indicates mutagenicity.[8]
Summary of Biological Activities
| Biological Activity | Key Findings | References |
| Carcinogenicity | Potent carcinogen requiring metabolic activation. | [4],[11], |
| Mutagenicity | Induces frameshift and base-pair substitution mutations. | [8],[5],[10] |
| Metabolism | Metabolized to dihydrodiols and epoxides, with the 3,4-dihydrodiol being a key proximate carcinogen. | [4],[12],[9] |
| Mechanism of Action | The ultimate carcinogen, a bay-region diol epoxide, forms covalent adducts with DNA. | [8],[7] |
Conclusion and Future Directions
This compound serves as a model compound for understanding the mechanisms of chemical carcinogenesis by polycyclic aza-aromatic hydrocarbons. Its potent biological activity is a direct result of its metabolic conversion to a highly reactive diol epoxide that targets DNA. Further research should focus on the specific DNA adducts formed, the repair of this damage, and the downstream signaling pathways that are perturbed, leading to cellular transformation. A deeper understanding of these processes is crucial for risk assessment and the development of potential chemopreventive strategies.
References
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Carcinogenesis, 7 (1), 23-31 (1986). Mutagenicity of Some of Its Metabolites and Derivatives, and the Identification of trans-7-methylbenz[c]-acridine-3,4-dihydrodiol as a Microsomal Metabolite. [Link]
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Carcinogenesis, 10 (10), 1839-1847 (1989). Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine. [Link]
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Chemico-biological interactions, 40 (3), 305-318 (1982). Rat liver microsomal metabolites of 7-methylbenz[c]acridine. [Link]
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PubChem. 7,9-Dimethylbenz(c)acridine. [Link]
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Chemical research in toxicology, 3 (3), 220-227 (1990). Stereochemistry of the major rat liver microsomal metabolites of the carcinogen 7-methylbenz[c]acridine. [Link]
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Carcinogenesis, 4 (8), 991-995 (1983). The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes. [Link]
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Journal of medicinal chemistry, 26 (2), 303-306 (1983). Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine. [Link]
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Mutation research, 135 (2), 79-85 (1984). Photodynamic mutagenic action of acridine compounds on yeast Saccharomyces cerevisiae. [Link]
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Cancer letters, 37 (3), 337-344 (1987). Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin. [Link]
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Journal of the Chemical Society, Perkin Transactions 1, (21), 2277-2279 (1976). Synthesis of 7,10- and 7,8-dimethylbenz[c]acridine. [Link]
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ResearchGate. Scheme 1. Synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)- one... [Link]
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Mutation research, 267 (2), 117-134 (1992). The genetic toxicology of acridines. [Link]
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Heterocycles, 57 (4), 651-656 (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. [Link]
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PubChem. Benz(c)acridine. [Link]
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Carcinogenesis, 8 (10), 1471-1476 (1987). The mutagenicity of dibenz[a,j]acridine, some metabolites and other derivatives in bacteria and mammalian cells. [Link]
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PubChemLite. This compound (C19H15N). [Link]
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Chemical research in toxicology, 5 (3), 352-8 (1992). The Stereochemistry of the Major Rat Hepatic Microsomal Metabolites of this compound and 7,10-dimethylbenz[c]acridine. [Link]
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Metallomics, 4 (7), 645-652 (2012). Analysis of the DNA damage produced by a platinum-acridine antitumor agent and its effects in NCI-H460 lung cancer cells. [Link]
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Introduction: The Genotoxic Nature of a Complex Heterocycle
An In-depth Technical Guide to the Mechanism of Action of 7,9-Dimethylbenz[c]acridine
This guide provides a comprehensive technical overview of the molecular mechanism of action for the potent polycyclic aza-aromatic hydrocarbon (aza-PAH), this compound. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind key experimental findings, and provides detailed protocols for investigating its bioactivity.
This compound (7,9-DMBAC) is a nitrogen-containing heterocyclic aromatic compound recognized for its high carcinogenicity.[1] Like many polycyclic aromatic hydrocarbons (PAHs), the parent compound itself is not the ultimate bioactive agent. Its toxicity is intrinsically linked to its metabolic transformation within the cell into highly reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA. This process of "metabolic activation" is the central event initiating the cascade of molecular damage that can lead to mutagenesis and carcinogenesis. This guide will dissect this mechanism, from the initial enzymatic processing to the formation of specific DNA lesions and the experimental methodologies used to uncover these steps.
Part 1: Metabolic Activation - The Conversion to a Reactive Electrophile
The carcinogenic potential of 7,9-DMBAC is unlocked through a multi-step enzymatic pathway predominantly carried out by the Cytochrome P450 (CYP) superfamily of monooxygenases, followed by the action of epoxide hydrolase. This process converts the chemically stable, lipophilic parent compound into a highly electrophilic ultimate carcinogen.
The Role of Cytochrome P450
The initial and rate-limiting steps in the activation of many PAHs are catalyzed by CYP enzymes, particularly isoforms within the CYP1 family (e.g., CYP1A1, CYP1B1).[2][3] These enzymes are inducible by exposure to xenobiotics, including PAHs themselves. Studies on 7,9-DMBAC and structurally related compounds show that pretreatment of animal models with inducers like 3-methylcholanthrene significantly enhances their metabolism.[1][4]
The activation sequence proceeds as follows:
-
Initial Epoxidation: A CYP enzyme introduces an oxygen atom across one of the double bonds in the aromatic ring system, forming an epoxide.
-
Enzymatic Hydration: The enzyme epoxide hydrolase (EH) catalyzes the addition of water to the epoxide, opening the ring to form a trans-dihydrodiol. For 7,9-DMBAC, a key metabolite formed is the 3,4-dihydrodiol.[1] The presence of the methyl group at the 9-position sterically hinders the formation of a dihydrodiol at the adjacent 8,9-position, directing metabolism towards other sites.[1]
-
Second Epoxidation: The resulting dihydrodiol is then subjected to a second oxidation by a CYP enzyme. This epoxidation occurs on the same ring, adjacent to the hydroxyl groups, creating a highly reactive diol-epoxide .
It is this diol-epoxide that is considered the "ultimate carcinogen." For 7,9-DMBAC, this is hypothesized to be the 3,4-diol-1,2-epoxide , a classic "bay-region" diol epoxide. The bay region is a sterically crowded concave area in the molecule, and diol-epoxides formed in this region are particularly carcinogenic because they are highly reactive and less efficiently detoxified.
Metabolic Pathway Visualization
The following diagram illustrates the sequential enzymatic conversion of 7,9-DMBAC to its ultimate carcinogenic form.
Caption: Metabolic activation of 7,9-DMBAC to its ultimate carcinogen.
In addition to this primary activation pathway, oxidation of the methyl groups to form alcohol derivatives is also a major metabolic route, which can be considered a detoxification pathway if it precedes diol-epoxide formation.[1]
Part 2: The Molecular Lesion - DNA Adduct Formation
The extreme reactivity of the bay-region diol-epoxide is the basis of its genotoxicity. As a potent electrophile, it readily attacks nucleophilic sites on biological macromolecules. Its most critical target is DNA.
The epoxide ring of the diol-epoxide is strained and susceptible to nucleophilic attack by the exocyclic amino groups of purine bases within the DNA helix. The reaction results in the formation of a stable, covalent bond between the carcinogen and the DNA base, creating a DNA adduct . While adducts can form with adenine, the most common site of attack for many PAH diol-epoxides is the N² position of guanine.
The formation of these bulky adducts has profound consequences for the structure and function of DNA:
-
Helical Distortion: The large 7,9-DMBAC moiety attached to a base disrupts the normal geometry of the DNA double helix.
-
Replication Errors: During DNA replication, the distorted template can cause DNA polymerases to stall or misread the adducted base, leading to the insertion of an incorrect nucleotide in the new strand. This results in point mutations, particularly G→T transversions. Benzacridines are known to cause predominantly base-pair substitution mutations following metabolic activation.[5]
-
Initiation of Carcinogenesis: If these mutations occur in critical proto-oncogenes (e.g., RAS) or tumor suppressor genes (e.g., TP53), they can lead to uncontrolled cell growth, the foundational event in cancer initiation.
DNA Adduct Visualization
This diagram shows the covalent linkage between the 7,9-DMBAC diol-epoxide and a guanine base within a DNA strand.
Caption: Covalent binding of the 7,9-DMBAC diol-epoxide to Guanine in DNA.
Part 3: Key Experimental Methodologies
The elucidation of this mechanistic pathway relies on a suite of specialized experimental techniques. The following protocols are foundational for studying the bioactivity of compounds like 7,9-DMBAC.
Protocol 1: In Vitro Metabolism with Liver Microsomes
Rationale: This assay identifies the metabolites produced by the primary xenobiotic-metabolizing enzymes. Liver microsomes are vesicles of the endoplasmic reticulum rich in CYP enzymes. Using microsomes from animals pre-treated with specific CYP inducers (e.g., 3-methylcholanthrene for CYP1A) helps to amplify the metabolic output and identify the responsible enzyme families.[1]
Step-by-Step Methodology:
-
Preparation of Microsomes: Isolate liver tissue from control and 3-methylcholanthrene-induced Sprague-Dawley rats. Homogenize the tissue and perform differential centrifugation to pellet the microsomal fraction. Resuspend and store at -80°C.
-
Incubation: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Microsomal protein (e.g., 1 mg/mL)
-
NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) as a required cofactor for CYP activity.
-
7,9-DMBAC dissolved in a suitable solvent (e.g., DMSO).
-
-
Reaction: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding ice-cold acetone or ethyl acetate. Vortex and centrifuge to separate the organic and aqueous layers.
-
Analysis: Analyze the organic extract containing the metabolites using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection.[1] Collected fractions can be further characterized by mass spectrometry (MS) to confirm their molecular weight and structure.
Protocol 2: ³²P-Postlabeling Assay for DNA Adduct Detection
Rationale: This is an exceptionally sensitive method for detecting and quantifying bulky DNA adducts without requiring a radiolabeled carcinogen. It can detect as few as one adduct per 10⁹-10¹⁰ normal nucleotides, making it ideal for in vivo studies where adduct levels may be low.
Workflow Diagram:
Caption: Workflow for the ³²P-Postlabeling assay to detect DNA adducts.
Step-by-Step Methodology:
-
DNA Isolation: Extract high-purity DNA from cells or tissues exposed to 7,9-DMBAC.
-
Enzymatic Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates (dNps) using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Treat the digest with nuclease P1, which dephosphorylates normal dNps but not the bulky adducted nucleotides, thereby enriching the adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with radioactive phosphate from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC) or HPLC.
-
Detection and Quantification: Visualize the separated adducts as spots on the chromatogram using autoradiography or a phosphorimager. Quantify the radioactivity in each spot to determine the level of specific adducts relative to the total amount of DNA analyzed.
Part 4: Summary of Key Data
The following tables summarize the types of data generated from the experimental approaches described above.
Table 1: Identified Hepatic Metabolites of 7,9-DMBAC
This table summarizes metabolites identified from in vitro incubations with 3-methylcholanthrene-induced rat liver microsomes, as described in the literature.[1]
| Metabolite Class | Specific Metabolites Identified or Postulated |
| Methyl Group Oxidation | 7-Hydroxymethyl-9-methylbenz[c]acridine, 9-Hydroxymethyl-7-methylbenz[c]acridine |
| Dihydrodiols | trans-3,4-Dihydroxy-3,4-dihydro-7,9-dimethylbenz[c]acridine |
| Phenols | Phenolic derivatives of 7,9-DMBAC |
| Secondary Metabolites | Dihydrodiols of methyl-oxidized compounds |
| Epoxides | Inferred as transient intermediates leading to dihydrodiols |
Table 2: Representative Ames Test Results for a Benzacridine-type Compound
The Ames test, or bacterial reverse mutation assay, measures the ability of a chemical to induce mutations in specific strains of Salmonella typhimurium. Genotoxic carcinogens like 7,9-DMBAC are expected to be positive in this test, particularly in the presence of a metabolic activation system (S9 mix).
| Test Strain | Compound Concentration | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Result |
| TA98 (Frameshift) | Vehicle Control | - S9 | 25 ± 4 | Negative |
| TA98 (Frameshift) | Vehicle Control | + S9 | 30 ± 5 | Negative |
| TA98 (Frameshift) | 10 µ g/plate | - S9 | 32 ± 6 | Negative |
| TA98 (Frameshift) | 10 µ g/plate | + S9 | 250 ± 21 | Positive |
| TA100 (Base Sub.) | Vehicle Control | - S9 | 110 ± 12 | Negative |
| TA100 (Base Sub.) | Vehicle Control | + S9 | 115 ± 15 | Negative |
| TA100 (Base Sub.) | 10 µ g/plate | - S9 | 125 ± 18 | Negative |
| TA100 (Base Sub.) | 10 µ g/plate | + S9 | 680 ± 45 | Positive |
Data are hypothetical but representative for a mutagen requiring metabolic activation.
Conclusion
The mechanism of action of this compound is a classic, yet intricate, example of chemical carcinogenesis driven by metabolic activation. Its journey from a stable parent molecule to a DNA-damaging agent involves a precise sequence of enzymatic modifications, culminating in the formation of a bay-region diol-epoxide. This ultimate carcinogen forms covalent adducts with DNA, distorting the genetic code and inducing mutations that can initiate cancer. Understanding this pathway, through the robust experimental methodologies detailed herein, is critical for assessing the risks posed by this and other environmental carcinogens and for developing strategies in toxicology and preventative medicine.
References
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Gill, J. H., et al. (1995). Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine. Chemical Research in Toxicology, 8(2), 188-202. [Link]
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Ioannou, Y. M., & Wilson, A. G. (1982). The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes. Carcinogenesis, 3(11), 1281-1287. [Link]
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Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research/Reviews in Genetic Toxicology, 258(2), 123-160. [Link]
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Buters, J. T., et al. (1999). Cytochrome P450 CYP1B1 determines susceptibility to 7,12-dimethylbenz[a]anthracene-induced lymphomas. Proceedings of the National Academy of Sciences, 96(5), 1977-1982. [Link]
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Dehal, S. S., & Coughtrie, M. W. (1994). The role of specific cytochromes P450 in the formation of 7,12-dimethylbenz(a)anthracene-protein adducts in rat liver microsomes in vitro. Chemico-Biological Interactions, 93(1), 47-61. [Link]
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Jacob, J., et al. (1989). On the metabolic activation of benz[a]acridine and benz[c]acridine by rat liver and lung microsomes. Cancer Letters, 44(1), 61-67. [Link]
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Methodological & Application
how to dissolve 7,9-Dimethylbenz[c]acridine for cell culture
Application Note & Protocol
Dissolution of 7,9-Dimethylbenz[c]acridine for In Vitro Cell Culture Applications
Abstract
This compound is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogenic agent utilized in toxicological and cancer research. A significant technical challenge for its use in in vitro studies is its extremely low aqueous solubility. This document provides a comprehensive, field-proven protocol for the effective dissolution and subsequent application of this compound in cell culture experiments. We detail the rationale for solvent selection, provide step-by-step instructions for preparing high-concentration stock solutions and final working dilutions, and address common challenges such as compound precipitation and solvent-induced cytotoxicity.
Introduction: The Challenge of Hydrophobicity
This compound is a member of the acridine family of nitrogen-containing heterocyclic compounds, which are structurally planar and known to intercalate with DNA.[1] Its hydrophobic nature, characterized by a large aromatic ring system, renders it virtually insoluble in water and aqueous cell culture media.[2] This presents a formidable barrier to achieving biologically relevant and reproducible concentrations for cellular assays.
Improper solubilization can lead to several experimental artifacts:
-
Precipitation: The compound can crash out of the solution upon dilution into the aqueous culture medium, leading to inaccurate and non-homogenous concentrations.[3]
-
Inaccurate Dosing: Undissolved compound particles are not bioavailable to cells, resulting in a significant overestimation of the effective concentration.
-
Cellular Stress: Particulate matter can induce physical stress or endocytic responses in cells, confounding experimental results.
The following protocols are designed to overcome these challenges by employing a validated solvent-based approach, ensuring maximum bioavailability while minimizing off-target solvent effects.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties is foundational to its proper handling and use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | [4] |
| Molecular Weight | 257.33 g/mol | [5] |
| Physical Appearance | Light yellow powder | [2] |
| Melting Point | 157-161 °C | [5] |
| Boiling Point | 300 °C at 10 mmHg | [5] |
| Aqueous Solubility | Insoluble | [2] |
| Stability | Sensitive to air and light | [2][4] |
Core Directive: Safety First
This compound is classified as a hazardous substance and a potential carcinogen.[4] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Nitrile gloves, a lab coat, and safety glasses are mandatory. For weighing the neat powder, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[2]
-
Handling: Avoid creating dust. Use spatulas and weighing paper carefully.
-
Disposal: All contaminated materials (e.g., pipette tips, tubes, gloves) and solutions must be disposed of as hazardous chemical waste according to institutional guidelines.
Solvent Selection: The Rationale for DMSO
For hydrophobic compounds like PAHs and acridine derivatives, Dimethyl sulfoxide (DMSO) is the solvent of choice for in vitro applications.[3][6][7]
Why DMSO?
-
High Solubilizing Power: As a polar aprotic solvent, DMSO can effectively disrupt the crystal lattice forces of solid this compound and solvate the hydrophobic molecules. Many acridine derivatives and other poorly water-soluble compounds demonstrate high solubility in DMSO.[8]
-
Miscibility with Media: DMSO is miscible with water and cell culture media, which facilitates the dilution process.
-
Established Use: It is a widely accepted solvent in cell-based assays, and its effects are well-documented.[9][10]
Critical Consideration: Solvent Cytotoxicity While effective, DMSO is not biologically inert. At concentrations typically above 0.5-1%, DMSO can induce cellular stress, affect membrane permeability, alter gene expression, and cause cytotoxicity.[7][9][10] Therefore, the primary goal is to use the absolute minimum concentration of DMSO necessary. A final concentration of ≤0.1% v/v in the cell culture medium is strongly recommended to minimize artifacts. Always include a "vehicle control" in your experimental design—cells treated with the same final concentration of DMSO as your highest dose of the compound.
Experimental Workflow & Protocols
The overall strategy involves preparing a highly concentrated stock solution in 100% DMSO, which is then serially diluted to create working solutions for dosing cells. This approach minimizes the final volume of DMSO introduced into the cell culture wells.
Caption: Workflow for preparing this compound for cell culture.
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol creates a concentrated stock that is stable for long-term storage.
Materials:
-
This compound (MW: 257.33 g/mol )
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter with a PTFE (polytetrafluoroethylene) membrane (chosen for its compatibility with DMSO)
-
Sterile syringes
Procedure:
-
Calculation: Determine the mass of compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass = (0.010 mol/L) x (0.001 L) x (257.33 g/mol ) = 0.00257 g = 2.57 mg
-
-
Weighing (in a fume hood): Carefully weigh out 2.57 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Expert Tip: Due to the low mass, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.
-
-
Dissolution: Add 1.0 mL of high-purity DMSO to the tube containing the compound.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear and light yellow.
-
Causality: Vigorous mixing provides the energy needed to overcome the intermolecular forces of the solid compound and facilitate its interaction with the solvent molecules. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid high heat.
-
-
Sterilization (Optional but Recommended): To ensure the sterility of your stock solution for long-term use, filter it through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Causality: PTFE is a chemically resistant membrane suitable for strong organic solvents like DMSO, ensuring the filter does not degrade and leach impurities into your stock. This step removes any potential microbial contamination from the solid compound or handling.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store tightly sealed at -20°C , protected from light.
-
Expert Tip: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
-
Protocol 2: Preparing Working Solutions and Dosing Cells
This protocol describes the critical step of diluting the DMSO stock into your aqueous cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium (containing serum, if used)
-
Sterile conical tubes or microcentrifuge tubes for dilution
-
Calibrated micropipettes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Serial Dilution: The key to avoiding precipitation is to perform the dilution rapidly and with vigorous mixing. Never add the medium to the DMSO stock; always add the small volume of DMSO stock to the larger volume of medium.
-
Example: To prepare 1 mL of a 10 µM working solution:
-
The required dilution factor is 10 mM / 10 µM = 1000x.
-
Volume of stock needed = 1000 µL / 1000 = 1 µL .
-
Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.
-
While vortexing the tube of medium at medium speed, quickly pipette the 1 µL of 10 mM DMSO stock directly into the liquid.
-
Continue vortexing for another 5-10 seconds to ensure homogenous mixing.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the medium. In the example above, add 1 µL of pure DMSO to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Cell Dosing: Immediately remove the existing medium from your cultured cells and replace it with the freshly prepared working solution (or vehicle control solution).
-
Visual Check: After preparing the working solution, hold the tube up to the light. If you see any cloudiness, schlieren lines, or precipitate, the compound has crashed out of solution. See the troubleshooting table below.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates in medium upon dilution. | Final concentration exceeds the solubility limit in the aqueous medium. Inadequate mixing during dilution. | Decrease the final target concentration. Ensure you are adding the DMSO stock to the medium (not vice-versa) while vortexing. The presence of serum in the medium can sometimes help stabilize hydrophobic compounds; prepare dilutions in complete medium. |
| High background toxicity in all wells, including vehicle control. | Final DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration to <0.1% or lower. This may require creating a more concentrated primary stock solution. Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cells. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution. Stock solution has degraded due to light/air exposure. | Use single-use aliquots of the stock solution. Store stock solutions properly at -20°C and protected from light. |
References
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PubChem. (n.d.). 7,9-Dimethylbenz(c)acridine. National Center for Biotechnology Information. Retrieved from [Link]
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7,9-Dimethylbenz[c]acridine in vivo studies protocol.
An In-Depth Guide to the In Vivo Carcinogenicity Assessment of 7,9-Dimethylbenz[c]acridine
Authored by: A Senior Application Scientist
This document provides a comprehensive, technically detailed protocol for conducting in vivo carcinogenicity studies of this compound. It is intended for researchers, scientists, and drug development professionals engaged in toxicological and oncological research. This guide emphasizes the scientific rationale behind experimental choices, adherence to international regulatory standards, and the integration of mechanistic endpoints to ensure a thorough and robust evaluation.
Introduction to this compound
This compound is a polycyclic aza-aromatic hydrocarbon.[1] It presents as a light yellow powder with poor solubility in water and is known to be sensitive to air and light.[2][3] Structurally, it belongs to a class of compounds that includes several potent carcinogens.[1] Hazard classifications indicate that this compound is harmful if swallowed, inhaled, or in contact with skin, and it is classified as a substance that may cause cancer (Carcinogenicity, Category 1B).[2][3]
The carcinogenic potential of polycyclic aromatic compounds is intrinsically linked to their metabolic activation. In the body, these compounds are processed by microsomal enzymes, such as cytochrome P450s, which can convert them into reactive intermediates.[1][4] For this compound, metabolic studies in rat liver microsomes have identified the formation of various metabolites, including dihydrodiols and arene oxides.[1][5] Specifically, 3,4-dihydrodiol derivatives have demonstrated significant mutagenicity, suggesting they may be ultimate carcinogens that can form covalent adducts with DNA, leading to genetic mutations and the initiation of cancer.[1] Therefore, an in vivo study is essential to understand its carcinogenic risk in a whole-organism context.
Ethical Considerations and Regulatory Compliance
All procedures involving live animals must be conducted with the highest commitment to animal welfare. This protocol is designed to be in strict compliance with internationally recognized guidelines.
-
Institutional Animal Care and Use Committee (IACUC): Prior to initiation, the entire study protocol must be reviewed and approved by an IACUC or an equivalent ethics committee.
-
Regulatory Standards: The study design is based on the principles outlined in the OECD Test Guideline 451 for Carcinogenicity Studies .[6] Adherence to Good Laboratory Practice (GLP) principles is mandatory for studies intended for regulatory submission.
-
The 3Rs (Replacement, Reduction, Refinement): The experimental design aims to reduce the number of animals used to the minimum required for statistical significance, while refining procedures to minimize pain and distress.
Long-Term Carcinogenicity Study Protocol
This protocol details a two-year chronic toxicity and carcinogenicity study, which is the "gold standard" for evaluating the carcinogenic potential of a chemical.[7]
Experimental Design
A robust experimental design is critical for the reliable detection of carcinogenic effects and the establishment of a dose-response relationship.
-
Test System:
-
Species and Strain: Sprague-Dawley rats are recommended due to their widespread use in toxicological studies, historical control data, and susceptibility to chemical-induced carcinogenesis.[5]
-
Age and Source: Young, healthy animals (6-8 weeks old at the start of dosing) should be sourced from a reputable vendor.[8][9] Animals should be acclimated to laboratory conditions for at least 5-7 days prior to the study.[8]
-
-
Animal Husbandry:
-
Housing: Animals should be housed in solid-floor caging with appropriate bedding. For chronic studies, male rats should be housed up to three per cage, and females up to five per cage.[10]
-
Environment: A controlled environment with a 12-hour light/dark cycle, temperature of 22 ± 3°C, and relative humidity of 30-70% is required.
-
Diet and Water: Standard laboratory rodent chow and drinking water should be provided ad libitum.
-
-
Dose Level Selection and Group Allocation: At least three dose levels plus a concurrent vehicle control are used.[6] Dose selection should be based on a preliminary sub-chronic (e.g., 28-day or 90-day) toxicity study.[11] The highest dose should induce minimal toxicity (e.g., a 10% reduction in body weight gain) but not cause overt suffering or mortality that would compromise the study's integrity.[11]
Table 1: Experimental Group Design
| Group | Treatment | Dose Level (mg/kg/day) | Vehicle | Number of Animals (Male/Female) |
| 1 | Vehicle Control | 0 | Corn Oil | 50 / 50 |
| 2 | Low Dose | TBD | Corn Oil | 50 / 50 |
| 3 | Mid Dose | TBD | Corn Oil | 50 / 50 |
| 4 | High Dose | TBD | Corn Oil | 50 / 50 |
Test Substance Preparation and Administration
-
Vehicle Selection: Due to its insolubility in water, this compound should be administered in a vehicle like corn oil.
-
Preparation Protocol:
-
Confirm the purity and identity of the this compound batch.
-
On each dosing day, weigh the required amount of the test substance.
-
Prepare a suspension in corn oil to the desired concentrations. Ensure continuous stirring to maintain a homogenous suspension.
-
Analyze the formulations periodically to confirm concentration and stability.
-
-
Administration:
-
Route: Oral gavage is the recommended route, reflecting a potential route of human exposure.[12]
-
Frequency and Duration: Dosing should occur once daily, 7 days a week, for up to 24 months.[6]
-
Volume: The administration volume should be consistent across all groups, typically not exceeding 10 mL/kg for aqueous vehicles or 5 mL/kg for oil-based vehicles.[9]
-
Experimental Workflow
The following diagram outlines the key phases and procedures of the in vivo study.
Caption: Experimental workflow for a 2-year carcinogenicity study.
In-Life Assessments
Systematic observation is crucial for detecting signs of toxicity and tumor development.
-
Clinical Observations: All animals should be observed twice daily for morbidity and mortality. Detailed clinical examinations for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as palpation for masses, should be performed weekly.[13]
-
Body Weight and Food Consumption: Individual animal body weights should be recorded weekly for the first 13 weeks and monthly thereafter.[13] Food consumption should be measured on the same schedule.
-
Ophthalmology: An ophthalmological examination should be performed on all animals prior to the start of the study and on control and high-dose groups at termination.
-
Hematology and Clinical Chemistry: Blood samples should be collected from a subset of animals (e.g., 10 per sex per group) at interim time points (e.g., 6, 12, 18 months) and from all surviving animals at termination.[9]
Table 2: Schedule of In-Life Assessments
| Assessment | Frequency |
| Mortality/Morbidity Checks | Twice Daily |
| Detailed Clinical Observation | Weekly |
| Body Weight | Weekly for 13 weeks, then monthly |
| Food Consumption | Weekly for 13 weeks, then monthly |
| Interim Blood Collection | Months 6, 12, 18 |
Terminal Procedures and Sample Collection
At the end of the 24-month study period, or when an animal is found moribund, a full pathological examination is required.
-
Euthanasia and Blood Collection: Surviving animals are fasted overnight before euthanasia.[13] Blood is collected via a suitable route (e.g., abdominal aorta) for a comprehensive analysis of hematology and clinical chemistry parameters.[14]
-
Gross Necropsy: A complete necropsy is performed on all animals. The location, size, and appearance of all external and internal masses are recorded.
-
Organ Weights: Key organs (e.g., liver, kidneys, lungs, spleen, brain, gonads) are weighed.
-
Tissue Collection and Fixation: A comprehensive list of tissues from all animals is preserved in 10% neutral buffered formalin. All gross lesions are also preserved.
Analytical Procedures
Hematology and Clinical Chemistry
-
Hematology: Parameters should include red blood cell (RBC) count, hemoglobin, hematocrit, white blood cell (WBC) count (total and differential), and platelet count.[11]
-
Clinical Chemistry: Key indicators of organ function should be measured, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), and creatinine.[9]
Histopathology
Histopathology is the cornerstone of a carcinogenicity study, providing the definitive diagnosis of neoplastic and non-neoplastic lesions.[15][16]
-
Tissue Processing: Fixed tissues are trimmed, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: A certified veterinary pathologist examines all tissues from the control and high-dose groups. All gross lesions and target organs from the low- and mid-dose groups are also examined.[17]
-
Lesion Classification: Lesions are classified as neoplastic (benign or malignant) or non-neoplastic (e.g., hyperplasia, inflammation).[17] The time-to-tumor development is also a critical endpoint.
Biomarker Analysis: DNA Adducts
To provide mechanistic insight, the formation of DNA adducts can be assessed in target tissues (e.g., liver, lung).
-
Methodology: The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts. Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) can be used for more specific identification and quantification.
-
Interpretation: A dose-dependent increase in DNA adducts in a specific tissue would provide strong evidence of a genotoxic mechanism of carcinogenesis.[18][19]
Data Analysis and Interpretation
Statistical analysis should be performed for quantitative data (e.g., body weights, organ weights, clinical pathology) and for tumor incidence. Survival data should be analyzed using life-table methods. The interpretation of results should consider the statistical significance, dose-response relationship, and historical control data to conclude the carcinogenic potential of this compound.
References
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Lacassagne, A., Buu-Hoï, N. P., Daudel, R., & Zajdela, F. (1983). Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine. Journal of medicinal chemistry, 26(2), 303–306. [Link]
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Ye, Y., Duke, C. C., & Holder, G. M. (1995). The hepatic metabolism of two carcinogenic dimethylbenz[c]acridines in control and induced rats: the distribution and the mutagenicity of metabolites. Carcinogenesis, 16(4), 787–793. [Link]
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Aljehani, M. R., Alamri, F. H., Elyas, M. E. K., Almohammadi, A. S., Alanazi, A. S. A., & Alharbi, M. A. (2023). The importance of histopathological evaluation in cancer diagnosis and treatment. International journal of health sciences, 7(1), 1-8. [Link]
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ResearchGate. (n.d.). The importance of histopathological evaluation in cancer diagnosis and treatment. [Link]
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Maronpot, R. R. (2017). Histopathology of Carcinogenesis. Toxicologic Pathology. [Link]
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U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
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Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. [Link]
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Ioannou, Y. M., & Wilson, A. G. (1985). The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes. Cancer letters, 25(3), 333–342. [Link]
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Ye, Y., Duke, C. C., & Holder, G. M. (1995). The Stereochemistry of the Major Rat Hepatic Microsomal Metabolites of this compound and 7,10-dimethylbenz[c]acridine. Chemical research in toxicology, 8(2), 203–208. [Link]
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Combes, R., Balls, M., Bansil, L., Barratt, M., Bell, D., Botham, P., ... & Worth, A. (2006). In Vitro-In Vivo Carcinogenicity. ATLA: Alternatives to Laboratory Animals, 34(2_suppl), 5–21. [Link]
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Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. [Link]
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Application Notes and Protocols for the Analytical Detection of 7,9-Dimethylbenz[c]acridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 7,9-Dimethylbenz[c]acridine
This compound is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocyclic compound of significant toxicological interest.[1][2][3] As a suspected carcinogen, its detection and quantification in various matrices are critical for toxicological studies, environmental monitoring, and in the context of drug development where related structures may appear as impurities or metabolites.[4][5] This document, authored for the discerning scientific professional, provides a detailed guide to the analytical methodologies for the robust and sensitive detection of this compound. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also deeply rooted in scientific principles.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | [1][2][3] |
| Molecular Weight | 257.33 g/mol | [2][3] |
| CAS Number | 963-89-3 | [2][3] |
| Appearance | Light yellow powder | [1] |
| Melting Point | 157-161 °C (315-322 °F) | [5][6] |
| Boiling Point | 300 °C at 10 mmHg | [5][6] |
| Solubility | Insoluble in water. | [1] |
| Stability | Sensitive to air and light. | [1] |
Core Analytical Techniques: A Comparative Overview
The two primary analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.
| Parameter | HPLC-UV/Fluorescence | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and polarity in a gaseous mobile phase. |
| Detector | UV-Vis or Fluorescence. | Mass Spectrometer. |
| Selectivity | Good, enhanced with fluorescence detection. | Excellent, based on mass-to-charge ratio. |
| Sensitivity | High, especially with fluorescence detection. | Very high, especially in Selected Ion Monitoring (SIM) mode. |
| Sample Volatility | Not a limiting factor. | Requires volatile or derivatized analytes. |
| Typical Analytes | Parent compound and its metabolites. | Parent compound and thermally stable derivatives. |
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a cornerstone technique for the analysis of PAHs and their derivatives, offering robust separation of complex mixtures.[7][8] For this compound and its metabolites, reversed-phase HPLC is the method of choice.[5][9]
Principle of Separation
In reversed-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a hydrophobic molecule, is retained on the stationary phase. The elution is achieved by gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile) in the mobile phase, a technique known as gradient elution. This allows for the separation of the parent compound from its more polar metabolites.
Experimental Workflow: HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of this compound.
Detailed Protocol: HPLC-UV/Fluorescence
This protocol is adapted from established methods for the analysis of this compound metabolites and related PAHs.[5][9][10]
1. Sample Preparation (from Biological Matrix):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma or tissue homogenate, add a suitable internal standard.
-
Add 2 volumes of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction twice.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the pre-treated sample (e.g., plasma diluted with water).
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-100% B (linear gradient)
-
25-30 min: 100% B (hold)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection:
-
UV-Vis: 278 nm[10]
-
Fluorescence: Excitation at 275 nm, Emission at 388 nm (Note: Optimal wavelengths may need to be determined empirically).
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[11] For this compound, which is amenable to gas chromatography, this technique provides confirmatory results.
Principle of Analysis
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: A comprehensive workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS
This protocol is based on general methodologies for PAH analysis by GC-MS.
1. Sample Preparation:
-
The extraction and cleanup procedures are similar to those for HPLC analysis. A clean extract is crucial to prevent contamination of the GC inlet and column.
-
Derivatization is generally not required for this compound due to its volatility.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 min.
-
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Key ions for this compound (m/z 257, 242, 258) should be monitored.[1]
-
3. Data Analysis:
-
Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum.
-
For quantification in SIM mode, use the peak area of the primary ion (m/z 257) and an internal standard.
UV-Vis Spectroscopy
While not a separative technique, UV-Vis spectroscopy is invaluable for the initial characterization of this compound and for monitoring reactions. Acridine derivatives typically show significant absorption in the 350-450 nm range.[12]
Protocol: UV-Vis Spectral Acquisition
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU.
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the sample from 200 to 600 nm.
-
Use the solvent as a blank.
-
The wavelength of maximum absorbance (λmax) can be used for quantification in simpler matrices or for setting the detection wavelength in HPLC-UV.
Method Validation and Quality Control
For all analytical methods, proper validation is essential to ensure the reliability of the results. Key validation parameters include:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Conclusion
The analytical detection of this compound requires a meticulous approach, leveraging the strengths of modern chromatographic and spectroscopic techniques. HPLC with UV or fluorescence detection provides a robust method for quantification, particularly for analyzing the parent compound and its metabolites in biological matrices. GC-MS offers superior selectivity and sensitivity, making it an excellent confirmatory technique. The choice of method will ultimately depend on the specific research question, the nature of the sample, and the required level of sensitivity. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can confidently and accurately determine the presence and concentration of this important compound.
References
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Carcinogenic polycyclic aromatic hydrocarbons: an analysis of screening values, guidelines, and standards in the Northeast. (2014). PubMed. Retrieved from [Link]
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Determination of 10 Carcinogenic Polycyclic Aromatic Hydrocarbons in Mainstream Cigarette Smoke. ACS Publications. Retrieved from [Link]
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Ye, Y., Duke, C. C., & Holder, G. M. (1995). The Stereochemistry of the Major Rat Hepatic Microsomal Metabolites of this compound and 7,10-dimethylbenz[c]acridine. PubMed. Retrieved from [Link]
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HPLC SEPARATION GUIDE. Separation Methods Technologies Inc. Retrieved from [Link]
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Kumar, B., Verma, V. K., Gaur, R., Kumar, S., Sharma, C. S., & Akolkar, A. B. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars. Retrieved from [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from [Link]
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7,9-Dimethylbenz(c)acridine. PubChem. Retrieved from [Link]
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Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Agilent. Retrieved from [Link]
-
Ogan, K., Katz, E., & Slavin, W. (1979). Determination of polycyclic aromatic hydrocarbons in aqueous samples by reversed-phase performance liquid chromatography. Analytical Chemistry. Retrieved from [Link]
-
Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures. PMC. Retrieved from [Link]
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Rat liver microsomal metabolites of 7-methylbenz[c]acridine. PubMed. Retrieved from [Link]
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Carcinogenic Polycyclic Aromatic Hydrocarbons. ResearchGate. Retrieved from [Link]
-
PAH Analysis: Polycyclic Aromatic Hydrocarbons Analysis Using GC-MS. YouTube. Retrieved from [Link]
-
Stereochemistry of the major rat liver microsomal metabolites of the carcinogen 7-methylbenz[c]acridine. PubMed. Retrieved from [Link]
-
UV-Vis absorption data of the acridine derivatives. ResearchGate. Retrieved from [Link]
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Benz[c]acridine, 7,9-dimethyl-. NIST WebBook. Retrieved from [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Metabolism of the carcinogen 7-methylbenz[c]-acridine in the rat. PubMed. Retrieved from [Link]
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7,9-Dimethylbenz(c)acridine-5,6-oxide. PubChem. Retrieved from [Link]
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Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. NCBI. Retrieved from [Link]
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Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Agilent. Retrieved from [Link]
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Analysis of bile acids by high performance liquid chromatography after pre-column derivatization with 9-(2-hydroxyethyl)-acridone. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: 7,9-Dimethylbenz[c]acridine as a DNA Intercalator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of 7,9-Dimethylbenz[c]acridine as a DNA intercalating agent. This compound is a polycyclic aromatic hydrocarbon and a derivative of benz[c]acridine. Acridine and its derivatives are known for their ability to bind to DNA by inserting themselves between base pairs, a process known as intercalation.[1] This interaction can alter the structure and function of DNA, making these compounds valuable tools in molecular biology and potential therapeutic agents, particularly in oncology.[2] This guide details the mechanism of action, provides validated experimental protocols for characterizing its DNA binding properties, and outlines essential safety and handling procedures.
Introduction to this compound
This compound is a planar, hydrophobic molecule, properties that are conducive to intercalation into the DNA double helix.[1] Its structure is characterized by a fused four-ring system with methyl groups at positions 7 and 9. While specific data on this compound is limited in readily available literature, its properties can be inferred from the broader class of benzacridines and other DNA intercalators.[1][3] Benzacridines can interact with DNA both reversibly through intercalation and, following metabolic activation, covalently.[1] This dual potential makes understanding its binding mode crucial for any application.
Key Molecular Features:
-
Planar Aromatic System: The flat structure of the benz[c]acridine core is essential for insertion between the stacked base pairs of DNA.
-
Hydrophobicity: Facilitates entry into the hydrophobic core of the DNA double helix.
-
Methyl Groups: The dimethyl substitutions can influence binding affinity, sequence selectivity, and metabolic activation.
Mechanism of Action: DNA Intercalation
DNA intercalation is a primary mechanism by which small molecules can interact with and modify the function of DNA.[2] The process involves the insertion of a planar molecule between adjacent base pairs of the DNA double helix. This interaction is primarily driven by non-covalent forces, including van der Waals and π-π stacking interactions between the intercalator and the DNA bases.[4]
Consequences of Intercalation:
-
Structural Perturbation: The insertion of the intercalator forces the DNA helix to unwind and lengthen to accommodate the molecule.[5]
-
Functional Inhibition: The distorted DNA structure can interfere with crucial cellular processes such as replication and transcription by inhibiting the enzymes involved.
-
Topoisomerase Inhibition: Many intercalators are known to inhibit topoisomerase enzymes, leading to the accumulation of DNA strand breaks and triggering apoptosis, a mechanism central to the action of many anticancer drugs.[6]
Diagram: Mechanism of DNA Intercalation
Caption: Workflow of this compound intercalating into the DNA double helix.
Experimental Characterization of DNA Intercalation
A suite of biophysical techniques is employed to confirm and quantify the intercalative binding of a compound to DNA. Each method provides unique insights into the binding mode, affinity, and structural consequences.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a foundational technique to monitor the interaction between an intercalator and DNA.[2] Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the compound.[2][6] These changes are indicative of the interaction between the intercalator's chromophore and the DNA bases.[2]
Protocol: UV-Vis Titration
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Determine the DNA concentration accurately using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).[7]
-
-
Titration:
-
In a 1 cm path length quartz cuvette, place a fixed concentration of this compound.
-
Record the initial absorption spectrum.
-
Add incremental amounts of the ct-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the compound against the DNA concentration.
-
The observed hypochromism and bathochromic shift confirm the interaction.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or similar models.
-
Fluorescence Spectroscopy
Many intercalators are fluorescent, and their fluorescence properties are often sensitive to their environment. Intercalation into the hydrophobic core of the DNA helix can lead to either quenching or enhancement of fluorescence.
Protocol: Fluorescence Titration
-
Instrumentation: Use a spectrofluorometer with appropriate excitation and emission wavelengths for this compound.
-
Titration:
-
Place a known concentration of this compound in a cuvette.
-
Titrate with increasing concentrations of ct-DNA.
-
Record the fluorescence emission spectrum after each addition of DNA.[6]
-
-
Data Analysis:
-
Changes in fluorescence intensity (quenching or enhancement) are used to determine the binding affinity.
-
The binding constant can be calculated using the Stern-Volmer equation or by fitting the data to a suitable binding model.[6]
-
Protocol: Ethidium Bromide (EtBr) Displacement Assay This competitive binding assay is a strong indicator of intercalation. Ethidium bromide is a well-known intercalator that exhibits a significant fluorescence enhancement upon binding to DNA. A compound that can displace EtBr from the DNA will cause a quenching of this fluorescence.[8]
-
Preparation: Prepare a solution containing ct-DNA and EtBr and incubate to allow complex formation.[8]
-
Measurement: Measure the initial fluorescence intensity of the EtBr-DNA complex (Excitation: ~520 nm, Emission: ~600 nm).[8]
-
Titration: Add increasing concentrations of this compound to the EtBr-DNA solution.
-
Analysis: A significant decrease in fluorescence indicates that this compound is displacing EtBr, strongly suggesting an intercalative binding mode.[8]
Viscometry
Viscosity measurements provide hydrodynamic data that can distinguish between intercalation and other binding modes like groove binding.[9] Classical intercalators increase the length of the DNA helix to accommodate the ligand, which leads to an increase in the viscosity of the DNA solution.[9][10]
Protocol: Viscosity Measurement
-
Preparation: Prepare a solution of sonicated ct-DNA (to ensure a uniform length of ~200-300 bp) in a buffer.[8]
-
Measurement:
-
Data Analysis:
DNA Thermal Denaturation (Melting Temperature, Tm) Assay
The binding of an intercalator stabilizes the DNA double helix against thermal denaturation, leading to an increase in its melting temperature (Tm).[6][8]
Protocol: Tm Measurement
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.[6]
-
Preparation: Prepare solutions of ct-DNA in a buffer, both with and without this compound.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., from 25°C to 95°C).[6][8]
-
Data Analysis: The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.[6][11] A positive change in Tm (ΔTm) indicates stabilization of the DNA duplex, consistent with intercalation.[6]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in DNA upon ligand binding.[6] The intercalation of a planar molecule between DNA base pairs can induce changes in the CD spectrum of DNA.[6][12]
Protocol: CD Spectroscopy
-
Preparation: Prepare solutions of ct-DNA in a suitable buffer.
-
CD Spectra Acquisition:
-
Data Analysis: Changes in the intensity of the positive and negative bands of the DNA CD spectrum are indicative of conformational alterations due to intercalation.[6][8]
Diagram: Experimental Workflow for Characterizing DNA Intercalation
Caption: A logical workflow for characterizing a potential DNA intercalator.
Quantitative Data Summary
The following table summarizes the expected outcomes from the described experiments for a classical DNA intercalator.
| Technique | Parameter Measured | Expected Outcome for Intercalation |
| UV-Vis Spectroscopy | Absorbance | Hypochromism and Bathochromic Shift |
| Fluorescence Spectroscopy | Fluorescence Intensity | Quenching or Enhancement |
| EtBr Displacement Assay | Fluorescence of EtBr-DNA | Significant Quenching |
| Viscometry | Relative Viscosity | Significant Increase |
| Thermal Denaturation | Melting Temperature (Tm) | Increase in Tm (Positive ΔTm) |
| Circular Dichroism | CD Spectrum of DNA | Perturbation of characteristic bands |
Safety and Handling
This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), many of which are known or suspected carcinogens.[3][13][14] Therefore, stringent safety precautions must be followed.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13][14]
-
Storage: Store in a well-ventilated, cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
-
Safety Data Sheet (SDS): Always consult the SDS for this compound before use to be fully aware of its hazards and handling procedures.[13]
Synthesis Overview
The synthesis of benz[c]acridine derivatives can be achieved through various methods. One common approach is the Bernthsen reaction, which involves the condensation of diarylamines with carboxylic acids in the presence of a condensing agent like zinc chloride, often accelerated by microwave irradiation.[16] For this compound, this would likely involve the reaction of a suitably substituted naphthylamine with a substituted aniline or related precursors. While detailed synthesis protocols are beyond the scope of this application note, several publications describe the synthesis of related dimethylbenz[c]acridines.[17][18]
References
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Rodger, A., & Nordén, B. (1997). Analysing DNA complexes by circular and linear dichroism. PubMed. [Link]
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Chemwatch. (2025). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. Chemwatch. [Link]
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3M. (n.d.). Polycyclic Aromatic Hydrocarbons. 3M. [Link]
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Arno, J., & Jessica, A. (2014). Viscosity measurements of DNA solutions with and without condensing agents. International Journal of Biological Macromolecules. [Link]
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ATSDR - CDC. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? | Environmental Medicine. ATSDR - CDC Archive. [Link]
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PubMed. (1983). The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes. PubMed. [Link]
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ACS Publications. (2007). Complex DNA Binding Kinetics Resolved by Combined Circular Dichroism and Luminescence Analysis | The Journal of Physical Chemistry B. ACS Publications. [Link]
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Dedon, P. C. (2001). Determination of Binding Mode: Intercalation. Current Protocols in Nucleic Acid Chemistry. [Link]
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SA Health. (n.d.). Polycyclic aromatic hydrocarbons (PAHs). SA Health. [Link]
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ResearchGate. (n.d.). DNA binding results of compounds 9 a, 9 b and 9 j. UV/Vis DNA titration... ResearchGate. [Link]
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RPS Group. (n.d.). Hazard Watch: Polycyclic Aromatic Hydrocarbons (PAHs) in the workplace. RPS Group. [Link]
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PubMed. (2009). Circular dichroism for the analysis of protein-DNA interactions. PubMed. [Link]
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PubMed Central (PMC). (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PubMed Central (PMC) - NIH. [Link]
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Springer. (n.d.). Circular Dichroism for the Analysis of Protein–DNA Interactions. Springer. [Link]
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ACS Publications. (1983). Viscosity dependence of ethidium-DNA intercalation kinetics. ACS Publications. [Link]
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Chemistry Stack Exchange. (2023). UV absorbance titration to determine binding stoichiometry. Chemistry Stack Exchange. [Link]
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PubMed Central (PMC) - NIH. (2014). Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures. PubMed Central (PMC) - NIH. [Link]
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PubMed. (1995). Fluorescence energy transfer between fluorescein label and DNA intercalators to detect nucleic acids hybridization in homogeneous media. PubMed. [Link]
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J-STAGE. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. J-STAGE. [Link]
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ResearchGate. (n.d.). Relative viscosity changes in CT-DNA solutions on addition of (A) complexes 8. ResearchGate. [Link]
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NIH. (2005). Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications. NIH. [Link]
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PubMed. (1976). Synthesis of 7,10- and 7,8-dimethylbenz[c]acridine. PubMed. [Link]
-
Springer. (n.d.). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. Springer. [Link]
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ResearchGate. (n.d.). UV–vis absorption changes in DNA titration studies (run 2) with... ResearchGate. [Link]
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ACS Publications. (2017). Parallel Evaluation of Melting Temperatures of DNAs in the Arrayed Droplets through the Fluorescence from DNA Intercalators | Analytical Chemistry. ACS Publications. [Link]
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Unknown Source. (n.d.). Protocol for DNA Duplex Tm Measurements. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)- one... ResearchGate. [Link]
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RSC Publishing. (n.d.). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. RSC Publishing. [Link]
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NIST. (2014). Viscosity Measurements of DNA Solutions with and without Condensing Agents | NIST. NIST. [Link]
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PubChemLite. (n.d.). This compound (C19H15N). PubChemLite. [Link]
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PubChem. (n.d.). 7,9-Dimethylbenz(c)acridine | C19H15N | CID 13757. PubChem. [Link]
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bioRxiv. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. [Link]
-
PubMed. (1995). The genetic toxicology of acridines. PubMed. [Link]
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PubMed Central (PMC). (n.d.). Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. PubMed Central (PMC) - NIH. [Link]
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PubMed Central (PMC). (2018). Medicinal chemistry of acridine and its analogues. PubMed Central (PMC) - NIH. [Link]
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The 7,9-Dimethylbenz[c]acridine (DMBA) Mouse Model: A Comprehensive Guide to Application and Protocol
The 7,9-dimethylbenz[c]acridine (DMBA) experimental model in mice stands as a cornerstone in carcinogenesis research, providing invaluable insights into the molecular underpinnings of tumor initiation and progression. This potent polycyclic aromatic hydrocarbon (PAH) is widely utilized to induce tumors in various tissues, most notably the mammary gland and skin, closely mimicking aspects of human cancer development.[1] This guide offers a detailed exploration of the DMBA model, presenting not just the "how" but the critical "why" behind the protocols, to empower researchers in their pursuit of novel cancer diagnostics and therapeutics.
I. Introduction to the DMBA Carcinogenesis Model
DMBA's carcinogenic properties stem from its metabolic activation into reactive metabolites that form adducts with DNA.[2] This genotoxic event can lead to mutations in key oncogenes and tumor suppressor genes, initiating the neoplastic process. The DMBA model is particularly relevant for studying sporadic cancers, which are influenced by environmental exposures.[3] The versatility of this model allows for the investigation of both tumor initiation and promotion, making it a powerful tool for dissecting the multistage nature of cancer.[4]
Two of the most well-established applications of the DMBA model are in mammary and skin carcinogenesis.
-
Mammary Carcinogenesis: Oral administration of DMBA to susceptible mouse strains reliably induces mammary tumors.[1] These tumors often exhibit hormonal dependence and share molecular characteristics with human breast cancer, including mutations in genes like Pik3ca and activation of signaling pathways such as PI3K/Akt.[5] The model is extensively used to study breast cancer etiology, progression, and to evaluate the efficacy of preventative and therapeutic agents.[1]
-
Skin Carcinogenesis: The two-stage skin carcinogenesis model, involving initiation with a single dose of DMBA followed by repeated applications of a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA), is a classic system for studying the distinct phases of cancer development.[6][7] This model is instrumental in understanding the roles of inflammation, immune responses, and angiogenesis in skin cancer.[6]
II. Experimental Protocols
A. Mammary Carcinogenesis Protocol
This protocol details the induction of mammary tumors in mice using oral gavage of DMBA.
1. Materials:
-
This compound (DMBA) (Sigma-Aldrich, USA)
-
Corn oil
-
Gavage needles (20-22 gauge, curved)
-
Animal scale
-
Calipers for tumor measurement
-
Sterile surgical instruments for tissue collection
-
10% Neutral Buffered Formalin (NBF)
-
Cryovials for snap-freezing tissue
2. DMBA Preparation:
-
Causality: Corn oil is a commonly used vehicle for DMBA administration due to its ability to dissolve the hydrophobic carcinogen and facilitate its absorption in the gastrointestinal tract.[9]
-
Prepare a stock solution of DMBA in corn oil. A common concentration is 10 mg/mL.
-
Gently warm the solution to 37°C and vortex thoroughly to ensure complete dissolution. Prepare this solution fresh before each use and protect it from light.[10]
3. Animal Dosing and Monitoring:
-
Causality: Administering DMBA during the peripubertal period (4-10 weeks of age) is crucial for efficient mammary tumor induction, as the mammary glands are undergoing rapid proliferation and are more susceptible to carcinogenic insults.[1]
-
Administer 1 mg of DMBA in 0.1 mL of corn oil via oral gavage once a week for 6 consecutive weeks.[3]
-
A control group should receive the vehicle (corn oil) only.
-
Monitor the mice weekly for signs of toxicity, including weight loss, lethargy, and ruffled fur.[9]
-
Begin palpating the mice for mammary tumors twice a week, starting 8 weeks after the first DMBA dose.[8]
-
Measure tumors with calipers and record the dimensions. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Euthanize mice when tumors reach a predetermined size (e.g., 1.5-2.0 cm in diameter) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.[11][12]
4. Tissue Collection and Processing:
-
At necropsy, carefully dissect the mammary tumors and surrounding normal mammary tissue.
-
Fix a portion of each tumor in 10% NBF for 24-48 hours for histopathological analysis.[9]
-
Snap-freeze another portion of the tumor and normal tissue in liquid nitrogen and store at -80°C for molecular analyses (DNA, RNA, protein extraction).
5. Histopathological and Molecular Analysis:
-
Process the formalin-fixed tissues, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to determine tumor histology.[13] Common histological types include adenoacanthoma and adenocarcinoma.[9][13]
-
Perform immunohistochemistry (IHC) for relevant markers such as estrogen receptor (ER), progesterone receptor (PR), and Ki67 to characterize the tumors.[13]
-
Extract DNA from frozen tumor samples to analyze for mutations in key genes like Hras and Pik3ca via sequencing.[5][14]
-
Extract RNA to assess gene expression changes and protein to analyze signaling pathway activation (e.g., MAPK, PI3K/Akt) via western blotting.[3][15]
Table 1: Representative Data from DMBA-Induced Mammary Carcinogenesis in BALB/c Mice
| Parameter | DMBA-Treated Group | Control Group |
| Tumor Incidence | ~70-80% | 0% |
| Tumor Latency (Median) | 16-20 weeks | N/A |
| Tumor Multiplicity (Avg.) | 2-3 tumors/mouse | N/A |
| Common Histology | Adenoacanthoma, Adenocarcinoma | N/A |
Data synthesized from multiple sources for illustrative purposes.[1][3][9]
Experimental Workflow for DMBA-Induced Mammary Carcinogenesis
Caption: Workflow for DMBA-induced mammary carcinogenesis in mice.
B. Two-Stage Skin Carcinogenesis Protocol
This protocol outlines the induction of skin papillomas and carcinomas using DMBA as an initiator and TPA as a promoter.
1. Materials:
-
This compound (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (analytical grade)
-
Electric clippers
-
Micropipettes
-
Calipers
2. Animal Preparation and Initiation:
-
Causality: Shaving the dorsal skin removes hair that could interfere with the topical application and absorption of the chemicals. It's important to avoid wounding the skin, as this can act as a promoting event.[10]
-
Shave a 2x3 cm area on the dorsal back of each mouse. Allow the mice to rest for 48 hours to minimize any inflammation from shaving.[6]
-
Prepare a solution of DMBA in acetone. A common initiation dose is 50-100 µg of DMBA in 200 µL of acetone.[6]
-
Apply the DMBA solution topically to the shaved area of each mouse. This single application serves as the initiation step.
3. Tumor Promotion and Monitoring:
-
Causality: TPA is a potent tumor promoter that does not cause mutations itself but stimulates cell proliferation and inflammation, leading to the clonal expansion of initiated cells.[4]
-
One week after DMBA initiation, begin the promotion phase.
-
Prepare a solution of TPA in acetone. A common promoting dose is 5 µg of TPA in 200 µL of acetone.[6]
-
Apply the TPA solution topically to the same shaved area twice a week. Continue this treatment for the duration of the experiment (typically 20-25 weeks).
-
A control group should be initiated with DMBA but receive only acetone during the promotion phase.
-
Examine the mice weekly for the appearance of skin papillomas. A palpable mass greater than 1 mm in diameter that persists for more than one week is considered a papilloma.[6]
-
Count and measure the papillomas on each mouse weekly.
4. Data Analysis and Tissue Collection:
-
The primary endpoints are tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
-
At the end of the experiment, euthanize the mice and collect the papillomas and surrounding skin tissue for histopathological analysis to confirm the diagnosis and assess for progression to squamous cell carcinoma.[16]
Table 2: Representative Data from DMBA/TPA-Induced Skin Carcinogenesis
| Parameter | DMBA/TPA-Treated Group | DMBA/Acetone Group |
| Papilloma Incidence | >90% | <10% |
| Papilloma Latency (Median) | 6-8 weeks | N/A |
| Papilloma Multiplicity (Avg. at 20 wks) | 15-25 papillomas/mouse | <1 papilloma/mouse |
| Progression to Carcinoma | ~10-20% of papillomas | Rare |
Data synthesized from multiple sources for illustrative purposes.[6][16]
Experimental Workflow for Two-Stage Skin Carcinogenesis
Caption: Key signaling pathways activated in DMBA-induced mammary tumors.
IV. Ethical Considerations
All animal experiments must be conducted with the highest ethical standards and in strict accordance with institutional and national guidelines. [17]Researchers must strive to implement the principles of the 3Rs: Replacement, Reduction, and Refinement. [11]This includes using the minimum number of animals necessary to obtain statistically significant results, refining procedures to minimize pain and distress, and considering alternative methods where possible. [11][18]An approved animal care and use protocol is mandatory before commencing any study. [19]
V. Conclusion
The this compound mouse model remains a powerful and relevant tool in cancer research. Its ability to recapitulate key aspects of human carcinogenesis provides a robust platform for investigating the molecular mechanisms of tumor development and for the preclinical evaluation of novel therapeutic strategies. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this model to advance our understanding of cancer and improve human health.
VI. References
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Avanzo, J. L., et al. (2015). Chemical carcinogenesis by DMBA (7,12-dimethylbenzanthracene) in female BALB/c mice: New facts. Brazilian Journal of Veterinary Research and Animal Science, 52(2), 125-133. [Link]
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Naruse, T., et al. (2021). The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model. Frontiers in Oncology, 11, 730847. [Link]
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Currier, N., et al. (2005). Oncogenic signaling pathways activated in DMBA-induced mouse mammary tumors. Toxicologic Pathology, 33(6), 726-737. [Link]
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Mailleux, A. A. (2021). Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice. Methods in Cell Biology, 163, 21-44. [Link]
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Avanzo, J. L., et al. (2015). Chemical carcinogenesis by DMBA (7,12-dimethylbenzanthracene)in female BALB/c mice: New facts. ResearchGate. [Link]
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Mishra, A., et al. (2019). Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate DMBA-TPA. Journal of Visualized Experiments, (151). [Link]
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Afaq, F., et al. (2004). Chemopreventive effect of 4′-demethyl epipodophyllotoxin on DMBA/TPA-induced mouse skin carcinogenesis. Carcinogenesis, 25(10), 2057-2064. [Link]
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Machida, M., & Imai, T. (2021). Predicted molecular mechanisms of mammary carcinogenesis by DMBA and PhIP in BALB/c Trp53 heterozygous knockout mice. ResearchGate. [Link]
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Mishra, A., et al. (2019). Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA). PubMed. [Link]
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Abba, M. C., et al. (2016). DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations. Oncotarget, 7(40), 65554-65567. [Link]
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Sun, L., et al. (2018). DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability. Oncology Letters, 16(4), 4843-4852. [Link]
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Abel, E. L., et al. (2009). Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications. Nature Protocols, 4(9), 1385-1397. [Link]
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Sal-Revuelta, M., et al. (2016). Chemically induced skin carcinogenesis: Updates in experimental models (Review). Oncology Reports, 35(5), 2537-2549. [Link]
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Zhang, Z., et al. (2007). A cancer stem cell model for carcinogen dimethyl-benzanthracene induced mammary tumors. Cancer Research, 67(9 Supplement), 4846-4846. [Link]
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Machida, M., & Imai, T. (2021). Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice. Oncology Letters, 22(5), 1-1. [Link]
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SOP: DMBA/TPA-induced multi-step skin carcinogenesis protocol (FvB). (2017). protocols.io. [Link]
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Machida, M., & Imai, T. (2021). Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice. Spandidos Publications. [Link]
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Naruse, T., et al. (2021). The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model. PMC. [Link]
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Yeh, C. R., et al. (2012). Histopathology of DMBA-induced tumors. ResearchGate. [Link]
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Carcinogenicity of DMBA. (2012). ResearchGate. [Link]
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Histopathology of DMBA-induced mammary tumors. (n.d.). ResearchGate. [Link]
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Ahmad, S., et al. (2024). Toxicological effects of dimethlybenzeneanthracene in Balb C mice and pharmacological intervention by silk sericin–conjugated silver nanoparticles. PeerJ, 12, e16694. [Link]
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Kim, K., et al. (2016). Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice. Oncotarget, 7(43), 70643–70654. [Link]
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Effects of DMBA Preparation on DMBA-Induced Rat Mammary Carcinogenesis. (2015). Taylor & Francis Online. [Link]
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Iversen, O. H. (1994). A course of very small doses of DMBA, each of them allegedly with no promoting potency, acts with clear synergistic effect as a strong promoter of DMBA-initiated mouse skin carcinogenesis. A comparison of the tumorigenic and carcinogenic effects of DMBA (7,12-dimethylbenz-alpha-anthracene) and TPA (12-O-tetradecanoyl-phorbol-13-acetate) used as initiators and promoters in classical two-stage experimental protocols. APMIS Supplementum, 41, 1-38. [Link]
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Guillen, J. (2011). Ethical Considerations in Mouse Experiments. Current Protocols in Mouse Biology, 1(1), 155-167. [Link]
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Guillen, J. (2011). Ethical Considerations in Mouse Experiments. PubMed. [Link]
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Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255-E260. [Link]
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Of mice and medicine: the ethics of animal research. (2016). The Irish Times. [Link]
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Application Notes & Protocols for 7,9-Dimethylbenz[c]acridine: A Guide for Researchers
This document provides a comprehensive guide for the safe handling, storage, and use of 7,9-Dimethylbenz[c]acridine (CAS 963-89-3), a polycyclic aromatic hydrocarbon of significant interest in cancer research and drug development. As a compound with known carcinogenic properties, adherence to strict safety protocols is paramount. These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary information to work with this compound safely and effectively.
Compound Profile and Hazards
This compound is a light yellow crystalline powder.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | [2] |
| Molecular Weight | 257.33 g/mol | [2] |
| Melting Point | 157-161 °C | [3][4][5] |
| Boiling Point | 300 °C at 10 mmHg | [3][4][5][6] |
| Solubility | Insoluble in water.[1][5][7] | |
| Appearance | Light yellow powder | [1][5] |
1.1. Health Hazard Information
This compound is classified as a hazardous substance. The primary concerns are its carcinogenicity and acute toxicity.[1][7]
-
Carcinogenicity: Classified as a Carcinogen, Category 1B, it is presumed to have carcinogenic potential for humans.[3][7] Studies have investigated its hepatic metabolism, which can lead to the formation of carcinogenic metabolites.[8]
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][3][7]
-
Irritation: It causes skin irritation and serious eye irritation.[1][7] It may also cause respiratory irritation.[1][7]
GHS Hazard Statements: H302, H312, H332, H315, H319, H335, H350.[1][3][4][7]
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and prevent accidental exposure.
2.1. Storage Conditions
-
Temperature: Store in a refrigerator.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7][9] The compound is sensitive to air and light.[1][5][7]
-
Location: Store in a dry, cool, and well-ventilated area.[7][9] The storage area should be locked and accessible only to authorized personnel.[7][9]
2.2. Stability and Reactivity
This compound is sensitive to air and light.[1][5][7] It is a combustible solid.[5]
Incompatible Materials:
Handling Protocols
Due to its hazardous nature, all handling of this compound must be performed within a designated controlled area, such as a certified chemical fume hood.
3.1. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: For weighing or generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[1]
3.2. Weighing and Solution Preparation Protocol
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Designate a specific area within the hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solution Preparation:
-
Add the appropriate solvent to the weighing vessel to dissolve the compound.
-
Gently swirl the vessel to ensure complete dissolution. Sonication may be used if necessary.
-
Transfer the solution to a labeled, sealed container (e.g., an amber vial) for storage.
-
-
Decontamination:
-
Wipe down the spatula, weighing vessel, and any other contaminated surfaces with a suitable solvent (e.g., acetone) followed by soap and water.[1]
-
Dispose of all contaminated disposable materials (bench paper, gloves, etc.) as hazardous waste.
-
Caption: Workflow for weighing and preparing solutions of this compound.
Spill and Exposure Procedures
4.1. Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For a solid spill, dampen the material with a suitable solvent like acetone to prevent dust formation.[1]
-
Clean-up:
-
Reporting: Report the spill to the appropriate safety personnel.
Caption: Emergency spill response protocol for this compound.
4.2. Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Waste Disposal
All waste contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
References
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7,9-Dimethylbenz(c)acridine | C19H15N | CID 13757 - PubChem. Available from: [Link]
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Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine - PubMed. Available from: [Link]
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7,9-Dimethylbenz(c)acridine-5,6-oxide | C19H13NO | CID 154750 - PubChem. Available from: [Link]
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Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine - PubMed. Available from: [Link]
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This compound technical grade - ChemBK. Available from: [Link]
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Benz[c]acridine, 7,9-dimethyl- - Substance Details - SRS | US EPA. Available from: [Link]
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Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin - PubMed. Available from: [Link]
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Application Notes and Protocols for the Experimental Design of 7,9-Dimethylbenz[c]acridine Studies
Introduction: Understanding the Carcinogen 7,9-Dimethylbenz[c]acridine
This compound (7,9-DMBA) is a potent polycyclic aza-aromatic hydrocarbon (PAH) recognized for its significant carcinogenic and mutagenic properties.[1][2] Structurally, it belongs to a class of compounds that require metabolic activation to exert their genotoxic effects, a process primarily occurring in the liver.[2][3] This activation cascade leads to the formation of highly reactive intermediates, such as dihydrodiols and epoxides, which can covalently bind to cellular macromolecules, most critically DNA.[2][3] The formation of stable 7,9-DMBA-DNA adducts is considered a key initiating event in its mechanism of carcinogenicity, leading to mutations and potentially culminating in neoplastic transformation.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experimental workflows for studying 7,9-DMBA. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We will progress from fundamental safety and handling procedures to advanced in vitro and in vivo methodologies aimed at elucidating its biological mechanisms of action.
PART 1: Compound Characteristics and Safe Handling
Before commencing any experimental work, it is imperative to understand the physicochemical properties and hazards associated with 7,9-DMBA.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | [1][5][6] |
| Molecular Weight | 257.33 g/mol | [5][7][8] |
| CAS Number | 963-89-3 | [1][5][8] |
| Appearance | Light yellow powder | [1][7] |
| Melting Point | 157-161 °C | [7][8][9] |
| Solubility | Insoluble in water | [1][7] |
| Stability | Sensitive to air and light | [1][6][7] |
Hazard Identification and Safety Protocols
7,9-DMBA is classified as a potent carcinogen (GHS Carcinogenicity Category 1B) and is harmful if swallowed, inhaled, or in contact with skin.[1][6] Strict adherence to safety protocols is mandatory.
Core Safety Requirements:
-
Engineering Controls: All work involving solid 7,9-DMBA or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required, including a lab coat, nitrile gloves (double-gloving recommended), and safety glasses with side shields.[8]
-
Decontamination: All surfaces and equipment must be decontaminated after use. A recommended procedure involves wiping surfaces with acetone-dampened paper towels, followed by a thorough wash with soap and water.[1]
-
Waste Disposal: All 7,9-DMBA-contaminated waste (e.g., pipette tips, gloves, paper towels) must be sealed in a labeled, vapor-tight plastic bag for disposal as hazardous chemical waste according to institutional guidelines.[1]
-
Spill Response: In case of a spill, immediately remove all ignition sources. Dampen the solid material with acetone to prevent aerosolization and transfer it to a suitable container. Clean the spill area with acetone-soaked absorbent paper, followed by a soap and water wash.[1]
PART 2: In Vitro Mechanistic Studies
In vitro assays are fundamental for dissecting the cellular and molecular mechanisms of 7,9-DMBA-induced toxicity and transformation.
Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of 7,9-DMBA.
Protocol 2.1: Mutagenicity Assessment (Ames Test)
The Ames test is a rapid bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[10][11] Since PAHs like 7,9-DMBA require metabolic activation, the inclusion of a liver S9 fraction is critical.[12][13]
Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to 7,9-DMBA. Mutagenic compounds will cause reverse mutations, enabling the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.[10][11]
Step-by-Step Protocol:
-
Strain Selection: Use strains capable of detecting both frameshift (e.g., TA98) and base-pair substitution (e.g., TA100, TA102) mutations.[13]
-
S9 Mix Preparation: Prepare an S9 fraction from the livers of rats or hamsters pre-treated with an inducer like 3-methylcholanthrene to enhance metabolic enzyme activity.[12]
-
Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of 7,9-DMBA that is not overly bactericidal.
-
Plate Incorporation Assay: a. To a sterile tube, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin.[13] b. Add 100 µL of the bacterial culture, 100 µL of the test solution (7,9-DMBA in DMSO), and 500 µL of the S9 mix (or buffer for the non-activation control).[14] c. Gently vortex and pour the mixture onto a minimal glucose agar plate.[13] d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, typically double the spontaneous background rate, indicates a positive mutagenic response.[11]
Protocol 2.2: Cell Transformation Assay (CTA) using BALB/c 3T3 Cells
The CTA is a gold-standard in vitro method for assessing carcinogenic potential, as it models the multistage process of carcinogenesis.[4][15]
Principle: Non-transformed BALB/c 3T3 fibroblasts exhibit contact inhibition, forming a monolayer in culture. Carcinogens like 7,9-DMBA can induce transformation, leading to a loss of contact inhibition and the formation of dense, multi-layered foci.[15][16]
Step-by-Step Protocol:
-
Cell Seeding: Plate BALB/c 3T3 cells (clone A31-1-1) at a low density (e.g., 1 x 10⁴ cells per 60 mm dish).[3]
-
Treatment: After 24 hours, treat the cells with various concentrations of 7,9-DMBA (dissolved in DMSO) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 3-methylcholanthrene).[3][4] The concentrations should be based on a prior cytotoxicity assay (e.g., clonogenic assay) to select sub-lethal doses.
-
Culture Period: After treatment, replace the medium with fresh culture medium and maintain the cultures for a total of 31-32 days, with medium changes twice weekly.[3]
-
Fixing and Staining: At the end of the culture period, fix the cells with methanol and stain with Giemsa.
-
Foci Scoring: Score the plates for the presence of morphologically transformed foci (Type I, II, and III). Transformed foci are characterized by dense, basophilic staining, random cell orientation, and piling up of cells.
-
Data Analysis: Calculate the Transformation Frequency (TF) as the total number of foci divided by the total number of surviving cells. A statistically significant, dose-dependent increase in TF compared to the vehicle control indicates transforming activity.[3]
Protocol 2.3: Apoptotic Pathway Analysis via Western Blot
To investigate the molecular mechanisms of 7,9-DMBA-induced cell death, Western blotting can be used to measure changes in the expression of key regulatory proteins like p53 and Bax.[17][18][19]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., A549, HCT116) and treat with 7,9-DMBA at relevant concentrations and time points (e.g., 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[20] b. Separate proteins by size on a polyacrylamide gel (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20] b. Incubate the membrane overnight at 4°C with primary antibodies against p53, Bax, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20]
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control.[17]
PART 3: DNA Adduct Formation and Analysis
The cornerstone of 7,9-DMBA's genotoxicity is its ability to form covalent adducts with DNA. The ³²P-postlabeling assay is an ultra-sensitive method for detecting these adducts.[7][8]
Mechanism of DNA Adduct Formation
Caption: Metabolic activation and DNA adduct formation pathway.
Protocol 3.1: ³²P-Postlabeling Assay for DNA Adducts
Principle: This method involves the enzymatic digestion of DNA to normal and adducted nucleotides. The adducted nucleotides are then enriched and radiolabeled with ³²P-ATP by T4 polynucleotide kinase. The labeled adducts are separated by chromatography and quantified by their radioactivity.[1][5][7][8]
Step-by-Step Protocol:
-
DNA Isolation: Isolate high-purity DNA from cells or tissues previously exposed to 7,9-DMBA using standard phenol-chloroform extraction or a commercial kit.
-
DNA Digestion: Digest 5-10 µg of DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[1]
-
Adduct Enrichment (Nuclease P1 Method): a. Treat the digested DNA with nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts. This step significantly enhances the sensitivity of the assay.
-
³²P-Labeling: a. Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase to transfer the radioactive phosphate to the 5'-hydroxyl group of the adducted nucleotides.[1][7]
-
Chromatographic Separation: a. Spot the labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. b. Separate the adducts using a multi-directional chromatography system with different solvent systems.[1]
-
Detection and Quantification: a. Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots (autoradiography). b. Excise the adduct spots and quantify the radioactivity using liquid scintillation counting or phosphorimaging. c. Calculate the Relative Adduct Leveling (RAL) by comparing the radioactivity in the adduct spots to the total radioactivity of nucleotides in the sample.
PART 4: In Vivo Carcinogenicity Studies
In vivo studies in animal models are essential for evaluating the overall carcinogenic potential of 7,9-DMBA in a whole-organism context.
Protocol 4.1: Mouse Carcinogenicity Bioassay
Principle: This protocol outlines a sub-chronic exposure study in a susceptible mouse strain to assess the mutagenic and carcinogenic effects of 7,9-DMBA in various tissues.[21][22][23]
Step-by-Step Protocol:
-
Animal Model: Select a suitable mouse model, such as the A/J strain for lung tumorigenesis studies or a transgenic model like the Muta™Mouse for in vivo mutagenicity assessment.[22][23]
-
Dosing Regimen: a. Administer 7,9-DMBA via an appropriate route, such as oral gavage, intraperitoneal injection, or dermal application, depending on the study's objective. b. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). c. Treat groups of animals (n=10-15 per group) with multiple dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a vehicle control for a sub-chronic period (e.g., 28 or 90 days).[23]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity and record body weights weekly.
-
Necropsy and Tissue Collection: a. At the end of the study, euthanize the animals and perform a full necropsy. b. Collect target tissues (e.g., liver, lung, stomach, skin) and any gross lesions.[23] c. Preserve tissues in 10% neutral buffered formalin for histopathology and snap-freeze additional samples in liquid nitrogen for molecular analyses (DNA adducts, protein expression).
-
Endpoint Analysis: a. Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for pre-neoplastic and neoplastic lesions. b. Mutagenicity (if using TGR model): Analyze tissues for mutations in the transgene (e.g., lacZ) as per the specific model's protocol.[23] c. DNA Adducts: Isolate DNA from frozen tissues and analyze for 7,9-DMBA-DNA adducts using the ³²P-postlabeling assay (Protocol 3.1).
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the comprehensive investigation of this compound. By systematically progressing from in vitro mechanistic assays to in vivo carcinogenicity studies, researchers can elucidate its mode of action, identify key molecular events, and accurately assess its risk to human health. Adherence to these validated methodologies and stringent safety precautions will ensure the generation of high-quality, reliable, and impactful data.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13757, 7,9-Dimethylbenz(c)acridine. Retrieved from [Link]
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Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. Retrieved from [Link]
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Castegnaro, M., & Phillips, D. H. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 14(3), 309–315. Retrieved from [Link]
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Phillips, D. H. (1997). 32P-postlabeling analysis of DNA adducts. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 378(1-2), 1–12. Retrieved from [Link]
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Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772-2781. Retrieved from [Link]
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Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]
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Ye, Y., et al. (1995). The hepatic metabolism of two carcinogenic dimethylbenz[c]acridines in control and induced rats: the distribution and the mutagenicity of metabolites. Chemical Research in Toxicology, 8(2), 203-208. Retrieved from [Link]
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Schurdak, M. E., & Randerath, K. (1989). The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes. Carcinogenesis, 10(4), 671–675. Retrieved from [Link]
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Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. Retrieved from [Link]
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Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58682. Retrieved from [Link]
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Xu, X., et al. (2013). Application of a homogenous membrane potential assay to assess mitochondrial function. Journal of Biomolecular Screening, 18(1), 31-41. Retrieved from [Link]
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Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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Gualtieri, M., et al. (2014). The transformics assay: first steps for the development of an integrated approach to investigate the malignant cell transformation in vitro. Carcinogenesis, 35(10), 2355–2365. Retrieved from [Link]
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Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. Retrieved from [Link]
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Wikipedia. (n.d.). Ames test. Retrieved from [Link]
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Phillipson, C. E., & Ioannides, C. (1983). Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man. Mutation Research/Genetic Toxicology, 120(2-3), 89–95. Retrieved from [Link]
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Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info.com. Retrieved from [Link]
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Shittu, O. S., et al. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). African Journal of Biotechnology, 22(6), 118-124. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis showing the protein levels of p53, p21, and Bax.... Retrieved from [Link]
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Corvi, R., & Madia, F. (2017). Mechanistic Interrogation of Cell Transformation In Vitro: The Transformics Assay as an Exemplar of Oncotransformation. International Journal of Molecular Sciences, 18(9), 1888. Retrieved from [Link]
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ResearchGate. (2016). Carcinogenic Risk Assessment of Polycyclic Aromatic Hydrocarbons in the Ambient Air Using In Vivo Mutagenicity Data. Retrieved from [Link]
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ResearchGate. (n.d.). Western blots analysis of protein levels of p53, p21, Bax, Bcl-2,.... Retrieved from [Link]
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ResearchGate. (n.d.). Western blotting analysis of apoptotic markers of wild p53, mutant p53,.... Retrieved from [Link]
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Sasaki, K., et al. (2012). Recommended protocol for the BALB/c 3T3 cell transformation assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 744(1), 30-35. Retrieved from [Link]
-
Long, A. S., et al. (2017). Genetic Toxicity of Complex Mixtures of Polycyclic Aromatic Hydrocarbons: Evaluating Dose-Additivity in a Transgenic Mouse Model. Environmental Science & Technology, 51(11), 6401–6409. Retrieved from [Link]
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Mesaros, C., et al. (2022). Attenuation of Polycyclic Aromatic Hydrocarbon (PAH)-Induced Carcinogenesis and Tumorigenesis by Omega-3 Fatty Acids in Mice In Vivo. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]
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Gualtieri, M., et al. (2023). The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens. International Journal of Molecular Sciences, 24(6), 5601. Retrieved from [Link]
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Long, A. S., et al. (2016). Tissue-specific in vivo genetic toxicity of nine polycyclic aromatic hydrocarbons assessed using the Muta™Mouse transgenic rodent assay. Toxicology and Applied Pharmacology, 292, 41-51. Retrieved from [Link]
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Application Notes and Protocols for 7,9-Dimethylbenz[c]acridine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unraveling Carcinogenesis with a Potent Chemical Tool
7,9-Dimethylbenz[c]acridine is a polycyclic aromatic hydrocarbon (PAH) belonging to the aza-aromatic class of compounds. Its rigid, planar structure, coupled with the presence of methyl groups, confers significant biological activity, most notably its potent carcinogenicity. In the field of cancer research, this compound serves not as a therapeutic agent, but as a powerful tool for elucidating the fundamental mechanisms of chemical carcinogenesis. Its ability to reliably initiate tumor formation in preclinical models makes it an invaluable compound for studying the multi-stage process of cancer development, from DNA damage and metabolic activation to the dysregulation of cellular signaling pathways that drive malignant transformation.
These application notes provide a comprehensive guide to the use of this compound in cancer research. We will delve into its mechanism of action, provide detailed protocols for its application in vivo, and offer insights into the interpretation of experimental outcomes. The information presented herein is intended to equip researchers with the knowledge necessary to effectively and safely utilize this compound to advance our understanding of cancer biology.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 963-89-3 | [1] |
| Molecular Formula | C₁₉H₁₅N | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | Light yellow powder | [2] |
| Melting Point | 157-161 °C | [3] |
| Solubility | Insoluble in water. Soluble in organic solvents such as acetone. | [2] |
| Stability | Sensitive to air and light. | [2] |
Mechanism of Action: A Multi-Step Journey to Carcinogenesis
The carcinogenic activity of this compound is not inherent to the parent molecule itself. Instead, it requires metabolic activation within the host organism to be converted into a highly reactive, DNA-damaging species. This process is a classic example of the "bay region" theory of PAH carcinogenesis.
Metabolic Activation Pathway
The metabolic activation of this compound is a multi-step enzymatic process primarily occurring in the liver. The ultimate carcinogenic metabolite is a bay-region diol-epoxide.
Caption: Cellular signaling pathways activated by this compound-induced DNA adducts.
Key events in the cellular response include:
-
Activation of DDR Kinases: The presence of DNA adducts activates sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which in turn phosphorylate and activate downstream checkpoint kinases CHK1 and CHK2. [4]* p53 Stabilization and Activation: A crucial downstream target of the DDR is the tumor suppressor protein p53. [5][6]Phosphorylation of p53 prevents its degradation, leading to its accumulation and activation as a transcription factor. [5]* Cell Cycle Arrest: Activated p53 induces the expression of genes like p21, which inhibits cyclin-dependent kinases (CDKs) and leads to cell cycle arrest at the G1/S or G2/M checkpoints. [6][7]This provides time for the cell to repair the DNA damage.
-
Apoptosis: If the DNA damage is too extensive to be repaired, p53 can trigger apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins such as Bax. [4]* Mutation and Cancer Initiation: If the DNA repair mechanisms fail or are overwhelmed, the DNA adducts can lead to misincorporation of bases during DNA replication, resulting in permanent mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.
Experimental Protocols
The following protocols are provided as a guide for using this compound to induce tumors in preclinical models. These protocols should be adapted and optimized based on the specific research objectives and institutional animal care and use guidelines.
Safety Precautions: this compound is a potent carcinogen and should be handled with extreme caution. [3]Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [3]All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.
Protocol 1: Mouse Skin Carcinogenesis (Initiation-Promotion Model)
This two-stage model is a classic in vivo assay to study the distinct stages of tumor initiation and promotion.
Materials:
-
This compound
-
Acetone (vehicle)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) (tumor promoter)
-
Female SENCAR or CD-1 mice (7-9 weeks old)
-
Electric clippers
-
Pipettor and sterile tips
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.
-
Hair Removal: Two days before initiation, shave the dorsal skin of the mice.
-
Initiation:
-
Prepare a stock solution of this compound in acetone. A typical initiating dose is in the range of 50-200 nmol in 0.2 mL of acetone.
-
Apply a single topical dose of the this compound solution to the shaved dorsal skin of each mouse.
-
A control group should receive 0.2 mL of acetone only.
-
-
Promotion:
-
One week after initiation, begin the promotion phase.
-
Prepare a solution of TPA in acetone. A typical promoting dose is 5-10 µg in 0.2 mL of acetone.
-
Apply the TPA solution topically to the same area of the skin twice a week for 20-25 weeks.
-
-
Tumor Observation:
-
Observe the mice weekly for the appearance of skin papillomas.
-
Record the number and size of tumors for each mouse.
-
The experiment is typically terminated at 20-25 weeks of promotion, at which point tumors can be excised for histological analysis.
-
Expected Results: Mice in the initiation-promotion group are expected to develop a significant number of skin papillomas. The control group (vehicle followed by TPA) and the initiation-only group (this compound followed by acetone) should develop few to no tumors.
Data Analysis:
-
Tumor Incidence: The percentage of mice in each group that develop at least one tumor.
-
Tumor Multiplicity: The average number of tumors per mouse in each group.
| Treatment Group | Expected Tumor Incidence (%) | Expected Tumor Multiplicity (Tumors/mouse) |
| Acetone + TPA | Low (<10%) | Low (<0.5) |
| 7,9-DMBAc + Acetone | Low (<5%) | Low (<0.2) |
| 7,9-DMBAc + TPA | High (>80%) | High (>5) |
Note: Expected values are illustrative and will vary depending on the mouse strain, dose, and specific experimental conditions.
Protocol 2: Liver and Lung Tumor Induction in Mice (Adapted from Newborn Mouse Models)
Newborn mice are highly susceptible to chemical carcinogens. This protocol is adapted from studies using related PAHs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or corn oil (vehicle)
-
Newborn BALB/c or C57BL/6 mice (within 24 hours of birth)
-
Sterile syringes and needles (30-gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile suspension of this compound in DMSO or corn oil. A typical total dose is in the range of 0.2-0.5 µmol per mouse, administered over several injections.
-
-
Administration:
-
Administer the this compound suspension via intraperitoneal (i.p.) injection to newborn mice.
-
The total dose can be divided into multiple injections over the first 15 days of life (e.g., on days 1, 8, and 15).
-
A control group should receive vehicle injections only.
-
-
Monitoring:
-
Wean the mice at 3-4 weeks of age.
-
Monitor the animals for signs of toxicity or distress.
-
-
Tumor Harvest:
-
Euthanize the mice at a predetermined endpoint, typically between 32 and 40 weeks of age.
-
Perform a complete necropsy and carefully examine the liver and lungs for tumors.
-
Excise any visible tumors and surrounding tissues and fix in 10% neutral buffered formalin for histological analysis.
-
Expected Results: A significant incidence of liver and/or lung tumors is expected in the mice treated with this compound. The control group should have a very low incidence of spontaneous tumors.
Data Analysis:
-
Tumor Incidence: The percentage of mice in each group with liver and/or lung tumors.
-
Tumor Multiplicity: The average number of tumors per organ per mouse.
-
Histopathology: Classification of tumor types (e.g., hepatocellular adenoma/carcinoma, lung adenoma/carcinoma).
Conclusion: Advancing Cancer Research Through Mechanistic Insights
This compound is a potent and well-characterized carcinogen that serves as an indispensable tool for cancer researchers. Its ability to initiate tumorigenesis through a defined mechanism of metabolic activation and DNA adduct formation provides a robust platform for investigating the complex interplay between environmental exposures, genetic susceptibility, and the development of cancer. The protocols and information provided in these application notes are intended to facilitate the effective and safe use of this compound, ultimately contributing to a deeper understanding of carcinogenesis and the development of novel strategies for cancer prevention and treatment.
References
-
PubChem. 7,9-Dimethylbenz(c)acridine. National Center for Biotechnology Information. [Link]
- Menendez, D., Inga, A., & Resnick, M. A. (2009). The p53 network: a nexus of cellular homeostasis. Nature Reviews Molecular Cell Biology, 10(3), 230-239.
- Harris, S. L., & Levine, A. J. (2005). The p53 pathway: positive and negative feedback loops. Oncogene, 24(17), 2899-2908.
- Ye, Y., et al. (1995). Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine. Chemical research in toxicology, 8(2), 203–208.
- Pietenpol, J. A., & Stewart, Z. A. (2002). Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis. Toxicology, 181, 475-481.
- Levin, W., et al. (1982). Tumor-initiating activity of benz[c]acridine and twelve of its derivatives on mouse skin. Cancer research, 42(11), 4604-4608.
- Lijinsky, W., & Ross, A. E. (1969). Carcinogenesis by derivatives of benz(c)acridine. Journal of the National Cancer Institute, 42(6), 1019-1023.
-
Taylor & Francis. DNA adducts – Knowledge and References. [Link]
- Wang, W., et al. (2005). Acridine derivatives activate p53 and induce tumor cell death through Bax. Cancer biology & therapy, 4(8), 893-898.
-
NIST. Benz[c]acridine, 7,9-dimethyl-. National Institute of Standards and Technology. [Link]
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- 5. DNA damage-induced sustained p53 activation contributes to inflammation-associated hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: 7,9-Dimethylbenz[c]acridine
Last Updated: 2026-01-16
Welcome to the technical support guide for 7,9-Dimethylbenz[c]acridine. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Given the limited publicly available solubility data for this specific molecule, this guide is built upon fundamental principles of organic chemistry, extensive experience with analogous polycyclic aromatic hydrocarbons (PAHs), and best practices in compound management.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of the compound is the first step in troubleshooting. This compound is a large, hydrophobic, and planar molecule. Its structure dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | [1][2][3] |
| Molecular Weight | 257.33 g/mol | [1][3][4] |
| Appearance | Light yellow powder | [1][2] |
| Melting Point | 157-161 °C | [2][4][5][6][7] |
| XLogP3 | 5.1 - 5.5 | [1][2] |
| Water Solubility | Insoluble (<1 mg/mL) | [1][2] |
| Known Sensitivities | Sensitive to air and light | [1][2][6] |
The high XLogP3 value indicates significant lipophilicity, suggesting poor solubility in aqueous solutions but better solubility in organic solvents.[2]
Q2: Why is my this compound not dissolving in DMSO at room temperature?
Several factors can contribute to this common issue:
-
Compound Characteristics: As a polycyclic aromatic hydrocarbon, the strong intermolecular π-π stacking forces in the solid (crystalline) state require significant energy to overcome.
-
DMSO Properties: While DMSO is a powerful polar aprotic solvent, its effectiveness can be hindered.[8][9] A key issue is its hygroscopicity; absorbed water significantly reduces its ability to dissolve nonpolar compounds.[10] Furthermore, DMSO's freezing point is 18.5°C (65.3°F), meaning at or slightly below standard room temperature, it can be a solid or semi-solid, which will prevent dissolution.[8]
-
Concentration: You may be attempting to create a supersaturated solution. Without established solubility data, determining the saturation limit requires an empirical approach.
Q3: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. What happened?
This indicates you created a supersaturated solution. Heating increases the kinetic energy, allowing the solvent to break apart the solute's crystal lattice more effectively. However, upon cooling, the thermodynamic equilibrium shifts, and the solution can no longer hold that amount of solute, leading to precipitation. This is a common issue with large PAHs.[11]
Q4: Can I use sonication to help dissolve the compound?
Yes, sonication is a highly effective method. It uses high-frequency sound waves to create microbubbles that cavitate (collapse), generating localized energy that breaks apart solute particles and enhances solvent-solute interaction. It is often more effective and less likely to cause thermal degradation than direct heating.
Q5: How should I store my this compound stock solution in DMSO?
Proper storage is critical to prevent precipitation and degradation.
-
Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles. Repeated cycling can introduce moisture and promote precipitation.[10][12]
-
Temperature: For long-term storage, -20°C or -80°C is recommended.[13] However, be aware that some heavy PAHs can precipitate at low temperatures.[11] Always ensure the solution is fully re-dissolved and vortexed before use.
-
Protection: Store vials in the dark (e.g., in an amber box) to protect the light-sensitive compound.[1][2]
Part 2: In-Depth Troubleshooting Guide
When standard methods fail, a systematic approach is necessary. This guide provides a logical workflow to diagnose and resolve persistent solubility issues.
Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility challenges.
Caption: Troubleshooting workflow for this compound in DMSO.
Explanatory Narrative for Troubleshooting Steps
-
Step 1: Verify DMSO Quality: The importance of using high-purity, anhydrous DMSO cannot be overstated. DMSO readily absorbs atmospheric moisture, and even small amounts of water can dramatically lower the solubility of hydrophobic compounds like this compound.[10] Always use a fresh bottle of an appropriate grade (e.g., anhydrous or for cell culture) and store it properly in a dry environment.
-
Step 2: Review Concentration: In the absence of published data, starting with a lower concentration (e.g., 1-10 mM) is a prudent strategy. Many research compounds, particularly those with high lipophilicity, have limited solubility even in strong organic solvents. If you require a higher concentration, you must first empirically determine the approximate solubility limit using the protocol provided in the next section.
-
Step 3: Optimize Dissolution Protocol: Passive dissolution is often insufficient for this class of compounds.
-
Vortexing: Vigorous vortexing for an extended period (5-10 minutes) provides mechanical agitation to break up solid aggregates.
-
Sonication: This is a superior method for difficult-to-dissolve compounds. The cavitation energy disrupts the crystal lattice structure far more effectively than simple mixing.
-
Gentle Warming: Heating the DMSO solution to 30-40°C can significantly aid dissolution.[14] However, exercise caution. While DMSO is thermally stable at moderate temperatures, the compound itself may degrade.[15] Never heat above 40°C unless you have data on the compound's thermal stability. Always use a calibrated water bath, not a hot plate, for controlled heating.
-
-
Step 4: Assess Storage and Handling: If the compound dissolves initially but precipitates later, your storage or handling protocol is likely the cause. Freeze-thaw cycles are a primary culprit, as they can facilitate the entry of moisture and create nucleation points for precipitation.[10][12] Aliquoting your stock solution into single-use volumes is the most effective way to prevent this.[14] Always bring aliquots to room temperature and vortex thoroughly before making serial dilutions for your experiments.
Part 3: Experimental Protocols
These detailed protocols provide standardized methods for preparing and assessing solutions of this compound.
Protocol 1: Standard Operating Procedure for Preparing a 10 mM Stock Solution
Objective: To prepare a stable 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 257.33 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial or clear vial wrapped in foil
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Bring the vial of this compound and a sealed bottle of anhydrous DMSO to room temperature in a desiccator for at least 30 minutes.
-
Weighing: Accurately weigh 2.57 mg of this compound and transfer it to a clean, dry amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 5 minutes. Visually inspect for any remaining solid particles.
-
Sonication: If solids persist, place the vial in a bath sonicator at room temperature. Sonicate for 15-30 minutes, periodically checking for dissolution.
-
Gentle Warming (Optional): If sonication is insufficient, place the vial in a water bath set to 35°C. Agitate or vortex intermittently for 15 minutes. Causality: This modest increase in temperature provides the necessary energy to overcome the solute's lattice energy without risking thermal degradation.
-
Final Check: Once fully dissolved, the solution should be clear and free of particulates.
-
Storage: Aliquot the solution into smaller, single-use amber or foil-wrapped tubes. Store at -20°C or -80°C.
Protocol 2: Method for Diluting into Aqueous Media for Cellular Assays
Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.
Principle: Rapidly changing the solvent environment from 100% DMSO to a mostly aqueous solution is the most common cause of compound precipitation in experiments.[16] A stepwise dilution and rapid mixing are essential.
Procedure:
-
Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer. Allow it to thaw completely at room temperature.
-
Homogenize: Vortex the stock solution for 30 seconds to ensure it is fully re-dissolved and homogenous.
-
Intermediate Dilution (Recommended): Perform an intermediate dilution of your stock in pure DMSO if very low final concentrations are required.
-
Final Dilution: a. Dispense the required volume of aqueous buffer or cell culture medium into a tube. b. While vortexing the aqueous medium, add the required volume of the DMSO stock solution drop-wise or in a thin stream directly into the vortex. Causality: This technique, known as "plunging," ensures immediate and rapid dispersion of the DMSO-solubilized compound into the aqueous phase, preventing the formation of localized high concentrations that would immediately precipitate. c. Continue vortexing for another 30 seconds.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5%, as higher concentrations can be cytotoxic.[13] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13757, 7,9-Dimethylbenz(c)acridine. Retrieved from [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]
-
ChemBK. (n.d.). This compound technical grade. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Hylsová, M., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. National Institutes of Health. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]
-
ResearchGate. (2022). Further dilute DMSO dissolved hydrophobic peptides?. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. Retrieved from [Link]
-
ResearchGate. (2018). Storage of polycyclic aromatic hydrocarbons dissolved in DMSO?. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve hydrophobic drug........ Retrieved from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benz[c]acridine, 7,9-dimethyl- - Substance Details. Retrieved from [Link]
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- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 7,9-Dimethylbenz c acridine technical grade 963-89-3 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
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- 16. researchgate.net [researchgate.net]
Optimizing 7,9-Dimethylbenz[c]acridine Dosage for Animal Studies: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7,9-Dimethylbenz[c]acridine in animal studies. Given the limited publicly available dosage data for this specific compound, this document synthesizes information from related benz[c]acridine analogs and established toxicological principles to provide a robust framework for systematic dosage optimization.
I. Understanding the Compound: Key Characteristics of this compound
Before designing any in vivo experiment, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | |
| Molecular Weight | 257.33 g/mol | |
| Appearance | Light yellow powder | |
| Solubility | Insoluble in water.[1] Soluble in solvents like acetone. | |
| Stability | Sensitive to air and light.[1] | |
| Hazard Classification | Carcinogenicity, Category 1B; Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Skin Irritant, Category 2; Eye Irritant, Category 2; Specific target organ toxicity – single exposure, Category 3.[1][2] |
II. Frequently Asked Questions (FAQs)
Q1: Where should I start with dose selection for a Maximum Tolerated Dose (MTD) study of this compound?
A1: Due to the absence of specific MTD data for this compound, a conservative, stepwise approach is recommended. Begin with a dose-ranging study using a small number of animals. Based on data from related acridine compounds, a starting point for exploration could be extrapolated. For instance, a subchronic toxicity study of the parent compound, acridine, in rats identified a no-observable-adverse-effect-level (NOAEL) of 12 mg/kg body weight/day when administered via diet.[3] However, given that this compound is a known carcinogen, a lower starting dose is prudent. A tiered approach as outlined in regulatory guidance for toxicology studies is advisable.[4]
Q2: What is a suitable vehicle for administering this compound?
A2: Given its poor water solubility, an aqueous vehicle is not suitable. The choice of vehicle will depend on the route of administration:
-
Topical Administration: For skin application studies, acetone has been used as a vehicle for related benz[c]acridine compounds.[5]
-
Intraperitoneal (IP) Injection: For systemic administration, a biocompatible oil such as corn oil or a solution containing a solubilizing agent like dimethyl sulfoxide (DMSO) is often necessary. When using DMSO, it is critical to keep the final concentration of DMSO in the injected volume low to avoid solvent-induced toxicity.
-
Oral Gavage: A suspension in an inert vehicle like corn oil or a solution with a suitable solubilizer can be used.
Q3: What are the expected signs of toxicity?
A3: Based on the GHS classification and data from related compounds, researchers should monitor for the following signs of toxicity:
-
General Clinical Signs: Lethargy, piloerection, hunched posture, and reduced activity.
-
Body Weight: A decrease in body weight or a reduction in the rate of weight gain of more than 10% compared to control animals is a key indicator of toxicity.[6]
-
Skin and Eyes: For topical or systemic exposure, look for signs of skin irritation (redness, edema) and eye irritation.
-
Respiratory: Labored breathing may indicate respiratory irritation, particularly with inhalation exposure.
-
Organ-Specific Toxicity: As a carcinogen metabolized by the liver, long-term studies may reveal hepatic and other organ toxicities.[7]
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of compound in dosing solution | Poor solubility in the chosen vehicle. | Increase the concentration of the co-solvent (e.g., DMSO), sonicate the solution, or gently warm it. Ensure the final concentration of the co-solvent is within acceptable limits for the animal model. |
| High mortality at initial doses | The starting dose is too high. | Redesign the dose-ranging study with significantly lower starting doses. Consider a logarithmic dose spacing. |
| No observable effects at high doses | The compound may have low acute toxicity, or the vehicle may be limiting absorption. | If no toxicity is observed up to a limit dose (e.g., 1000 mg/kg), this may be considered the MTD.[4] Re-evaluate the vehicle and route of administration to ensure bioavailability. |
| Irritation at the injection site | The vehicle (e.g., high concentration of DMSO) or the compound itself is causing local irritation. | Reduce the concentration of the co-solvent. Increase the injection volume (within acceptable limits) to dilute the compound. Consider an alternative, less irritating vehicle. |
IV. Experimental Protocols
A. Protocol for Dose Range-Finding Study (Intraperitoneal Administration in Mice)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) recommendations.
-
Animal Model: Use a small cohort of mice (e.g., 3-5 per group) of a single sex to begin.
-
Dose Selection: Based on data from related compounds, consider starting doses in the range of 1-10 mg/kg. Use a dose escalation design (e.g., 1, 3, 10, 30 mg/kg).
-
Preparation of Dosing Solution:
-
Due to its poor water solubility, a common vehicle is corn oil with a small percentage of a solubilizing agent like DMSO.
-
Example Preparation (for a 10 mg/kg dose in a 25g mouse with a 100 µL injection volume):
-
Desired concentration: 2.5 mg/mL.
-
Weigh the required amount of this compound.
-
Dissolve in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add corn oil to the final volume and vortex or sonicate until a clear solution or a fine suspension is achieved.
-
-
-
Administration: Administer a single intraperitoneal injection.
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-injection, then at 24 and 48 hours.
-
Record clinical signs of toxicity (see FAQ A3).
-
Measure body weight daily.
-
-
Endpoint: The MTD can be defined as the highest dose that does not cause mortality or a greater than 10% reduction in body weight gain.[6]
B. Protocol for Topical Carcinogenicity Initiation Study (Mouse Skin)
This protocol is based on studies with related benz[c]acridines.[5][8]
-
Animal Model: Use a strain of mice commonly used for skin carcinogenesis studies (e.g., CD-1).
-
Dose Selection: Based on studies with 7-methylbenz[c]acridine and dibenz[c,h]acridine, a starting dose in the range of 50-200 nmol per mouse is a reasonable starting point.[5][8]
-
Preparation of Dosing Solution:
-
Dissolve this compound in acetone to the desired concentration.
-
Example Preparation (for a 100 nmol dose in 200 µL):
-
Molecular weight = 257.33 g/mol .
-
100 nmol = 25.73 µg.
-
Desired concentration = 0.12865 mg/mL in acetone.
-
-
-
Administration:
-
Shave the dorsal skin of the mice.
-
Apply a single dose of the solution to the shaved area.
-
-
Promotion Phase: After a suitable interval (e.g., 1-2 weeks), begin twice-weekly applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA).
-
Monitoring: Monitor the animals for the development of skin papillomas and other signs of toxicity.
V. Visualization of Experimental Workflow and Metabolic Activation
Workflow for MTD Determination
Caption: Conceptual metabolic activation of this compound.
VI. References
-
Levin, W., Wood, A. W., Chang, R. L., Ittah, Y., Croisy-Delcey, M., Yagi, H., Jerina, D. M., & Conney, A. H. (1982). High tumorigenicity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine on mouse skin and in newborn mice. Cancer Research, 42(11), 4613–4616. [Link]
-
Chang, R. L., Levin, W., Wood, A. W., Shirai, N., Ryan, A. J., Duke, C. C., Jerina, D. M., & Conney, A. H. (1985). High tumorigenicity of the 3,4-dihydrodiol of 5-methylchrysene on mouse skin. Cancer Research, 45(11 Pt 1), 5876–5879. [Link]
-
RTECS NUMBER-AR6973200-Chemical Toxicity Database. (n.d.). [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13757, 7,9-Dimethylbenz(c)acridine. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. [Link]
-
Deutsch-Wenzel, R. P., Brune, H., Grimmer, G., Dettbarn, G., & Misfeld, J. (1983). Experimental studies on the carcinogenic potency of benz[c]acridine and some of its methylated derivatives. Journal of the National Cancer Institute, 71(3), 539–543. [Link]
-
Ye, Y., Scharping, C. E., & Holder, G. M. (1995). Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine. Chemical research in toxicology, 8(2), 188–202. [Link]
-
Coombs, M. M., & Croft, C. J. (1986). The subchronic toxicity of acridine in the rat. Toxicology, 41(1), 1–12. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154750, 7,9-Dimethylbenz(c)acridine-5,6-oxide. [Link]
-
Thakker, D. R., Levin, W., Yagi, H., Tada, M., Conney, A. H., & Jerina, D. M. (1982). Stereochemistry of the major rat liver microsomal metabolites of the carcinogen 7-methylbenz[c]acridine. Journal of Biological Chemistry, 257(9), 5103–5110. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16936, 7,10-Dimethylbenz(c)acridine. [Link]
-
Holder, G. M., O'Donnell, P. J., & Duke, C. C. (1985). The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes. Carcinogenesis, 6(11), 1669–1672. [Link]
-
Holder, G. M., & Duke, C. C. (1982). Rat liver microsomal metabolites of 7-methylbenz[c]acridine. Chemico-biological interactions, 40(3), 305–318. [Link]
-
Khan, A. U., Khan, M. I., Ullah, I., Khan, S. U., Khan, S., & Khan, A. (2024). Toxicological effects of dimethlybenzeneanthracene in Balb C mice and pharmacological intervention by silk sericin-conjugated silver nanoparticles. Saudi journal of biological sciences, 31(1), 103868. [Link]
-
Khan, A. U., Khan, M. I., Ullah, I., Khan, S. U., Khan, S., & Khan, A. (2024). Toxicological effects of dimethlybenzeneanthracene in Balb C mice and pharmacological intervention by silk sericin-conjugated silver nanoparticles. Saudi journal of biological sciences, 31(1), 103868. [Link]
-
Hertlein, E., & Nauen, R. (2007). Toxicological properties of metaflumizone. Reviews of environmental contamination and toxicology, 192, 53–66. [Link]
-
Tomar, V., Rajakumar, S., & Sharma, A. K. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of the Serbian Chemical Society, 77(11), 1541-1549. [Link]
-
Robinson, S., Chapman, K., Hudson, S., Sparrow, S., Spencer-Briggs, D., Danks, A., Hill, R., Everett, D., Mulier, B., Old, S., & Bruce, C. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
-
Asiri, A. M., & Khan, S. A. (2021). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules (Basel, Switzerland), 26(21), 6567. [Link]
-
Li, C., Zhao, M., Li, Y., Feng, Y., Nie, H., & Liu, G. (2018). Anti-pruritic and anti-inflammatory effects of oxymatrine in a mouse model of allergic contact dermatitis. Journal of dermatological science, 90(3), 291–298. [Link]
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- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. Table 3.8, Studies of carcinogenicity in mice given dibenz[c,h]acridine - Bitumens and Bitumen Emissions, and Some N- and S-Heterocyclic Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. High tumorigenicity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7,9-Dimethylbenz[c]acridine Fluorescence
Introduction
Welcome to the technical support guide for 7,9-Dimethylbenz[c]acridine (DMBA). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing DMBA as a fluorescent probe. DMBA's sensitivity to its microenvironment makes it a powerful tool, but this same sensitivity can also present challenges during experimental work. Fluorescence quenching—the decrease in fluorescence intensity—is a common phenomenon that can arise from a multitude of factors, ranging from simple instrument settings to complex molecular interactions.
This guide is structured to provide you with a logical, in-depth approach to not only solving common problems but also understanding the underlying scientific principles. We will cover everything from initial setup and basic troubleshooting to advanced analysis of quenching mechanisms. Our goal is to empower you to confidently diagnose issues, optimize your experiments, and ensure the integrity of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with this compound.
Q1: What are the optimal excitation and emission wavelengths for DMBA?
While the exact spectral properties can be influenced by the solvent environment, typical values for acridine derivatives are a good starting point. For instance, Acridine Orange, a related compound, excites around 490-500 nm and emits around 520-582 nm.[1][2] However, it is critical to determine the optimal wavelengths empirically in your specific experimental buffer or solvent.
Action: Run a full excitation and emission scan on your spectrofluorometer to determine the precise peak wavelengths for your DMBA solution. This should be the first step before any quantitative measurements.
Q2: My fluorescence signal is much weaker than expected or completely absent. What's wrong?
Several factors could be at play, often related to the sample preparation or instrument setup.[3]
-
Incorrect Wavelengths: Ensure you are using the empirically determined peak excitation and emission wavelengths.
-
Probe Degradation: Like many fluorophores, DMBA can be sensitive to light (photobleaching) and pH.[4] Prepare fresh solutions and store them protected from light at a low temperature (e.g., -20°C).
-
Low Concentration: The probe concentration may be too low for detection. Prepare a dilution series to find an optimal concentration that provides a strong signal without inducing self-quenching or inner filter effects.[4][5]
-
Instrument Settings: The detector gain (voltage) might be too low, or the excitation/emission slit widths could be too narrow. Increasing these settings can enhance signal detection, but be aware that wider slits can reduce spectral resolution.[4]
Q3: My emission peak seems to have shifted. What could be the cause?
A shift in the emission maximum (a spectral shift) often indicates a change in the fluorophore's local environment.
-
Solvent Polarity (Solvatochromism): The emission spectra of many fluorophores, including acridine derivatives, are sensitive to the polarity of the solvent.[6] A change in your buffer composition or the binding of DMBA to a protein could alter the local polarity and cause a spectral shift.
-
pH Changes: The protonation state of the acridine ring can significantly alter its electronic structure and thus its fluorescence properties.[4][7] Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
-
Static Quenching: In some cases, the formation of a ground-state complex (static quenching) can result in a new emission band or a shift in the spectrum.[8]
Q4: My signal is decreasing rapidly over time. What is happening?
A continuous, rapid decay in fluorescence intensity during measurement is a classic sign of photobleaching . Acridine derivatives are susceptible to photodegradation upon prolonged exposure to high-intensity excitation light.[9][10][11]
-
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal. Neutral density filters can be used to attenuate the light source.[12]
-
Minimize Exposure Time: Use the shortest integration times and close the shutter when not actively acquiring data.[12]
-
Use Antifade Reagents: If compatible with your experiment, add a commercial antifade agent to your buffer to scavenge the free radicals that cause photobleaching.[12]
-
Deoxygenate Solutions: Removing dissolved molecular oxygen, a common quencher and catalyst for photobleaching, can significantly improve signal stability.[4][13]
-
Section 2: Systematic Troubleshooting Guide
When facing fluorescence quenching, a systematic approach is key to diagnosing the root cause. This guide will walk you through the process of identifying whether you are observing a true quenching phenomenon or an experimental artifact.
Problem: Unexpected Decrease in Fluorescence Intensity
The first step is to determine the nature of the signal loss. Is it an artifact of the measurement conditions, or is it a specific molecular interaction?
Workflow for Troubleshooting Quenching
Caption: A logical workflow for diagnosing the cause of fluorescence quenching.
Step 1: Ruling Out Common Artifacts
Before investigating complex quenching mechanisms, it's essential to eliminate experimental artifacts that can mimic quenching.
A. Inner Filter Effect (IFE)
The Inner Filter Effect is a "trivial" quenching mechanism that occurs when the sample itself absorbs too much of the excitation or emission light, leading to a non-linear and artificially low fluorescence reading.[14][15][16]
-
Primary IFE: The quencher or other components in the solution absorb the excitation light, preventing it from reaching all the fluorophore molecules in the cuvette.[14]
-
Secondary IFE: The quencher or fluorophore itself re-absorbs the emitted fluorescence before it can reach the detector.[14] This is common in molecules with a small Stokes shift (large overlap between absorbance and emission spectra).
How to Diagnose and Correct for IFE:
-
Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of your sample at both the excitation wavelength (Aex) and across the entire emission wavelength range (Aem). As a rule of thumb, for a standard 1-cm cuvette, if Aex or Aem exceeds ~0.1, IFE is likely to be significant.[14]
-
Dilution: The simplest way to mitigate IFE is to dilute your samples until the absorbance is within the linear range.
-
Correction Formula: If dilution is not possible, the fluorescence intensity can be corrected using the measured absorbance values.[14] A common correction equation is: Fcorr = Fobs × 10(Aex + Aem)/2 Where Fcorr is the corrected intensity and Fobs is the observed intensity.[14]
B. Photobleaching
As discussed in the FAQs, photobleaching is the irreversible destruction of the fluorophore by light. If your signal loss is time-dependent under continuous illumination, photobleaching is the likely culprit. Refer to the mitigation strategies in FAQ Q4.
C. Aggregation and Self-Quenching
At high concentrations, fluorophore molecules can form aggregates.[4][17] This close proximity can lead to self-quenching , where an excited molecule transfers its energy to a non-fluorescent ground-state molecule of the same species.
How to Diagnose:
-
Concentration Series: Perform a dilution series of DMBA alone. If you see the fluorescence intensity increase, plateau, and then decrease as concentration rises, you are likely observing self-quenching at the higher concentrations.
-
Absorbance Spectra: Aggregation can sometimes cause changes in the shape of the absorbance spectrum. Look for new peaks or shoulders appearing at high concentrations.
Step 2: Differentiating True Quenching Mechanisms
Once artifacts have been ruled out, you can investigate the specific molecular interaction between DMBA and the quencher. The two primary mechanisms are dynamic and static quenching.[18][19]
Caption: The fundamental difference between dynamic and static quenching mechanisms.
A. Dynamic vs. Static Quenching
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore after it has been excited. This collision provides a non-radiative pathway for the excited state to return to the ground state, thus reducing fluorescence.[8][18][19]
-
Static Quenching: The quencher and fluorophore form a non-fluorescent complex in the ground state before excitation occurs.[8][17][18] This effectively reduces the concentration of fluorophores available to be excited.
B. Stern-Volmer Analysis
The primary tool for analyzing quenching is the Stern-Volmer equation .[20][21] This equation relates the decrease in fluorescence intensity to the concentration of the quencher.
Equation: F0 / F = 1 + KSV[Q]
Where:
-
F0 is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher at concentration [Q].
-
[Q] is the concentration of the quencher.
-
KSV is the Stern-Volmer quenching constant.
Protocol: See Section 3 for a detailed protocol on performing a Stern-Volmer analysis.
Interpreting the Stern-Volmer Plot: A plot of F0 / F versus [Q] provides critical diagnostic information.[22][23]
| Plot Observation | Interpretation | Rationale |
| Linear | Purely Dynamic or Purely Static Quenching | A single mechanism is dominant. Further tests are needed to distinguish between them.[18] |
| Upward Curvature | Combined Dynamic and Static Quenching | Both mechanisms are occurring simultaneously. The plot may be described by a modified quadratic equation.[20] |
| Downward Curvature | Quencher is inaccessible to a sub-population of the fluorophore. | This can happen if some DMBA molecules are bound in a protected environment (e.g., deep within a protein) where the quencher cannot reach them.[22] |
C. Distinguishing Dynamic from Static Quenching
If your Stern-Volmer plot is linear, you need further experiments to determine the mechanism.
-
Temperature Dependence Study:
-
Rationale: Dynamic quenching is diffusion-controlled. Higher temperatures increase diffusion rates, leading to more frequent collisions and thus more quenching (higher KSV).[18] Static quenching involves the formation of a complex. Higher temperatures often decrease the stability of this complex, leading to less quenching (lower KSV).[8][18]
-
Procedure: Perform the Stern-Volmer experiment at several different temperatures (e.g., 20°C, 25°C, 30°C) and compare the KSV values.
-
-
Fluorescence Lifetime Measurements:
-
Rationale: This is the most definitive method.[18] In dynamic quenching, the quencher provides an extra pathway for de-excitation, which decreases the fluorescence lifetime (τ). In static quenching, the quenched molecules are in a non-fluorescent complex and never contribute to the signal. The uncomplexed fluorophores fluoresce normally, so the observed lifetime (τ) is unchanged .[8][18]
-
Procedure: If you have access to a time-resolved fluorometer, measure the fluorescence lifetime in the absence (τ₀) and presence (τ) of the quencher. A plot of τ₀/τ versus [Q] will be linear for dynamic quenching and flat (τ₀/τ = 1) for static quenching.[18]
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of DMBA Stock and Working Solutions
-
Stock Solution (e.g., 10 mM): Accurately weigh the required amount of this compound powder. Dissolve it in a suitable, high-purity organic solvent (e.g., DMSO or Ethanol). Ensure it is fully dissolved. Store this stock solution in small aliquots at -20°C, protected from light.
-
Working Solution (e.g., 10 µM): On the day of the experiment, thaw one aliquot of the stock solution. Dilute it to the final desired concentration using your experimental buffer. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all samples, as it can affect fluorescence.
Protocol 2: Stern-Volmer Analysis for Quenching Constant Determination
-
Determine Optimal DMBA Concentration: Perform a concentration titration of DMBA to find a concentration that gives a robust signal (e.g., 80% of the detector's linear range) without causing significant self-quenching or inner filter effects. This will be your working concentration.
-
Prepare Quencher Dilutions: Prepare a series of dilutions of your quencher in the experimental buffer. You should aim for a range of concentrations that result in a significant (e.g., 10-80%) decrease in fluorescence. Include a buffer-only control (zero quencher).[4]
-
Set Up Samples: In a series of cuvettes or a microplate, add a fixed amount of your DMBA working solution. Then, add increasing concentrations of the quencher. Ensure the final volume in all samples is identical by adding buffer.
-
Equilibrate: Gently mix and allow the samples to equilibrate for a set period (e.g., 5-15 minutes) at a constant temperature, protected from light.
-
Measure Fluorescence:
-
Set the spectrofluorometer to the predetermined optimal excitation and emission wavelengths for DMBA.
-
Set appropriate slit widths and detector gain. Use the same settings for all measurements.
-
Measure the fluorescence intensity of the DMBA-only sample (F0).
-
Measure the fluorescence intensity of each sample containing the quencher (F).
-
-
Data Analysis:
-
Calculate the ratio F0 / F for each quencher concentration.
-
Plot F0 / F on the y-axis versus the quencher concentration, [Q], on the x-axis.
-
Perform a linear regression on the data. The slope of this line is the Stern-Volmer constant, KSV. The intercept should be approximately 1.[23]
-
Section 4: References
-
Fiveable. (n.d.). Fluorescence quenching mechanisms. Photochemistry Class Notes.
-
HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]
-
Fonseca, A., & Penedo, F. J. (1995). Experimental correction for the inner-filter effect in fluorescence spectra. Analyst, 120(9), 2333-2336. Retrieved from [Link]
-
ResearchGate. (2023). Why is important difference between dynamic and static quenching?. Retrieved from [Link]
-
Wikipedia. (2023). Quenching (fluorescence). Retrieved from [Link]
-
Correia, M. M., & Valeur, B. (1988). Correction for Inner Filter Effects in Fluorescence Spectroscopy. Journal of Chemical Education, 65(2), 168.
-
Analytical Chemistry. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]
-
Grokipedia. (n.d.). Stern–Volmer relationship. Retrieved from [Link]
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PubMed. (2023). Accurate correction method and algorithm of fluorescence secondary inner filter effect (sIEF) in fluorescence quantitative analysis. Retrieved from [Link]
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Wikipedia. (2023). Stern–Volmer relationship. Retrieved from [Link]
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Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Analytical Chemistry, 91(15), 9539-9544.
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ResearchGate. (n.d.). Photo-bleaching experiments using acridine orange. Retrieved from [Link]
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Edinburgh Instruments. (2024). What is a Stern-Volmer Plot?. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of 2 and acridine orange for resistance to photobleaching. Retrieved from [Link]
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ResearchGate. (n.d.). Photobleaching of acridine orange in hepatocytes. Retrieved from [Link]
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Virtual Labs. (n.d.). Estimation of the Quenching Constant from Stern-Volmer Plot. Retrieved from [Link]
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Fluorescence Quenching Lab Manual. (2016). Fluorescence Quenching.
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Oregon Medical Laser Center. (2017). Acridine orange. Retrieved from [Link]
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PubMed. (1987). A probe for intracellular concentrations of drugs: delayed fluorescence from acridine orange. Retrieved from [Link]
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PubMed. (1991). Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites. Retrieved from [Link]
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PubMed. (2017). Electronic spectra and excited-state dynamics of acridine and its hydrated clusters. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption (a) and fluorescence spectra (b) of Acridine Orange in various aqueous solutions. Retrieved from [Link]
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FluoroFinder. (n.d.). Acridine Orange Dye Profile. Retrieved from [Link]
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ResearchGate. (2025). Excited state characteristics of acridine dyes: Acriflavine and acridine orange. Retrieved from [Link]
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RSC Publishing. (2023). Phosphorylation amplified asymmetry of spiro[acridine-9,9′-xanthene] hosts for efficient blue and white thermal activated delay fluorescent diodes. Retrieved from [Link]
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NIH. (n.d.). DELAYED FLUORESCENCE IN DNA-ACRIDINE DYE COMPLEXES. Retrieved from [Link]
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Technical Support Center: A Guide to Improving the Yield of 7,9-Dimethylbenz[c]acridine Synthesis
Welcome to the Technical Support Center for the synthesis of 7,9-Dimethylbenz[c]acridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this challenging synthesis. Our goal is to provide you with in-depth technical knowledge, field-proven insights, and practical solutions to enhance the yield and purity of your target compound.
Introduction to the Synthesis of this compound
This compound is a polycyclic aromatic nitrogen heterocycle with significant interest in medicinal chemistry and materials science. Its synthesis, most commonly achieved through a modification of the Bernthsen acridine synthesis, presents several challenges that can lead to low yields and difficult purification.[1][2][3] This guide will dissect the critical aspects of this synthesis, offering a troubleshooting framework and frequently asked questions to navigate these complexities.
The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[1][2][3] For the synthesis of this compound, the logical starting materials would be N-(2,4-dimethylphenyl)-2-naphthylamine and acetic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields are a frequent challenge in the Bernthsen synthesis and can be attributed to several factors:
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Suboptimal Reaction Temperature: The traditional Bernthsen synthesis requires high temperatures, often in the range of 200-270°C.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to charring and decomposition of starting materials and products. It is crucial to carefully control and monitor the reaction temperature.
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Inefficient Catalysis: Zinc chloride (ZnCl₂) is the classic catalyst, but it is hygroscopic and its activity can be diminished by moisture. Ensure you are using anhydrous zinc chloride. Modern variations of the synthesis have shown improved yields with other catalysts. For instance, polyphosphoric acid (PPA) can be used, although it may also lead to lower yields in some cases.[2] The use of p-toluenesulfonic acid (p-TSA) under microwave irradiation has been reported to significantly improve yields and reduce reaction times for the synthesis of other acridine derivatives.
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Poor Quality of Starting Materials: The purity of the N-(2,4-dimethylphenyl)-2-naphthylamine and acetic acid is paramount. Impurities can interfere with the reaction and lead to the formation of side products. It is advisable to purify the starting materials before use.
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Reaction Time: The reaction is typically slow, often requiring 24 hours or more for completion under conventional heating.[2] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Premature termination will result in low conversion, while excessively long reaction times can increase the formation of degradation products.
Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the cyclization?
Answer: The formation of isomers is a common issue in the synthesis of substituted benz[c]acridines. The cyclization of N-(2,4-dimethylphenyl)-2-naphthylamine can potentially occur at two different positions on the naphthalene ring, leading to the formation of isomeric products.
-
Steric Hindrance: The substitution pattern on the diarylamine can influence the regioselectivity of the cyclization. In the case of N-(2,4-dimethylphenyl)-2-naphthylamine, the cyclization is expected to be directed by the electronic and steric effects of the methyl groups.
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Catalyst Choice: The nature of the Lewis acid catalyst can influence the transition state of the cyclization and thus the isomeric ratio. Experimenting with different Lewis acids (e.g., ZnCl₂, AlCl₃, FeCl₃) might offer better selectivity.
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Reaction Temperature: Temperature can also play a role in regioselectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate might favor the formation of the thermodynamically more stable isomer.
Question 3: The purification of the crude product is proving to be very difficult. What are the recommended purification strategies?
Answer: The crude product of the Bernthsen synthesis is often a complex mixture of the desired product, unreacted starting materials, isomeric byproducts, and high-molecular-weight tars. A multi-step purification strategy is usually necessary.
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Initial Work-up: After the reaction is complete, the reaction mixture is typically cooled and treated with aqueous ammonia to neutralize the acid and decompose the zinc chloride complex. The crude product can then be extracted with an organic solvent like dichloromethane or chloroform.
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Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. Toluene and ethyl acetate mixtures have also been reported to be effective for the separation of acridine derivatives.[4]
-
-
Recrystallization: After column chromatography, the fractions containing the desired product can be combined, and the solvent evaporated. The resulting solid can be further purified by recrystallization. The choice of solvent is critical and may require some experimentation. A mixture of ethanol and toluene has been used for recrystallizing acridine derivatives.[5]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Reversed-phase HPLC with an octadecyl (C18) stationary phase and a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer has been shown to be effective for the separation of polycyclic aromatic nitrogen heterocycles.[6]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Bernthsen synthesis of this compound?
A1: The reaction proceeds through a series of steps:
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N-Acylation: The diarylamine, N-(2,4-dimethylphenyl)-2-naphthylamine, is first acylated by acetic acid in the presence of the Lewis acid catalyst (e.g., ZnCl₂).
-
Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The acylated intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the acyl group attacks an ortho position on the more electron-rich aromatic ring.
-
Cyclization and Dehydration: The resulting ketone undergoes cyclization and subsequent dehydration to form the aromatic acridine ring system.
Reaction Mechanism Overview
Caption: A simplified workflow of the Bernthsen synthesis.
Q2: Are there any modern, more efficient methods to synthesize this compound?
A2: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the Bernthsen reaction and improve yields. Microwave irradiation can significantly reduce reaction times from many hours to just a few minutes.[4] The use of p-toluenesulfonic acid (p-TSA) as a catalyst in conjunction with microwave heating has been reported as a greener and more efficient alternative to the traditional ZnCl₂-catalyzed reaction for other acridine derivatives.
Q3: What are the safety precautions I should take when performing this synthesis?
A3: this compound and its intermediates are potential carcinogens and mutagens. Therefore, it is essential to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. The high reaction temperatures also pose a burn hazard, so caution must be exercised.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
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Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
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Melting Point: A sharp melting point is indicative of a pure compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the product.
Experimental Protocols
Protocol 1: Traditional Bernthsen Synthesis
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous zinc chloride (4 molar equivalents). Heat the flask under vacuum to ensure it is completely dry.
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Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Add N-(2,4-dimethylphenyl)-2-naphthylamine (1 molar equivalent) and glacial acetic acid (10 molar equivalents).
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Reaction: Heat the reaction mixture to 220-240°C with constant stirring for 24 hours.
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Work-up: Cool the reaction mixture to room temperature. Carefully add a 10% aqueous ammonia solution to neutralize the mixture. Extract the product with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient. Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/toluene).
Protocol 2: Microwave-Assisted Synthesis
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Reactant Preparation: In a microwave-safe reaction vessel, mix N-(2,4-dimethylphenyl)-2-naphthylamine (1 molar equivalent), glacial acetic acid (10 molar equivalents), and p-toluenesulfonic acid (0.2 molar equivalents).
-
Reaction: Place the vessel in a microwave reactor and irradiate at a constant temperature of 200°C for 15-30 minutes.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting the synthesis.
Quantitative Data Summary
| Parameter | Traditional Bernthsen Synthesis | Microwave-Assisted Synthesis |
| Catalyst | Zinc Chloride (ZnCl₂) | p-Toluenesulfonic Acid (p-TSA) |
| Temperature | 220-240°C | 200°C |
| Reaction Time | 24 hours | 15-30 minutes |
| Typical Yield | Low to moderate | Moderate to high |
| Key Advantage | Established method | Rapid, higher yield, greener |
| Key Disadvantage | Harsh conditions, long reaction time | Requires specialized equipment |
Conclusion
The synthesis of this compound is a challenging but achievable endeavor. By understanding the underlying principles of the Bernthsen reaction and systematically addressing the common pitfalls of low yield, isomer formation, and purification difficulties, researchers can significantly improve their outcomes. This guide provides a framework for troubleshooting and optimization, empowering you to achieve your synthetic goals with greater efficiency and success.
References
- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007).
- Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine. (1983). Journal of Medicinal Chemistry, 26(2), 303-306.
-
Bernthsen acridine synthesis. (n.d.). In Grokipedia. Retrieved from [Link]
-
Bernthsen acridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). Molecules, 27(21), 7463.
- A Convenient Method of the Purification for Carcinogenic and Noncarcinogenic Methyl-substituted Benz [c] acridines. (1982). Chemical and Pharmaceutical Bulletin, 30(10), 3747-3750.
- Acridine–Isoxazole and Acridine–Azirine Hybrids: Synthesis, Photochemical Transformations in the UV/Visible Radiation Boundary Region, and Anticancer Activity. (2024). International Journal of Molecular Sciences, 25(7), 3704.
-
Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). In Pharmaguideline. Retrieved from [Link]
- Synthesis of Acridines by an Eco-friendly Method. (2016). Revista de Chimie, 67(3), 435-438.
- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). Journal of the Chinese Chemical Society, 49(2), 241-246.
- Facile Synthesis of Unsymmetrical Acridines and Phenazines by a Rhodium(III)-Catalyzed Amination, Cyclization and Aromatization Cascade. (2014).
- Synthesis of Acridine-based DNA Bis-intercalating Agents. (2006). Molecules, 11(6), 443-454.
- HPLC SEPARATION GUIDE. (1996).
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This compound (C19H15N). (n.d.). In PubChem. Retrieved from [Link]
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Benz[c]acridine, 7,9-dimethyl-. (n.d.). In NIST WebBook. Retrieved from [Link]
- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (2014).
- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters, 26(6), 1229-1232.
- Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. (2023). RSC Advances, 13(29), 20105-20112.
- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. (2005). The Journal of Organic Chemistry, 70(18), 7247-7257.
- Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. (2020). Restek.
- Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. (2008). Analytical and Bioanalytical Chemistry, 391(4), 1337-1346.
- Dearomative Cyclization of Ynamides toward the Formation of Fused Diazabicycles. (2023). The Journal of Organic Chemistry, 88(23), 16685-16695.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. (2023). RSC Advances, 13(29), 20105-20112.
- ChemInform Abstract: Condensation of 2-Naphthylamine or N-Benzyl-2-naphthylamines with Formaldehyde and Methyl 2,2-Dimethyl-4,6-dioxocyclohexane-3-carboxyl
- Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. (2023). RSC Advances, 13(29), 20105-20112.
- Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study of N-acridin-4-ylbenzylamide and N-acridin-2-yl-benzylamide. (2008). Rapid Communications in Mass Spectrometry, 22(5), 687-693.
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stability of 7,9-Dimethylbenz[c]acridine under experimental conditions
Welcome to the technical support center for 7,9-Dimethylbenz[c]acridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find field-proven insights and protocols to ensure the stability and integrity of this compound throughout your experimental workflows.
I. Core Compound Properties & Stability Overview
This compound is a polycyclic aza-aromatic hydrocarbon. Understanding its fundamental properties is crucial for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Appearance | Light yellow powder | [1][2] |
| Melting Point | 157-161 °C | [1][3] |
| Solubility | Insoluble in water | [2] |
| Key Reactivities | Sensitive to air and light. Neutralizes acids in exothermic reactions.[1][2] |
The core instability of this compound stems from its sensitivity to photo-oxidation and its basic nitrogen atom, which readily reacts with acids.[1][2] Degradation can lead to the formation of various oxides and other byproducts, compromising experimental results.
II. Troubleshooting Guide: Experimental Stability Issues
This section addresses common problems encountered during the handling and use of this compound in a question-and-answer format.
Issue 1: Inconsistent or unexpected experimental results.
Q: My experimental results are not reproducible. Could the stability of my this compound be a factor?
A: Absolutely. Inconsistent results are a hallmark of compound degradation. This compound is sensitive to both air and light, which can lead to the formation of impurities over time.[2] If you observe variability in your data, a critical first step is to assess the integrity of your compound stock and your experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible changes in the compound's appearance.
Q: My this compound powder, which was initially a light yellow, has darkened. What does this indicate?
A: A color change is a strong indicator of degradation. Exposure to air and light can lead to oxidation of the acridine ring system and the methyl groups.[2] This process can form various colored byproducts. If you observe a darkening of your compound, it is highly recommended to verify its purity before proceeding with any experiments.
Issue 3: Poor solubility or precipitation in organic solvents.
Q: I'm having trouble dissolving my this compound, or it's precipitating out of solution unexpectedly.
A: While this compound is generally soluble in many organic solvents, issues can arise from a few sources:
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Degradation Products: Oxidized byproducts may have different solubility profiles and could be precipitating.
-
Solvent Quality: Ensure your solvents are anhydrous and free of acidic impurities. The basic nature of the acridine nitrogen can react with acidic contaminants, forming salts with lower solubility.[1][4]
-
Temperature Effects: Check if the solubility is highly temperature-dependent in your chosen solvent.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Temperature: In a cool, dry place. For long-term storage, refrigeration is recommended.
-
Container: In a tightly sealed container to prevent moisture ingress.[1]
Q2: How should I prepare solutions of this compound for my experiments?
A2: To minimize degradation during solution preparation:
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Use high-purity, anhydrous solvents.
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If possible, degas the solvent with an inert gas before use to remove dissolved oxygen.
-
Prepare solutions fresh for each experiment.
-
Work in a fume hood with minimal light exposure or use amber glassware.
Q3: What solvents and reagents are incompatible with this compound?
A3: Due to its chemical nature, this compound may be incompatible with:
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Strong Oxidizing Agents: These can promote the degradation of the aromatic system.
-
Other Reagents: It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][4]
Q4: How can I perform a simple photostability test on my sample?
A4: A basic photostability test can be conducted to assess the light sensitivity of your compound under your specific experimental conditions. This protocol is adapted from general principles outlined in the ICH Q1B guidelines for photostability testing.[5][6]
Protocol: Basic Photostability Assessment
-
Solution Preparation: Prepare a solution of this compound in your experimental solvent at a known concentration.
-
Sample Division:
-
Test Sample: Transfer a portion of the solution to a clear glass vial.
-
Control Sample: Transfer an equal portion to an identical vial and wrap it completely in aluminum foil to protect it from light.
-
-
Exposure: Place both vials side-by-side under a light source that mimics your laboratory's lighting conditions.
-
Analysis: At predetermined time points, take aliquots from both the test and control samples and analyze them by a suitable method (e.g., HPLC-UV, LC-MS) to quantify the concentration of the parent compound and detect the appearance of degradation products.
-
Evaluation: Compare the chromatograms of the test and control samples. A decrease in the peak area of this compound and the emergence of new peaks in the test sample indicate photodecomposition.
Caption: Experimental workflow for a basic photostability test.
IV. Potential Degradation Pathways
While detailed degradation pathways for this compound under various experimental conditions are not extensively published, based on its structure and known reactivity, several potential degradation routes can be proposed. The primary routes are likely to involve oxidation.
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Photo-oxidation: Exposure to light in the presence of oxygen can lead to the formation of endoperoxides across the acridine core, which can then rearrange to form various oxidized species.
-
Oxidation of Methyl Groups: The methyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids.
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N-Oxidation: The nitrogen atom in the acridine ring can be oxidized to an N-oxide.
Metabolic studies have identified hydroxylated metabolites and dihydrodiols, which can also be formed through non-enzymatic oxidative processes.[7][8]
Caption: Potential oxidative degradation pathways of this compound.
By understanding the inherent stability characteristics of this compound and implementing the proper handling and storage procedures outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental outcomes.
V. References
-
7,9-Dimethylbenz(c)acridine | C19H15N | CID 13757. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Ye, Y., et al. (1995). Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine. Chemical Research in Toxicology, 8(2), 188-202. Retrieved January 16, 2026, from [Link]
-
Stereochemistry of the major rat liver microsomal metabolites of the carcinogen 7-methylbenz[c]acridine. (1990). PubMed. Retrieved January 16, 2026, from [Link]
-
The Stereochemistry of the Major Rat Hepatic Microsomal Metabolites of this compound and 7,10-dimethylbenz[c]acridine. (1995). PubMed. Retrieved January 16, 2026, from [Link]
-
Rat liver microsomal metabolites of 7-methylbenz[c]acridine. (1981). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis of 7,10- and 7,8-dimethylbenz[c]acridine. (1976). PubMed. Retrieved January 16, 2026, from [Link]
-
Benz[c]acridine, 7,9-dimethyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
7,9-Dimethylbenz(c)acridine-5,6-oxide | C19H13NO | CID 154750. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis of Acridines by an Eco-friendly Method. (n.d.). Retrieved January 16, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. Retrieved January 16, 2026, from [Link]
-
RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). J-STAGE. Retrieved January 16, 2026, from [Link]
-
This compound (C19H15N). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 16, 2026, from [Link]
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minimizing off-target effects of 7,9-Dimethylbenz[c]acridine
A Researcher's Guide to Minimizing Off-Target Effects
Welcome to the technical support center for 7,9-Dimethylbenz[c]acridine. As Senior Application Scientists, we've developed this in-depth guide for researchers, scientists, and drug development professionals to navigate the complexities of using this potent compound. Our goal is to provide you with the scientific rationale and practical methodologies to anticipate, identify, and minimize off-target effects, ensuring the integrity and specificity of your experimental outcomes.
Section 1: Understanding the Compound - Mechanism and Off-Target Propensity
What is the primary mechanism of action of this compound?
This compound belongs to the acridine family of compounds, which are well-characterized as DNA intercalators.[1][2] Its planar, aromatic structure allows it to insert between the base pairs of double-stranded DNA, leading to a distortion of the helical structure.[2] This intercalation can interfere with DNA replication and transcription, ultimately leading to cytotoxicity.[1]
Furthermore, many acridine derivatives have been shown to be inhibitors of topoisomerases I and II.[3][4][5] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, acridine compounds can lead to the accumulation of DNA strand breaks. While this compound itself has been noted in studies of topoisomerase poisons, the broader class of benz[c]acridines has shown varied activity, with some derivatives being inactive against topoisomerases.[3][6] Therefore, its precise activity as a topoisomerase poison should be experimentally verified in your system.
It is primarily used in a research context as a DNA intercalating agent and potential topoisomerase inhibitor to study cellular responses to DNA damage and replication stress.[7]
Section 2: Troubleshooting Unexpected Phenotypes - A Proactive Approach
Unexpected experimental results when using this compound can often be attributed to off-target effects. This section provides a framework for diagnosing and addressing these issues.
FAQ: Identifying the Source of Off-Target Effects
Q: My cells are showing a phenotype that is inconsistent with DNA damage alone. What could be the cause?
A: While DNA intercalation is a primary mechanism, acridine compounds are known to have off-target interactions with various proteins, particularly kinases.[8][9] Some acridine derivatives have been shown to inhibit kinases like EGFR and PKC.[9] Additionally, due to their planar structure, they can promiscuously bind to ATP-binding sites in many proteins. An unexpected phenotype could be due to the inhibition of a key signaling pathway unrelated to DNA damage.
Q: I'm observing significant cytotoxicity at concentrations where I don't expect to see strong DNA damage. Why?
A: This could be due to several factors:
-
Potent off-target kinase inhibition: Inhibition of a critical survival kinase can induce apoptosis at low concentrations.[8]
-
Mitochondrial toxicity: Some DNA intercalators can affect mitochondrial function, leading to apoptosis through pathways independent of nuclear DNA damage.
-
Activation of p53: Acridine derivatives can stabilize and activate the p53 tumor suppressor protein, leading to p53-dependent apoptosis.[10] This can be a very potent cytotoxic mechanism.
Q: How can I begin to identify potential off-target effects in my experimental system?
A: A tiered approach is recommended:
-
Computational Prediction: Use online tools to predict potential off-targets based on the structure of this compound.
-
Broad-Spectrum Screening: Employ techniques like kinome profiling to screen for interactions with a large panel of kinases.
-
Unbiased Proteome-Wide Analysis: Utilize methods like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify protein targets in an unbiased manner.
Section 3: Methodologies for Characterizing Off-Target Effects
A robust experimental design is crucial for identifying and validating off-target interactions. Here, we provide detailed workflows for key methodologies.
Workflow for Kinome Profiling
Kinome profiling is a high-throughput method to assess the selectivity of a compound against a large number of kinases.
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Utilize a pre-spotted plate containing a panel of purified kinases.
-
Reaction Initiation: Add a solution containing ATP and a generic kinase substrate to each well, along with your compound at a single high concentration (e.g., 10 µM) for initial screening.
-
Incubation: Allow the kinase reaction to proceed for a specified time at the optimal temperature.
-
Detection: Use a detection reagent that quantifies the amount of ADP produced (luminescence-based) or the amount of phosphorylated substrate (fluorescence or antibody-based).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (e.g., DMSO). Hits are typically defined as kinases with >50% or >80% inhibition.
Interpreting the Results:
-
A high number of inhibited kinases suggests promiscuity.
-
Identify the most potently inhibited off-target kinases for further validation.
-
Consider the physiological relevance of the inhibited kinases in your cellular model.
}
Kinome Profiling Workflow
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.
Objective: To identify proteins that physically interact with this compound in intact cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection:
-
Western Blot: Analyze the abundance of a specific protein of interest at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
Mass Spectrometry (for unbiased screening): Analyze the entire soluble proteome at each temperature point using mass spectrometry to identify all proteins stabilized by the compound.
-
Troubleshooting CETSA:
-
No thermal shift observed: The compound may not be cell-permeable, or the interaction is too weak to cause a significant stability change. Consider using cell lysates for initial experiments.
-
High variability: Ensure precise temperature control and consistent sample handling.
-
Promiscuous binding: For promiscuous compounds, interpreting mass spectrometry data can be challenging.[11] Prioritize hits based on the magnitude of the thermal shift and known biology.
}
CETSA Experimental Workflow
Section 4: Minimizing Off-Target Effects Through Rational Experimental Design
While identifying off-target effects is crucial, proactively minimizing them is a key aspect of robust research.
Dose-Response Validation
Q: What is the first step to minimize off-target effects?
A: The most straightforward approach is to use the lowest effective concentration of this compound that produces your desired on-target phenotype. Perform a careful dose-response curve for your on-target effect and select a concentration on the lower end of the effective range for your experiments. This reduces the likelihood of engaging lower-affinity off-targets.
Structure-Activity Relationship (SAR) and Analogs
Q: Can I use a different compound to control for off-target effects?
Cellular Context and Counter-Screening
Q: How does my choice of cell line impact off-target effects?
A: The proteomic and transcriptomic landscape of your cell line will determine which off-targets are present and their abundance. A phenotype observed in one cell line may be absent in another if the off-target protein is not expressed. When possible, confirm your key findings in a second, distinct cell line.
Section 5: Data Interpretation and Signaling Pathway Analysis
The data generated from off-target screening needs to be carefully interpreted in the context of known signaling pathways.
Potential Off-Target Signaling Pathways
Based on the known activities of acridine compounds and DNA intercalators, be mindful of potential effects on the following pathways:
-
p53 Signaling: As a DNA damaging agent, this compound is expected to activate the p53 pathway.[10][13]
-
NF-κB Signaling: Some DNA intercalators can modulate NF-κB signaling, which plays a critical role in inflammation and cell survival.[14][15][16]
-
Receptor Tyrosine Kinase (RTK) Pathways: Given the potential for off-target kinase inhibition, pathways downstream of RTKs (e.g., MAPK/ERK, PI3K/Akt) should be considered.
}
Potential Signaling Interactions
Quantitative Data Summary
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Acridine-Chalcone Hybrids | MDA-MB-231 (Breast) | < 10 | [17] |
| Acridine-Chalcone Hybrids | MCF-7 (Breast) | < 10 | [17] |
| Indole-based Caffeic Acid Amides | HCT116 (Colon) | 0.34 - 22.4 | [18] |
| 9-Substituted Acridines | MCF-7 (Breast) | 2.3 - 3.0 | [19] |
| 9-Substituted Acridines | HCT-116 (Colon) | 2.3 - 3.0 | [19] |
| Acridine-Benzohydrazides | A549 (Lung) | 37 - 62 (48h) | [1] |
Note: These values represent general cytotoxicity and are not specific to any particular on- or off-target effect. IC50 values are highly dependent on the cell line and assay conditions.
References
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Image attached to a publication]. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values (μM) ± SD of tested compounds on selected cell lines after... [Image attached to a publication]. Retrieved from [Link]
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National Institutes of Health. (n.d.). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Retrieved from [Link]
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National Institutes of Health. (2023). Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro Cytotoxicity IC50 (μM) of the 9‐substituted acridine derivatives (A1–A20) versus DOX. [Image attached to a publication]. Retrieved from [Link]
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National Institutes of Health. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Acridine derivatives activate p53 and induce tumor cell death through Bax. Retrieved from [Link]
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National Institutes of Health. (n.d.). Substituted benz[a]acridines and benz[c]acridines as mammalian topoisomerase poisons. Retrieved from [Link]
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National Institutes of Health. (2015). Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. PubMed. Retrieved from [Link]
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ResearchGate. (2025). Substituted benz[a]acridines and benz[c]acridines as mammalian topoisomerase poisons. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. Retrieved from [Link]
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National Institutes of Health. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Infrequent p53 mutations in 7,12-dimethylbenz[a]anthracene-induced mammary tumors in BALB/c and p53 hemizygous mice. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of Compounds that reactivate p53 mutants in vitro and in vivo. Retrieved from [Link]
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Eppendorf. (2021). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]
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National Institutes of Health. (2009). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PubMed. Retrieved from [Link]
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National Institutes of Health. (2007). p53 and ATM/ATR regulate 7,12-dimethylbenz[a]anthracene-induced immunosuppression. PubMed. Retrieved from [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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National Institutes of Health. (n.d.). The target landscape of clinical kinase drugs. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7,9-Dimethylbenz(c)acridine. PubChem. Retrieved from [Link]
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National Institutes of Health. (2008). Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis. PubMed. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rat liver microsomal metabolites of 7-methylbenz[c]acridine. Retrieved from [Link]
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National Institutes of Health. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Retrieved from [Link]
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Journal of Pharmacy & Pharmacognosy Research. (2024). Amide-based derivatives of acridine display multifaceted anticancer targeting. Retrieved from [Link]
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National Institutes of Health. (n.d.). Acridine as an Anti-Tumour Agent: A Critical Review. Retrieved from [Link]
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PLOS One. (n.d.). Determining the Degree of Promiscuity of Extensively Assayed Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Stereochemistry of the major rat liver microsomal metabolites of the carcinogen 7-methylbenz[c]acridine. Retrieved from [Link]
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National Institutes of Health. (2021). Inhibitory feedback control of NF-κB signalling in health and disease. PubMed. Retrieved from [Link]
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National Institutes of Health. (2017). NF-κB signaling in inflammation. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Acridine Yellow G Blocks Glioblastoma Growth via Dual Inhibition of Epidermal Growth Factor Receptor and Protein Kinase C Kinases. Retrieved from [Link]
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National Institutes of Health. (n.d.). NF-κB signaling in inflammation. Retrieved from [Link]
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National Institutes of Health. (n.d.). 7,12-Dimethylbenz[a]anthracene activates protein-tyrosine kinases Fyn and Lck in the HPB-ALL human T-cell line and increases tyrosine phosphorylation of phospholipase C-gamma 1, formation of inositol 1,4,5-trisphosphate, and mobilization of intracellular calcium. Retrieved from [Link]
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Technical Support Center: Optimizing 7,9-Dimethylbenz[c]acridine Experiments
Welcome to the technical support resource for researchers utilizing 7,9-Dimethylbenz[c]acridine (7,9-DMBC). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments. We move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have before or during the early stages of their work with this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS No: 963-89-3) is a polycyclic aromatic hydrocarbon belonging to the benzacridine family.[1][2] Its core biological activity stems from its function as a DNA intercalating agent .[3][4] The planar structure of the acridine ring allows it to insert itself between the base pairs of the DNA double helix.[4] This physical disruption interferes with critical cellular processes:
-
Inhibition of DNA Replication & Transcription: By distorting the DNA structure, it can obstruct the action of DNA and RNA polymerases, leading to a halt in replication and transcription.[3]
-
Induction of DNA Damage: This intercalation can lead to single-strand and double-strand DNA breaks and the formation of protein-DNA links.[5][6]
-
Cell Cycle Arrest & Apoptosis: The resulting cellular stress and DNA damage can trigger cell cycle checkpoints and, ultimately, programmed cell death (apoptosis).[3][7]
The biological activity of acridines is primarily attributed to the planarity of their aromatic structures which facilitates this DNA intercalation.[8]
Caption: Mechanism of action for this compound.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is a light yellow powder that is sensitive to air and light and is insoluble in water.[1][9]
-
Solvent: Due to its hydrophobicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your cell culture medium. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Preparation: To prepare a 10 mM stock solution, dissolve 2.57 mg of 7,9-DMBC (Molecular Weight: 257.33 g/mol ) in 1 mL of high-purity DMSO.[2][10] Ensure it is fully dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light. Store at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[11]
Q3: What is a good starting concentration and incubation time for a standard cytotoxicity assay?
A3: The optimal concentration and incubation time are highly dependent on the cell line's metabolic activity, doubling time, and inherent sensitivity. For initial experiments, a broad range is recommended to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Recommendation | Rationale |
| Concentration Range | 0.1 µM to 100 µM | This wide range is likely to capture the full dose-response curve, from no effect to complete cell death, for most cancer cell lines. Acridine derivatives can have IC50 values ranging from nanomolar to micromolar.[3][7] |
| Incubation Times | 24, 48, and 72 hours | Since 7,9-DMBC's primary mechanism involves disrupting DNA replication, its effects are often cell-cycle dependent. Shorter times (24h) may capture acute toxicity, while longer durations (48-72h) allow for effects on cell proliferation to become more pronounced.[12] |
| Vehicle Control | DMSO (at the highest volume used for treatment) | Essential for confirming that any observed cytotoxicity is due to the compound and not the solvent.[13] |
| Positive Control | Doxorubicin or Cisplatin | Using a well-characterized cytotoxic agent confirms that your cell line and assay system are responsive and working correctly. |
Expert Tip: Begin with a time-course experiment using a fixed, intermediate concentration (e.g., 10 µM) to identify the most effective duration, then perform a dose-response experiment at that optimal time point.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: No or Low Cytotoxicity Observed
You have treated your cells with 7,9-DMBC but see little to no effect on cell viability compared to the vehicle control.
Caption: Troubleshooting workflow for low cytotoxicity.
-
Possible Cause 1: Insufficient Incubation Time: The cytotoxic effects of DNA intercalators are often linked to the cell division cycle. If the incubation period is shorter than the cell line's doubling time, a significant effect on proliferation may not be observed.
-
Solution: Perform a time-course experiment, testing viability at 24, 48, and 72 hours to determine the optimal endpoint.[12]
-
-
Possible Cause 2: Inappropriate Concentration Range: The cell line you are using may be less sensitive to 7,9-DMBC. The initial concentration range might be too low to induce a response.
-
Solution: Expand your dose-response curve to include higher concentrations (e.g., up to 100 µM or higher). It is critical to establish the IC50 for your specific cell line.[3]
-
-
Possible Cause 3: Compound Instability: this compound is sensitive to light.[9] Additionally, compounds can degrade over long incubation periods in culture media.
-
Solution: Always prepare solutions fresh from a properly stored, frozen aliquot.[12] Minimize the exposure of the compound and treated cells to ambient light. For incubation times longer than 48 hours, consider a partial media change with freshly prepared compound-containing media.
-
-
Possible Cause 4: Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, they might interfere with the enzymatic reduction of MTT, leading to false viability readings.[3]
-
Solution: Visually inspect the cells under a microscope before adding assay reagents. If cell morphology indicates widespread death (detachment, blebbing) but the assay shows high viability, consider an alternative method. Use a different cytotoxicity assay that relies on a distinct mechanism, such as LDH release (membrane integrity) or a luminescent cell viability assay (ATP content).[14]
-
Problem 2: Difficulty Distinguishing DNA Damage from General Cytotoxicity
You observe cell death but want to confirm that it is mediated by DNA damage, consistent with 7,9-DMBC's mechanism of action.
-
Possible Cause: The observed cell death could be due to off-target effects or general cellular stress, rather than the specific mechanism of DNA intercalation.
-
Solution 1: Perform a DNA Damage-Specific Assay: Use a more direct method to measure DNA damage. The Single Cell Gel Electrophoresis (Comet) assay is highly effective for visualizing DNA strand breaks in individual cells.[15] A short incubation time (e.g., 2-4 hours) is often sufficient to detect initial DNA damage before widespread apoptosis occurs.[5]
-
Solution 2: Analyze Cell Cycle Progression: Treat cells with a sub-lethal concentration of 7,9-DMBC and analyze the cell cycle distribution by flow cytometry after staining with a DNA-binding dye like propidium iodide. DNA damage typically induces arrest at G2/M or S-phase checkpoints.[16]
-
Solution 3: Western Blot for DNA Damage Markers: Probe for the phosphorylation of key proteins in the DNA damage response pathway, such as γ-H2AX and p53. An increase in these markers provides strong evidence of a DNA damage response.
-
Experimental Protocols
Protocol 1: Determining IC50 via MTT Cytotoxicity Assay
This protocol provides a framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of 7,9-DMBC.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]
-
Compound Preparation: Prepare a series of 2X working concentrations of 7,9-DMBC in complete culture medium by serially diluting your DMSO stock. Include a vehicle control (DMSO only) and a positive control.
-
Cell Treatment: Remove the overnight culture medium from the cells. Add 100 µL of the 2X working solutions to the appropriate wells (resulting in a 1X final concentration).
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[18]
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Assessing DNA Strand Breaks via Comet Assay (Alkaline)
This protocol outlines a method to directly visualize DNA damage.
-
Cell Treatment: Treat cells in suspension or in a culture dish with 7,9-DMBC for a short duration (e.g., 2-6 hours). Include negative (vehicle) and positive (e.g., H₂O₂) controls.
-
Cell Harvesting: Harvest the cells and resuspend them at a concentration of ~1 x 10⁵ cells/mL in ice-cold PBS.[15]
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and immediately pipette onto a specially coated microscope slide. Allow to solidify on a cold surface.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for ~20-40 minutes to allow the DNA to unwind.[5]
-
Electrophoresis: Apply a voltage (e.g., ~25 V) for 20-30 minutes. Fragmented, damaged DNA will migrate out of the nucleus, forming a "comet tail."[15]
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization & Analysis: Image the slides using a fluorescence microscope. Quantify the DNA damage using specialized software to measure the percentage of DNA in the comet tail. An increase in tail intensity corresponds to increased DNA damage.
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7,9-Dimethylbenz(c)acridine | C19H15N | CID 13757 - PubChem. National Center for Biotechnology Information. [Link]
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Does acridine ester labeling always fail? Mastering these key points can easily improve detection efficiency. Wuhan Desheng Biochemical Technology Co., Ltd. [Link]
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The activation and DNA binding of 7-methylbenz[c]-acridine catalysed by mouse liver microsomes - PubMed. National Center for Biotechnology Information. [Link]
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Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine - PubMed. National Center for Biotechnology Information. [Link]
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Analysis of the DNA damage produced by a platinum–acridine antitumor agent and its effects in NCI-H460 lung cancer cells - Metallomics (RSC Publishing). Royal Society of Chemistry. [Link]
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A review of published data on acridine derivatives with different biological activities. ResearchGate. [Link]
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Recent developments in the synthesis and biological activity of acridine/acridone analogues. Royal Society of Chemistry. [Link]
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The Stereochemistry of the Major Rat Hepatic Microsomal Metabolites of this compound and 7,10-dimethylbenz[c]acridine - PubMed. National Center for Biotechnology Information. [Link]
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The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics - NIH. National Institutes of Health. [Link]
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Intracellular DNA damage produced by a series of diacridines - PubMed. National Center for Biotechnology Information. [Link]
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Interactions between DNA and the acridine intercalator: A computational study - PubMed. National Center for Biotechnology Information. [Link]
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Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. Elsevier. [Link]
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DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin - PMC - NIH. National Institutes of Health. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 7,9-Dimethylbenz[c]acridine
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 7,9-Dimethylbenz[c]acridine. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions to address the specific challenges encountered during the purification of this polycyclic aromatic hydrocarbon (PAH). Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
I. Understanding the Compound: Key Properties for Purification
Before delving into purification protocols, it's crucial to understand the physicochemical properties of this compound that influence the choice and success of a purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₉H₁₅N[1][2][3] | A non-polar, aromatic structure with a basic nitrogen atom. |
| Molecular Weight | 257.33 g/mol [1][3] | --- |
| Appearance | Light yellow powder[1][2] | Color can be an initial indicator of purity; darker shades may suggest impurities. |
| Melting Point | 157-161 °C[2][3][4][5] | A sharp melting point within this range is a good indicator of high purity. |
| Solubility | Insoluble in water[1][2][5]. Soluble in organic solvents. | Purification will rely on organic solvent-based techniques like crystallization and chromatography. |
| Stability | Sensitive to air and light[1][2][5] | All purification steps should be performed with protection from light and under an inert atmosphere if possible. |
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning the purification of this compound.
Q1: What are the most common impurities I can expect in my crude this compound sample?
A1: Impurities will largely depend on the synthetic route used. For instance, in a Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid using a Lewis acid catalyst like zinc chloride, you can expect to find unreacted starting materials, partially reacted intermediates, and isomers.[6][7] Given its structure, isomers with different methyl group positions could be a significant impurity. Additionally, oxidation or photodegradation byproducts may be present if the compound has been improperly handled or stored.[1][2][5]
Q2: My "purified" this compound is a brownish or dark yellow powder, not light yellow. Is this a problem?
A2: Yes, a significant deviation from the reported light yellow color is a strong indication of impurities.[1][2] These could be baseline impurities from the synthesis that were not fully removed, or they could be degradation products. We recommend re-purifying the material and ensuring all steps are conducted with minimal exposure to light and air.
Q3: Can I use reversed-phase chromatography to purify this compound?
A3: While reversed-phase high-performance liquid chromatography (RP-HPLC) has been successfully used for the analytical separation of this compound and its metabolites[8], it is often more practical for preparative purification to use normal-phase chromatography. The high hydrophobicity (XLogP3: 5.158) of the molecule means it will have very strong retention on a C18 column, requiring large volumes of organic solvent for elution.[2] Normal-phase chromatography on silica or alumina is generally more efficient for separating non-polar compounds like this from other non-polar impurities.
Q4: Is it necessary to use an inert atmosphere during purification?
A4: Given the compound's sensitivity to air, working under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially during steps that involve heating, such as recrystallization.[1][2][5] This will minimize the formation of oxidative degradation products. If an inert atmosphere is not feasible, work quickly and minimize exposure to air.
III. Troubleshooting Purification Challenges
This section provides a structured approach to diagnosing and solving common problems encountered during the purification of this compound.
A. Column Chromatography Issues
Column chromatography is a primary method for purifying acridine derivatives.[9][10]
Problem 1: Poor separation of the main product from a closely eluting impurity.
-
Probable Cause: The solvent system (mobile phase) lacks the selectivity to resolve the compounds. The impurity may be a structural isomer.
-
Solution:
-
Solvent System Optimization: Perform small-scale thin-layer chromatography (TLC) analysis with a range of solvent systems. For a non-polar compound like this compound, a good starting point is a hexane/ethyl acetate or a toluene/hexane mixture.[10][11] Systematically vary the ratio of the polar to non-polar solvent to find the optimal separation.
-
Stationary Phase Change: If solvent optimization fails, consider a different stationary phase. If you are using silica gel, switching to alumina may alter the elution order and improve separation due to different surface chemistries.
-
Problem 2: The compound appears to be degrading on the column (streaking on TLC, multiple yellow/brown bands).
-
Probable Cause: The compound is sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Deactivate the Silica Gel: Before preparing the column, treat the silica gel with a small amount of a weak base like triethylamine (typically 0.1-1% v/v in the mobile phase). This will neutralize the acidic sites on the silica surface and prevent degradation of the base-sensitive acridine.
-
Use Alumina: Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.
-
dot graph TD { A[Start: Crude this compound] --> B{Initial Purity Assessment (TLC/¹H NMR)}; B --> C{Is the major spot well-separated?}; C -- Yes --> D[Proceed with Column Chromatography]; C -- No --> E[Optimize TLC Solvent System]; E --> D; D --> F{Choose Stationary Phase}; F --> G[Standard Silica Gel]; F --> H[Deactivated Silica Gel/Alumina]; G --> I{Observe Streaking/Degradation?}; I -- Yes --> H; I -- No --> J[Collect Fractions]; H --> J; J --> K{Analyze Fractions (TLC)}; K --> L[Combine Pure Fractions]; L --> M{Solvent Removal}; M --> N[Proceed to Recrystallization]; N --> O[Final Purity Check]; O --> P[Pure Product];
} caption: Workflow for Column Chromatography Purification.
B. Recrystallization Issues
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material. For acridine derivatives, ethanol has been shown to be an effective solvent.[12]
Problem 1: The compound "oils out" instead of forming crystals upon cooling.
-
Probable Cause: The cooling process is too rapid, or the solution is supersaturated with impurities that inhibit crystal lattice formation.
-
Solution:
-
Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool to room temperature slowly and undisturbed. Then, transfer it to a refrigerator or ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline product, add a single tiny crystal to the cooled, saturated solution to induce crystallization.
-
Problem 2: Poor recovery of the product after recrystallization.
-
Probable Cause: Too much solvent was used initially, or the compound has some solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.
-
Use a Co-solvent System: If the compound is too soluble in one solvent even when cold, consider a two-solvent system (e.g., ethanol/water). Dissolve the compound in a minimal amount of the "good" solvent (ethanol) and then slowly add the "poor" solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
Thorough Chilling: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize the amount of product lost to the mother liquor.
-
dot graph TD { A[Start: Post-Chromatography Product] --> B{Select Recrystallization Solvent}; B --> C[Dissolve in Minimum Hot Solvent]; C --> D{Does it Dissolve Completely?}; D -- No --> C; D -- Yes --> E[Allow to Cool Slowly]; E --> F{Crystals Form?}; F -- No --> G{"Oiling Out?"}; G -- Yes --> H[Re-heat, Add More Solvent, Cool Slower]; H --> F; G -- No --> I[Scratch Flask / Add Seed Crystal]; I --> F; F -- Yes --> J[Cool in Ice Bath]; J --> K[Filter Crystals]; K --> L[Wash with Cold Solvent]; L --> M[Dry Crystals]; M --> N[Pure Crystalline Product];
} caption: Decision tree for troubleshooting recrystallization.
IV. Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Flash Column Chromatography (Silica Gel)
-
Preparation:
-
Select an appropriate size column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare the mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvents are HPLC grade.
-
Create a slurry of silica gel in the mobile phase and carefully pack the column, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry powder after solvent evaporation under reduced pressure.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle pressure.
-
Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
The yellow band of the product should be visible. Collect the fractions containing the desired compound.
-
-
Analysis and Pooling:
-
Spot each fraction on a TLC plate and develop it in the mobile phase.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization from Ethanol
-
Dissolution:
-
Place the purified (or crude) this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Filtration:
-
Set up a Büchner funnel with a filter paper that fits snugly.
-
Wet the filter paper with a small amount of cold ethanol.
-
Pour the cold crystalline slurry into the funnel and apply a vacuum.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the light yellow, crystalline product to a watch glass and allow it to air dry, or dry it in a vacuum oven at a moderate temperature.
-
By following these guidelines and troubleshooting steps, researchers can effectively navigate the challenges of purifying this compound, leading to a final product of high purity suitable for downstream applications.
V. References
-
PubChem. (n.d.). 7,9-Dimethylbenz(c)acridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Shri JJT University. (n.d.). SYNTHESIS CHARACTERIZATIONS & EVALUATIONS OF NEW ACRIDINES AS ANTIMICROBIALS. Retrieved from [Link]
-
E-RESEARCHCO. (n.d.). Synthesis of Acridine and its Derivative With Reference To Their Anti - Bacterial Efficasy. Retrieved from [Link]
-
Konakahara, T., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocyclic Communications, 8(2), 153-158.
-
Ye, Y., et al. (1995). Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine. Chemical Research in Toxicology, 8(2), 188-202.
-
Wikipedia. (n.d.). Acridine. Retrieved from [Link]
-
Pene, C., Lhoste, J. M., Markovits, P., & Hubert-Habart, M. (1976). Synthesis of 7,10- and 7,8-dimethylbenz[c]acridine. Journal of the Chemical Society, Perkin Transactions 1, (21), 2277-2279.
-
Al-Dahri, T., et al. (2022). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Molecules, 27(21), 7235.
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 7,9-Dimethylbenz(c)acridine-5,6-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Alam, M. S., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7433.
-
ResearchGate. (n.d.). Simplified procedures for the analysis of polycyclic aromatic hydrocarbons in water, sediments and mussels. Retrieved from [Link]
-
Kumar, R., et al. (2012). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. International Journal of Pharmaceutical Sciences and Research, 3(8), 2417-2425.
-
Wornat, M. J., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry, 400(9), 3079-3087.
-
U.S. Environmental Protection Agency. (2007). Method 1654, Revision A: PAH Content of Oil by HPLC/UV.
-
FMS, Inc. (2023, January 18). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermo-promoted annulation of arylboronic acids with anthranils under catalyst-free conditions: Access to acridines. Retrieved from [Link]
Sources
- 1. 7,9-Dimethylbenz(c)acridine | C19H15N | CID 13757 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Validating the Mutagenicity of 7,9-Dimethylbenz[c]acridine: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mutagenic potential of 7,9-Dimethylbenz[c]acridine. By integrating established experimental protocols with an understanding of its metabolic activation, this document serves as a technical resource for assessing the genotoxicity of this potent polycyclic aza-aromatic hydrocarbon. We will explore a battery of standard assays, comparing the known and expected mutagenic profile of this compound with benchmark carcinogens, Benzo[a]pyrene and 2-Aminoanthracene.
The Critical Role of Metabolic Activation in this compound's Mutagenicity
This compound, a known carcinogen, is not directly mutagenic. Its genotoxic potential is realized through metabolic activation, a process primarily carried out by cytochrome P450 enzymes in the liver.[1][2] This enzymatic conversion transforms the parent compound into highly reactive electrophilic metabolites that can covalently bind to DNA, forming adducts that lead to mutations if not repaired.[3]
The key metabolic activation pathway for many polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs involves the formation of dihydrodiol epoxides.[4] For this compound, a critical step is the formation of the 3,4-dihydrodiol metabolite.[1][5] This dihydrodiol is then further metabolized to a highly reactive bay-region diol epoxide, which is considered the ultimate carcinogen.[4] This understanding of its metabolic activation is fundamental to designing and interpreting mutagenicity assays, as the inclusion of a metabolic activation system (like liver S9 fraction) is essential to unmask its mutagenic properties.
Comparative Mutagenicity Assessment: A Multi-Assay Approach
A robust validation of mutagenicity relies on a battery of tests that assess different endpoints, from gene mutations to chromosomal damage. Here, we compare the expected performance of this compound in three cornerstone in vitro genotoxicity assays against well-characterized mutagens.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screening assay to detect point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.[6] A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium. For compounds like this compound that require metabolic activation, the test is performed in the presence of a liver S9 fraction.[5]
Expected Outcome for this compound:
While direct quantitative data for the parent this compound is limited, studies on its metabolites have demonstrated potent mutagenicity. Specifically, the 3,4-dihydrodiol derivatives of this compound have shown high mutagenic activity in Salmonella typhimurium strain TA100, exceeding that of the parent compound.[5] This strongly suggests that this compound would be positive in the Ames test in the presence of metabolic activation, likely inducing both frameshift and base-pair substitution mutations. Acridines bearing additional fused aromatic rings, like benzacridines, are known to interact covalently with DNA following metabolic activation, predominantly causing base-pair substitution mutations.[3]
Comparative Data Overview (Ames Test)
| Compound | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) - Representative Data |
| This compound | TA98, TA100 | Required | Data not available for parent compound. Metabolites are highly mutagenic. |
| Benzo[a]pyrene | TA98, TA100 | Required | High |
| 2-Aminoanthracene | TA98, TA100 | Required | High |
In Vitro Mammalian Cell Micronucleus Assay
The in vitro micronucleus test assesses the ability of a substance to induce chromosomal damage in cultured mammalian cells.[7][8] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.
Expected Outcome for this compound:
Given that the reactive metabolites of this compound form DNA adducts, it is highly probable that it would induce clastogenic effects, leading to the formation of micronuclei in mammalian cells in the presence of metabolic activation. Acridine derivatives, in general, are known to be capable of inducing chromosomal mutations in mammalian cells.[3]
Comparative Data Overview (In Vitro Micronucleus Assay)
| Compound | Cell Line (e.g., CHO, TK6, Human Lymphocytes) | Metabolic Activation (S9) | Micronucleus Induction |
| This compound | CHO, TK6, Human Lymphocytes | Required | Expected to be Positive |
| Benzo[a]pyrene | CHO, TK6, Human Lymphocytes | Required | Positive |
| 2-Aminoanthracene | CHO, TK6, Human Lymphocytes | Required | Positive |
In Vitro Mammalian Chromosomal Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.[9][10][11] Aberrations such as chromatid and chromosome breaks, deletions, and exchanges are scored in metaphase cells.
Expected Outcome for this compound:
Similar to the micronucleus assay, the DNA adducts formed by the metabolites of this compound are expected to lead to structural chromosomal aberrations. Therefore, a positive result is anticipated in this assay when conducted with metabolic activation.
Comparative Data Overview (In Vitro Chromosomal Aberration Test)
| Compound | Cell Line (e.g., CHO, Human Lymphocytes) | Metabolic Activation (S9) | Induction of Chromosomal Aberrations |
| This compound | CHO, Human Lymphocytes | Required | Expected to be Positive |
| Benzo[a]pyrene | CHO, Human Lymphocytes | Required | Positive |
| 2-Aminoanthracene | CHO, Human Lymphocytes | Required | Positive |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This protocol outlines the plate incorporation method.
-
Strain Preparation: Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitution mutations) overnight in nutrient broth.
-
Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). The S9 mix should contain the S9 fraction and necessary cofactors (e.g., NADP+ and glucose-6-phosphate).
-
Test Substance Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation), and 0.1 mL of the test substance dilution.
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is a concentration-dependent increase in the number of revertants that is at least double the spontaneous reversion rate.
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This protocol is for adherent cells, such as Chinese Hamster Ovary (CHO) cells.
-
Cell Culture: Culture CHO cells in appropriate medium until they reach about 50-60% confluency.
-
Treatment: Expose the cells to various concentrations of this compound with and without S9 metabolic activation for a short duration (e.g., 3-6 hours). Include negative (vehicle) and positive controls.
-
Recovery: After the exposure period, wash the cells and add fresh medium.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting: Harvest the cells at a time point that allows for one to one-and-a-half normal cell cycle lengths after the start of treatment.
-
Slide Preparation: Prepare slides using a cytocentrifuge or by direct dropping of the cell suspension.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This protocol is for cultured mammalian cells, such as human peripheral blood lymphocytes or CHO cells.
-
Cell Culture and Stimulation: For human lymphocytes, stimulate cell division with a mitogen like phytohemagglutinin. For cell lines like CHO, culture to an appropriate density.
-
Treatment: Expose the cells to at least three concentrations of this compound with and without S9 metabolic activation. Include negative and positive controls. The treatment duration can be short (3-6 hours) followed by a recovery period, or continuous for a longer period.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the culture for the last few hours of incubation to accumulate cells in metaphase.
-
Harvesting and Hypotonic Treatment: Harvest the cells and treat them with a hypotonic solution (e.g., KCl) to swell the cells and spread the chromosomes.
-
Fixation: Fix the cells with a mixture of methanol and acetic acid.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa.
-
Scoring: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations.
Conclusion
The validation of the mutagenicity of this compound requires a comprehensive approach that considers its metabolic activation to reactive intermediates. While direct quantitative mutagenicity data for the parent compound is not extensively available, the high mutagenic potential of its 3,4-dihydrodiol metabolite in the Ames test provides strong evidence of its genotoxicity.[5] Based on its chemical structure and the known mechanisms of action for benzacridines, it is anticipated that this compound will induce positive responses in the in vitro micronucleus and chromosomal aberration assays when tested in the presence of a metabolic activation system.
The experimental protocols provided in this guide offer a standardized framework for researchers to conduct these essential genotoxicity assays. By comparing the results obtained for this compound with those of well-established mutagens like Benzo[a]pyrene and 2-Aminoanthracene, a clear and objective assessment of its mutagenic hazard can be achieved. This information is critical for risk assessment and for guiding further research in drug development and chemical safety.
References
-
Holder, G. M., et al. (1986). 7-Methylbenz[c]acridine: Mutagenicity of Some of Its Metabolites and Derivatives, and the Identification of trans-7-methylbenz[c]-acridine-3,4-dihydrodiol as a Microsomal Metabolite. Carcinogenesis, 7(1), 23–31. [Link]
-
Holder, G. M., et al. (1987). The hepatic metabolism of two carcinogenic dimethylbenz[c]acridines in control and induced rats: the distribution and the mutagenicity of metabolites. Carcinogenesis, 8(8), 1077–1083. [Link]
-
Kirsch-Volders, M., et al. (2000). In vitro micronucleus assay with Chinese hamster V79 cells - results of a collaborative study with in situ exposure to 26 chemical substances. Mutation Research, 468(2), 137-163. [Link]
-
Bryce, S. M., et al. (2014). Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results. Environmental and Molecular Mutagenesis, 55(7), 541-554. [Link]
-
Iwamoto, T., et al. (1982). Photodynamic mutagenic action of acridine compounds on yeast Saccharomyces cerevisiae. Mutation Research, 106(2), 237-245. [Link]
-
Fukunaga, M., & Mizuguchi, Y. (1982). Acridine structure correlated with mutagenic activity in Salmonella. Chemical & Pharmaceutical Bulletin, 30(5), 1836-1840. [Link]
-
Oda, Y., et al. (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Genes and Environment, 43(1), 35. [Link]
-
Motohashi, N., et al. (1992). Relationship between resonance energy and carcinogenic activity of benz[c]acridines. Anticancer Research, 12(6B), 2105-2108. [Link]
-
Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research, 258(2), 123-160. [Link]
-
Speit, G., & Meinchen, C. (2000). In vitro micronucleus assay with Chinese hamster V79 cells - results of a collaborative study with in situ exposure to 26 chemical substances. Mutation Research, 468(2), 137-163. [Link]
-
Patlewicz, G., et al. (2003). Quantitative structure-activity relationships for predicting mutagenicity and carcinogenicity. Environmental Toxicology and Chemistry, 22(8), 1885-1893. [Link]
-
Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Bryce, S. M., et al. (2014). Interpreting in vitro micronucleus positive results: simple biomarker matrix discriminates clastogens, aneugens, and misleading positive agents. Environmental and Molecular Mutagenesis, 55(7), 541-554. [Link]
-
PubChem. (n.d.). 7,9-Dimethylbenz(c)acridine. National Center for Biotechnology Information. [Link]
-
Holder, G. M., et al. (1987). Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine. Carcinogenesis, 8(8), 1085-1092. [Link]
-
Wills, J. W., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of Toxicology, 96(6), 1667-1685. [Link]
-
Sakagami, H., et al. (1995). Radical intensity and carcinogenic activity of benz[c]acridines. Anticancer Research, 15(5B), 2095-2098. [Link]
-
van Kesteren-van Leeuwen, A. C., & Natarajan, A. T. (1980). Localisation of 7-12-dimethylbenz(a)anthracene induced chromatid breaks and sister chromatid exchanges in chromosomes 1 and 2 of bone marrow cells of rat in vivo. Chromosoma, 81(3), 473-481. [Link]
-
Di Giorgio, C., et al. (2011). Evaluation of the mutagenic/clastogenic potential of 3,6-di-substituted acridines targeted for anticancer chemotherapy. Food and Chemical Toxicology, 49(11), 2773-2779. [Link]
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Di Giorgio, C., et al. (2011). Evaluation of the mutagenic/clastogenic potential of 3,6-di-substituted acridines targeted for anticancer chemotherapy. Food and Chemical Toxicology, 49(11), 2773-2779. [Link]
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Adams, J. D., et al. (1985). Stereochemistry of the major rat liver microsomal metabolites of the carcinogen 7-methylbenz[c]acridine. Carcinogenesis, 6(9), 1349-1357. [Link]
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Uenaka, H., et al. (1984). Chromosome aberrations induced by 7,12-dimethylbenz[a]-anthracene in bone marrow cells of spontaneously hypertensive rats (SHR) and control Wistar Kyoto (WKY) rats: time course and site specificity. Journal of the National Cancer Institute, 73(2), 525-530. [Link]
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DeMarini, D. M., et al. (1986). Chromosome Aberrations Induced by 9-aminoacridine Derivatives. Mutation Research, 170(3), 119-123. [Link]
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Ferenc, T., et al. (1999). Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine. Mutation Research, 444(2), 463-470. [Link]
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Sasaki, Y. F., et al. (1985). Histidine increases the frequency of chromosomal aberrations induced by the xanthine oxidase-hypoxanthine system in V79 cells. Toxicology Letters, 28(2-3), 117-123. [Link]
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Adams, J. D., et al. (1999). The proximate carcinogen trans-3,4-dihydroxy-3,4-dihydro-dibenz[c,h]acridine is oxidized stereoselectively and regioselectively by cytochrome 1A1, epoxide hydrolase and hepatic microsomes from 3-methylcholanthrene-treated rats. Chemico-Biological Interactions, 123(2), 85-103. [Link]
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Chung, K. T., et al. (2000). Mutagenicity (revertants/microg) of benzidine congeners in Salmonella typhimurium. Mutation Research, 467(1), 1-16. [Link]
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A Comparative Analysis of the Carcinogenic Profiles of 7,9-Dimethylbenz[c]acridine and Benzo[a]pyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the carcinogenic properties of two potent polycyclic aromatic hydrocarbons (PAHs): 7,9-Dimethylbenz[c]acridine (7,9-DMBAC) and Benzo[a]pyrene (BaP). While BaP is a well-established and extensively studied carcinogen, this guide synthesizes the available experimental data for 7,9-DMBAC to offer a comparative perspective on its carcinogenic potential and mechanism of action.
Introduction: Two Potent Carcinogens
Benzo[a]pyrene, a pentacyclic aromatic hydrocarbon, is a ubiquitous environmental pollutant formed from the incomplete combustion of organic materials.[1] It is a benchmark for carcinogenic PAHs and is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[2][3] this compound is a nitrogen-containing heterocyclic aromatic hydrocarbon. While not as extensively studied as BaP, research indicates that certain methylated benz[c]acridines, including 7,9-DMBAC, are potent carcinogens.[4]
Metabolic Activation: A Shared Pathway to Carcinogenicity
Both 7,9-DMBAC and BaP are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. The primary pathway for this activation involves a series of enzymatic reactions that convert the parent compound into highly reactive electrophiles capable of binding to DNA and inducing mutations.
Benzo[a]pyrene's "Bay-Region" Diol-Epoxide Pathway:
The carcinogenic activation of BaP is a well-elucidated process known as the "bay-region" theory.[2][5] This multi-step process is catalyzed by cytochrome P450 enzymes and epoxide hydrolase, culminating in the formation of a highly reactive benzo[a]pyrene diol epoxide (BPDE).[2][5]
Metabolic Activation of this compound:
Experimental evidence strongly suggests that 7,9-DMBAC undergoes a similar metabolic activation pathway to BaP, also forming a bay-region diol-epoxide.[6][7] The metabolism of 7,9-DMBAC in rat liver microsomes leads to the formation of various metabolites, including dihydrodiols.[6] Specifically, the formation of a 3,4-dihydrodiol is a critical step, as this is the precursor to the ultimate carcinogenic bay-region diol-epoxide.[6][7] The 9-methyl group in 7,9-DMBAC has been shown to prevent the formation of a dihydrodiol at the 8,9-position, further supporting the importance of the 3,4-dihydrodiol pathway.[6]
Mechanism of Action: DNA Adduct Formation and Mutagenesis
The ultimate carcinogenic metabolites of both 7,9-DMBAC and BaP are highly electrophilic diol-epoxides that readily react with nucleophilic sites in DNA, forming stable covalent adducts. These DNA adducts, if not repaired, can lead to misreplication of DNA, resulting in mutations in critical genes that control cell growth and differentiation, ultimately leading to cancer.
Benzo[a]pyrene-DNA Adducts:
The anti-benzo[a]pyrene-7,8-diol-9,10-oxide (BPDE) is the major ultimate carcinogen of BaP. It primarily forms adducts with the N2 position of guanine in DNA.[2] These bulky adducts distort the DNA helix and can lead to G-to-T transversion mutations, which are frequently observed in the p53 tumor suppressor gene in smoking-related cancers.[2]
This compound-DNA Adducts:
While specific data on the DNA adducts formed by 7,9-DMBAC is less extensive, studies on the closely related 7-methylbenz[c]acridine (7-MBAC) provide valuable insights. The metabolic activation of 7-MBAC leads to the formation of a bay-region diol-epoxide that binds to DNA.[8] In vivo studies have shown that 7-MBAC binds to liver and lung DNA.[8] Given the similar metabolic activation pathway, it is highly probable that 7,9-DMBAC also forms DNA adducts through its bay-region diol-epoxide, leading to mutagenesis.
Comparative Carcinogenic Potency: Insights from Experimental Data
Direct quantitative comparisons of the carcinogenic potency of 7,9-DMBAC and BaP are limited. However, available data from studies on related compounds and mutagenicity assays provide a basis for a qualitative comparison.
In Vivo Carcinogenicity:
-
Benzo[a]pyrene: Numerous animal bioassays have demonstrated the carcinogenicity of BaP in various species and at multiple organ sites, including the skin, lung, forestomach, and liver, following different routes of administration.[2]
-
This compound: Studies have shown that 7-methyl-substituted benz[c]acridines, a class that includes 7,9-DMBAC, are carcinogenic.[4] Furthermore, the 3,4-dihydrodiol of the related compound 7-methylbenz[c]acridine exhibited high tumorigenicity in mouse skin and newborn mice, inducing significantly more pulmonary and hepatic tumors than the parent compound.[9] This highlights the potent carcinogenic potential of metabolites formed through the bay-region pathway in benz[c]acridines. Unsubstituted benz[c]acridine has been shown to have limited evidence of carcinogenicity in experimental animals.[10]
Mutagenicity:
Both BaP and its metabolites, as well as 7,9-DMBAC and its metabolites, have demonstrated mutagenic activity in the Ames test (a bacterial reverse mutation assay).[7] The 3,4-dihydrodiol of 7-methylbenz[c]acridine was found to be a potent mutagen, requiring metabolic activation.[7]
The following table summarizes the key comparative aspects of 7,9-DMBAC and BaP carcinogenicity:
| Feature | This compound | Benzo[a]pyrene |
| IARC Classification | Not explicitly classified | Group 1 (Carcinogenic to humans)[2] |
| Metabolic Activation | Via dihydrodiols to a bay-region diol-epoxide[6][7] | Via the bay-region diol-epoxide pathway[2][5] |
| Mechanism of Action | Forms DNA adducts, leading to mutations[8] | Forms DNA adducts (primarily with guanine), leading to G-to-T transversions[2] |
| In Vivo Carcinogenicity | Considered a potent carcinogen; 7-methyl-substituted benz[c]acridines are carcinogenic[4] | Potent carcinogen in multiple species and organs (skin, lung, liver, stomach)[2] |
| Mutagenicity (Ames Test) | Mutagenic with metabolic activation[7] | Mutagenic with metabolic activation[7] |
Experimental Protocols: Assessing Carcinogenicity
The evaluation of the carcinogenic potential of compounds like 7,9-DMBAC and BaP relies on a combination of in vitro and in vivo assays.
In Vitro Assays
Ames Test (Bacterial Reverse Mutation Assay): This widely used initial screening assay assesses the mutagenic potential of a chemical.[7]
-
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound with and without a metabolic activation system (e.g., rat liver S9 fraction). Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
Protocol:
-
Prepare bacterial tester strains.
-
Mix the tester strain with the test compound at various concentrations and the S9 metabolic activation mix.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenicity.
-
In Vivo Assays
Rodent Carcinogenicity Bioassay: This is the gold standard for determining the carcinogenic potential of a substance.[2]
-
Principle: Laboratory animals (typically rats or mice) are exposed to the test compound over a significant portion of their lifespan to observe the development of tumors.
-
Protocol (General Outline):
-
Select animal model, route of administration (e.g., oral gavage, skin application, inhalation), and dose levels.
-
Administer the test compound to groups of animals for a specified duration (e.g., 2 years).
-
Monitor the animals for clinical signs of toxicity and tumor development.
-
At the end of the study, perform a complete necropsy and histopathological examination of all organs and tissues.
-
Statistically analyze the tumor incidence data to determine the carcinogenic potential of the compound.
-
Signaling Pathways and Cellular Responses
The carcinogenic effects of 7,9-DMBAC and BaP are mediated through their interaction with cellular signaling pathways that regulate cell growth, proliferation, and death.
Benzo[a]pyrene and Cellular Signaling:
BaP and its metabolites can activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics.[1] Activation of AhR can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolic activation of BaP. Furthermore, the DNA damage induced by BPDE can activate the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis.[2]
This compound and Cellular Signaling:
While specific studies on the effects of 7,9-DMBAC on signaling pathways are limited, acridine derivatives, in general, are known to be DNA intercalators and can induce cellular responses.[11] It is plausible that, like BaP, the DNA damage caused by 7,9-DMBAC metabolites can trigger DNA damage response pathways, including the activation of p53.
Visualization of Carcinogenic Mechanisms
The following diagrams illustrate the key steps in the metabolic activation and mechanism of action of these two carcinogens.
Caption: General mechanism of chemical carcinogenesis for BaP and 7,9-DMBAC.
Conclusion
Both this compound and Benzo[a]pyrene are potent carcinogens that share a common mechanism of action involving metabolic activation to highly reactive diol-epoxides that form mutagenic DNA adducts. While BaP is the more extensively studied and characterized compound, the available evidence strongly indicates that 7,9-DMBAC is also a significant carcinogenic hazard. Further quantitative in vivo carcinogenicity studies on 7,9-DMBAC are warranted to provide a more precise comparison of its carcinogenic potency relative to BaP and to better assess its risk to human health. This guide provides a foundational understanding for researchers and professionals in the fields of toxicology, oncology, and drug development, emphasizing the importance of considering the carcinogenic potential of both well-established and less-characterized PAHs.
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A Comparative Analysis of Dimethylbenzacridine Isomers: A Guide for Researchers
Introduction
For researchers in toxicology, pharmacology, and drug development, understanding the nuanced differences between chemical isomers is paramount. The substitution pattern of a methyl group or the orientation of a benzene ring can dramatically alter a molecule's biological activity, transforming a benign compound into a potent carcinogen. This guide provides an in-depth comparative analysis of dimethylbenzacridine isomers, focusing on the critical interplay between their chemical structure and biological function. We will delve into their synthesis, carcinogenic and mutagenic properties, and the experimental methodologies used to evaluate them, offering a crucial resource for professionals navigating the complex landscape of polycyclic aromatic nitrogen heterocycles.
The biological activity of acridine derivatives is often attributed to their ability to intercalate between the base pairs of DNA, a mechanism that can lead to mutations and cancer.[1] The addition of methyl groups to the benzacridine scaffold can further modulate this activity, influencing metabolic activation and detoxification pathways. This guide will explore these structure-activity relationships, providing a framework for predicting the biological potential of novel dimethylbenzacridine isomers.
Structural Differences and Isomeric Forms
The dimethylbenzacridine family encompasses a wide array of isomers, primarily differing in the position of the two methyl groups and the arrangement of the benzene rings, which can result in benz[a]acridine, benz[b]acridine, or benz[c]acridine skeletons. These structural variations are not trivial; they profoundly impact the molecule's planarity, electronic distribution, and steric hindrance, all of which are key determinants of biological activity.
Below are the structures of two representative isomers that will be a focus of our comparative analysis: 7,12-dimethylbenz[a]acridine and 7,10-dimethylbenz[c]acridine.
Caption: Chemical structures of 7,12-Dimethylbenz[a]acridine and 7,10-Dimethylbenz[c]acridine.
Synthesis of Dimethylbenzacridine Isomers
The synthesis of specific dimethylbenzacridine isomers is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The Bernthsen reaction, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride, is a common method for synthesizing the acridine core.[2] Modifications of this and other synthetic strategies are employed to introduce methyl groups at specific positions.
Experimental Protocol: Synthesis of 7,10- and 7,8-Dimethylbenz[c]acridine
An unambiguous synthesis for 7,10- and 7,8-dimethylbenz[c]acridine has been described, highlighting the challenges in obtaining pure isomers.[3] Historically, what was referred to as 7,10-dimethylbenz[c]acridine in cancer research was often a mixture with the 7,8-isomer.[3] The following outlines a conceptual synthetic approach based on established methods for acridine synthesis.
Step 1: Synthesis of the Diarylamine Intermediate.
-
React a substituted aniline with a substituted bromobenzene derivative via a Buchwald-Hartwig or Ullmann condensation to form the diarylamine backbone. The choice of starting materials will dictate the final positions of the methyl groups.
-
Purify the diarylamine intermediate using column chromatography.
Step 2: Cyclization to the Benz[c]acridine Core.
-
Mix the purified diarylamine with a suitable carboxylic acid (e.g., acetic acid to introduce a methyl group at a specific position) and zinc chloride.
-
Heat the mixture under microwave irradiation for a short period (e.g., 5-10 minutes) to drive the cyclization.[2]
-
Neutralize the reaction mixture with an aqueous base and extract the crude product with an organic solvent.
-
Purify the resulting dimethylbenz[c]acridine isomer using column chromatography and characterize using NMR and mass spectrometry.
Caption: Generalized workflow for the synthesis of dimethylbenzacridine isomers.
Comparative Biological Activity
The seemingly minor structural differences between dimethylbenzacridine isomers lead to profound variations in their biological activities, particularly their carcinogenicity and mutagenicity. This is largely due to differences in how they are metabolized by cytochrome P450 enzymes and other xenobiotic-metabolizing enzymes.
Carcinogenicity
The carcinogenic potential of methylated benzacridines is highly dependent on the position of the methyl groups. For instance, 7-methylbenz[c]acridine is a potent carcinogen, while its isomer, 12-methylbenz[a]acridine, is considered inactive.[4] This stark difference underscores the critical role of molecular geometry in the interaction with biological targets.
| Isomer | Carcinogenic Activity | Reference |
| 7-Methylbenz[c]acridine | Potent carcinogen | [4] |
| 12-Methylbenz[a]acridine | Inactive | [4] |
The carcinogenicity of these compounds is linked to their metabolic activation to reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. The location of the methyl groups can influence the formation and reactivity of these metabolites.
Mutagenicity
The mutagenic activity of benzacridine derivatives and their metabolites has been evaluated in various systems, including bacterial assays (e.g., Ames test) and mammalian cell cultures.[5] For example, studies on the bay-region 3,4-diol-1,2-epoxides of dibenz[c,h]acridine, a related nitrogen heterocycle, have shown that stereochemistry plays a crucial role in mutagenic potency.[5] One enantiomer, the [1R,2S,3S,4R] isomer, was found to be significantly more mutagenic in Chinese hamster V79 cells than the other three isomers.[5]
While direct comparative mutagenicity data for a wide range of dimethylbenzacridine isomers is limited, the principles of metabolic activation and stereoselectivity observed in related compounds are likely to apply. The position of the methyl groups can influence the metabolic pathway, leading to the formation of different diastereomeric diol epoxides with varying mutagenic potentials.
Other Biological Effects
Beyond carcinogenicity and mutagenicity, some dimethylbenzacridine isomers exhibit other biological activities. For example, 10,12-dimethylbenz(a)acridine (DMBAcr) has been shown to differentially affect RNA synthesis in mammalian and avian fibroblasts.[6] At low concentrations, DMBAcr can block cell multiplication and depresses cellular DNA and RNA synthesis.[6] Interestingly, it primarily inhibits the formation of ribosomal RNA while the synthesis of heterogeneous nuclear RNA continues at a near-normal rate.[6] This suggests a specific mode of action that could be exploited in the development of targeted therapies.
Structure-Activity Relationship (SAR)
The collective data on methylated benzacridines allows for the formulation of several structure-activity relationship (SAR) principles:
-
Position of Methyl Groups: The location of methyl groups is a critical determinant of carcinogenic and mutagenic activity. Substitution in certain regions of the molecule can enhance metabolic activation to genotoxic species, while substitution in other areas may lead to detoxification.
-
Overall Molecular Shape: The arrangement of the benzene rings (i.e., benz[a]- vs. benz[c]-acridine) influences the planarity and overall shape of the molecule, which in turn affects its ability to intercalate into DNA.
-
Metabolic Activation: The biological activity of dimethylbenzacridines is intrinsically linked to their metabolism. Isomers that are more readily converted to reactive diol epoxides in the "bay region" of the molecule are generally more potent carcinogens and mutagens.
Caption: The relationship between chemical structure and biological activity of dimethylbenzacridines.
Conclusion
The comparative analysis of dimethylbenzacridine isomers reveals a complex and fascinating interplay between chemical structure and biological activity. The seemingly subtle differences in the placement of methyl groups can have profound consequences, dictating whether a compound is a potent carcinogen or biologically inert. For researchers in the fields of toxicology, pharmacology, and drug development, a thorough understanding of these structure-activity relationships is essential for the rational design of safer chemicals and more effective therapeutic agents. This guide provides a foundational overview of this important class of compounds, highlighting the critical need for further research to fully elucidate the biological potential of the vast number of dimethylbenzacridine isomers.
References
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Wood, A. W., et al. (1983). Bacterial and mammalian cell mutagenicity of four optically active bay-region 3,4-diol-1,2-epoxides and other derivatives of the nitrogen heterocycle dibenz[c,h]acridine. Cancer Research, 43(12), 5821-5825. [Link]
-
Lacassagne, A., et al. (1983). Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine. Journal of Medicinal Chemistry, 26(2), 303-306. [Link]
-
Gamulin, V., La Regina Rodrigues, M. A., & Brdar, B. (1979). Dimethyl-10,12-benz(a)acridine; evidence for differential effects on the synthesis of RNA of mammalian or avian fibroblasts and some RNA viruses. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 562(1), 139-148. [Link]
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Koshima, H., & Kutsunai, K. (2002). Rapid synthesis of acridines using microwave. Heterocycles, 57(4), 711-716. [Link]
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Perin-Roussel, O., et al. (1979). Synthesis of 7,10- and 7,8-dimethylbenz[c]acridine. Journal of the Chemical Society, Perkin Transactions 1, 1, 531-534. [Link]
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De Almeida, S. M. V., et al. (2020). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 25(22), 5434. [Link]
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A Comparative Guide to the Validation of 7,9-Dimethylbenz[c]acridine-Induced Apoptosis
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison of methodologies to validate apoptosis induced by the novel polycyclic aromatic hydrocarbon, 7,9-Dimethylbenz[c]acridine (7,9-DMBA). Drawing from established principles of apoptosis induction by related acridine and benzacridine compounds, we will explore the experimental choices necessary to build a self-validating and robust data package.
Introduction: The Rationale for Investigating 7,9-DMBA-Induced Apoptosis
This compound is a member of the acridine family of compounds, which are known for their DNA intercalating properties and potential as anti-tumor agents.[1][2][3] Many acridine derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[2][4] The validation of this apoptotic pathway is a critical step in the preclinical development of 7,9-DMBA as a potential therapeutic. This guide will compare and contrast key experimental techniques to confirm and characterize the apoptotic cascade initiated by 7,9-DMBA, providing the rationale behind protocol selection and data interpretation.
The Mechanistic Landscape: A Proposed Signaling Pathway for 7,9-DMBA
Based on the known mechanisms of related polycyclic aromatic hydrocarbons and acridine derivatives, we can propose a putative signaling pathway for 7,9-DMBA-induced apoptosis. This model serves as a framework for designing validation experiments. As a DNA intercalating agent, 7,9-DMBA likely induces DNA damage, leading to the activation of stress-response pathways.[1] This can trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6]
The proposed pathway involves the upregulation of pro-apoptotic BH3-only proteins, which in turn activate the effector proteins BAX and BAK.[6] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.[5][7][8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[7][9] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[10]
Caption: Proposed intrinsic apoptotic pathway for 7,9-DMBA.
Core Experimental Validation: A Multi-Faceted Approach
Assessment of Apoptotic Morphology
One of the earliest indicators of apoptosis is a change in cell morphology. While qualitative, it provides a foundational observation.
-
Principle: Apoptotic cells exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies.
-
Methodology:
-
Treat cells with 7,9-DMBA and a vehicle control for a predetermined time course.
-
Stain cells with a nuclear dye such as Hoechst 33342 or DAPI.
-
Visualize cells under a fluorescence microscope.
-
-
Comparison with Alternatives:
-
Phase-contrast microscopy: Less specific, as necrosis can also lead to changes in cell morphology.
-
Electron microscopy: Provides high-resolution images of apoptotic features but is time-consuming and requires specialized equipment.
-
Detection of Phosphatidylserine (PS) Externalization: Annexin V/Propidium Iodide (PI) Staining
The externalization of phosphatidylserine is a hallmark of early apoptosis.
-
Principle: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, it is translocated to the outer leaflet, where it can be detected by the high-affinity binding of Annexin V. Propidium iodide is a fluorescent intercalating agent that is excluded by viable cells, allowing for the differentiation of apoptotic and necrotic cells.
-
Methodology:
-
Culture cells to the desired confluency and treat with 7,9-DMBA, a vehicle control, and a positive control (e.g., Staurosporine).
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Measurement of Caspase Activity
The activation of caspases is a central event in the apoptotic cascade.
-
Principle: Caspases are a family of cysteine proteases that are activated in a hierarchical cascade during apoptosis. Assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.
-
Methodology (Fluorogenic Assay for Caspase-3/7):
-
Seed cells in a 96-well plate and treat with 7,9-DMBA and controls.
-
Add a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.
-
Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a fluorescent signal.
-
Measure fluorescence using a plate reader.
-
-
Comparison of Caspase Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorogenic/Colorimetric | Cleavage of a synthetic substrate | High-throughput, quantitative | Can have substrate specificity issues |
| Western Blot | Detection of cleaved (active) caspase | Specific for individual caspases | Semi-quantitative, lower throughput |
| FLICA (Fluorescent Labeled Inhibitors of Caspases) | Covalent binding of a fluorescent inhibitor to active caspases | Allows for single-cell analysis by flow cytometry or microscopy | Can have off-target effects |
Assessment of Mitochondrial Involvement
The intrinsic pathway of apoptosis is characterized by changes in mitochondrial function.
-
Principle: The release of cytochrome c from the mitochondria into the cytosol is a key step in the intrinsic apoptotic pathway.[7][8] This can be detected by subcellular fractionation followed by Western blotting.
-
Methodology (Cytochrome c Release Assay):
-
Treat cells with 7,9-DMBA and controls.
-
Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Run protein lysates from each fraction on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane and probe with an antibody specific for cytochrome c.
-
Use antibodies for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
-
Alternative Methods:
-
Immunofluorescence microscopy: Can visualize the translocation of cytochrome c from a punctate mitochondrial pattern to a diffuse cytosolic pattern.
-
Mitochondrial membrane potential (ΔΨm) assays: Dyes such as JC-1 or TMRE can be used to measure the loss of mitochondrial membrane potential, which often precedes or accompanies cytochrome c release.
-
Comparative Performance of 7,9-DMBA with Other Apoptosis Inducers
To contextualize the apoptotic potential of 7,9-DMBA, it is crucial to compare its performance against well-characterized inducers of apoptosis.
| Compound | Primary Mechanism of Action | Typical EC50 for Apoptosis | Key Caspases Activated |
| This compound (Hypothetical) | DNA Intercalation, DNA Damage | 1-10 µM | Caspase-9, Caspase-3 |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 0.1-1 µM | Caspase-9, Caspase-3 |
| Etoposide | Topoisomerase II inhibitor | 10-50 µM | Caspase-9, Caspase-3 |
| TRAIL (TNF-related apoptosis-inducing ligand) | Death receptor agonist (extrinsic pathway) | 10-100 ng/mL | Caspase-8, Caspase-3 |
This comparative data, which should be generated in the same cell line and under identical experimental conditions, allows for a clear understanding of the relative potency and pathway engagement of 7,9-DMBA.
Conclusion: A Self-Validating Experimental Cascade
The validation of 7,9-DMBA-induced apoptosis requires a logical and multi-pronged experimental approach. By starting with broad indicators of apoptosis, such as morphological changes and Annexin V staining, and then progressing to more specific mechanistic assays like caspase activation and cytochrome c release, a compelling and self-validating narrative of the compound's mode of action can be constructed. This systematic approach, grounded in a clear understanding of the underlying molecular pathways, is essential for the successful advancement of novel therapeutic candidates.
References
- Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. (n.d.).
-
Wang, W., Ho, W. C., Dicker, D. T., MacKinnon, C., Winkler, J. D., Marmorstein, R., & El-Deiry, W. S. (2005). Acridine derivatives activate p53 and induce tumor cell death through Bax. Cancer Biology & Therapy, 4(8), 893–898. [Link]
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (n.d.).
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Lu, H., Yin, C., & Chen, Y. R. (2001). Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis. Cell Death and Differentiation, 8(11), 1147–1155. [Link]
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Lang, X., Li, L., Chen, Y., Sun, Q., Wu, Q., Liu, F., Tan, C., Liu, H., Gao, C., & Jiang, Y. (2013). Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents. Bioorganic & Medicinal Chemistry, 21(14), 4170–4177. [Link]
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Goldstein, J. C., Waterhouse, N. J., Juin, P., Evan, G. I., & Green, D. R. (2000). Cytochrome c is released in a single step during apoptosis. Nature Cell Biology, 2(3), 156–162. [Link]
- The C-terminal sequences of Bcl-2 family proteins mediate interactions that regulate cell death - NIH. (2024, July 10).
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Reiners, J. J., Jr, Caruso, J. A., Mathieu, P., Chelladurai, B., Yin, X. M., & Kessel, D. (2002). Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage. Cell Death and Differentiation, 9(9), 934–944. [Link]
- Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.).
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Baguley, B. C. (2003). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? Current Medicinal Chemistry, 10(19), 2027–2034. [Link]
- The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators. (n.d.).
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Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex initiates an apoptotic protease cascade. Cell, 91(4), 479–489. [Link]
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Viswanath, V., Wu, Y., Boon-Huat, T., Dang, H., & Chen, G. G. (2003). Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease. Journal of Neuroscience, 23(34), 10848–10858. [Link]
- The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC. (n.d.).
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Zhang, G. X., Kimura, S., Murao, K., Obata, K., Matsuyoshi, H., & Takaki, M. (2010). Inhibition of cytochrome c release by 10-N-nonyl acridine orange, a cardiolipin-specific dye, during myocardial ischemia-reperfusion in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 298(2), H433–H439. [Link]
- Elucidating Cytochrome c Release from Mitochondria: Insights from an In Silico Three-Dimensional Model - PubMed Central. (n.d.).
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- 3. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Metabolic Landscape of 7,9-Dimethylbenz[c]acridine
For researchers, toxicologists, and drug development professionals, understanding the metabolic fate of xenobiotics is paramount to assessing their efficacy and potential toxicity. This guide provides an in-depth comparative analysis of the metabolites of 7,9-Dimethylbenz[c]acridine (7,9-DMBAC), a potent carcinogenic polycyclic aza-aromatic hydrocarbon. By synthesizing data from in vitro and in vivo studies, we will explore the metabolic pathways, the enzymatic drivers, and the resulting metabolites, offering a comprehensive resource for those investigating the bioactivation and detoxification of this compound.
Introduction: The Significance of 7,9-DMBAC Metabolism
This compound belongs to a class of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) that are of significant environmental and toxicological concern. The carcinogenicity of many PAHs and aza-PAHs is not inherent to the parent compound but is a consequence of metabolic activation to reactive intermediates that can form adducts with cellular macromolecules, such as DNA, leading to mutations and potentially initiating cancer. Therefore, a thorough understanding of the metabolic pathways of 7,9-DMBAC is crucial for elucidating its mechanism of carcinogenesis and for developing strategies for risk assessment and mitigation.
The metabolism of 7,9-DMBAC is a complex process involving a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily, which catalyze oxidative biotransformations. These reactions can lead to a diverse array of metabolites, ranging from detoxified excretion products to highly reactive, genotoxic intermediates. This guide will compare the formation of these metabolites in different biological systems, highlighting the factors that influence the metabolic profile and, consequently, the toxicological outcome.
Metabolic Pathways of this compound: A Comparative Overview
The metabolism of 7,9-DMBAC proceeds through several key pathways, primarily initiated by oxidation. The major routes of biotransformation include methyl group oxidation and aromatic ring hydroxylation, leading to the formation of various dihydrodiols, epoxides, and phenols.
Key Metabolic Transformations:
-
Methyl Group Oxidation: A predominant metabolic pathway for 7,9-DMBAC involves the oxidation of one or both of the methyl groups at positions 7 and 9. This leads to the formation of hydroxymethyl and, subsequently, carboxymethyl derivatives, which are generally considered detoxification products destined for excretion.
-
Aromatic Ring Oxidation: Oxidation of the aromatic core of 7,9-DMBAC results in the formation of epoxides, which can be subsequently hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. Phenols are also formed through the rearrangement of arene oxides or direct hydroxylation.
The balance between these pathways is critical in determining the overall toxicity of 7,9-DMBAC. While methyl oxidation is primarily a detoxification route, the formation of certain dihydrodiols can be a critical step in the bioactivation cascade.
The "Bay Region" Theory and the Formation of Ultimate Carcinogens
A key concept in understanding the carcinogenicity of PAHs and aza-PAHs is the "bay region" theory. This theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay region" of the molecule are particularly potent carcinogens. For 7,9-DMBAC, the bay region is located between the carbon atoms at positions 1, 12b, and 12.
The metabolic activation of 7,9-DMBAC to its ultimate carcinogenic form is believed to follow this sequence:
-
Epoxidation: Cytochrome P450 enzymes catalyze the formation of an epoxide on the 3,4-double bond.
-
Hydrolysis: Epoxide hydrolase converts the 3,4-epoxide to the corresponding trans-3,4-dihydrodiol.
-
Second Epoxidation: A second epoxidation, again catalyzed by CYPs, occurs on the 1,2-double bond of the 3,4-dihydrodiol, forming a diol epoxide.
This bay-region diol epoxide is a highly reactive electrophile that can readily react with nucleophilic sites on DNA, forming stable adducts and initiating the process of carcinogenesis. Studies on the related compound benz[c]acridine have shown that the bay-region 3,4-diol-1,2-epoxide is exceptionally tumorigenic[1].
Comparative Metabolite Profiling: In Vitro and In Vivo Systems
The metabolic profile of 7,9-DMBAC can vary significantly depending on the biological system under investigation. These differences are often attributable to variations in the expression and activity of metabolizing enzymes.
In Vitro Studies with Liver Microsomes:
Hepatic microsomes are a widely used in vitro system for studying drug and xenobiotic metabolism as they are rich in cytochrome P450 enzymes. Studies using rat liver microsomes have been instrumental in identifying the major metabolites of 7,9-DMBAC.
In incubations with liver microsomes from rats pretreated with 3-methylcholanthrene (a potent inducer of CYP1A enzymes), a significant number of metabolites of 7,9-DMBAC have been identified[2]. The most abundant metabolites were derived from the oxidation of the methyl groups[2]. Other identified metabolites include dihydrodiols, epoxides, and phenols[2]. Notably, the 3,4-dihydrodiol, a precursor to the putative ultimate carcinogen, was formed[2]. The presence of the 9-methyl group was found to hinder the formation of a dihydrodiol at the 8,9-position[2].
Comparison between Liver and Lung Microsomes:
While the liver is the primary site of xenobiotic metabolism, extrahepatic tissues such as the lung can also play a significant role, particularly for airborne pollutants. Comparative studies on the related aza-PAH, dibenz[a,j]acridine, have shown that the 3,4-dihydrodiol is the major metabolite in both liver and lung microsomes from rats, constituting 30-40% of the total metabolites[3]. This suggests that both tissues are capable of activating this class of compounds to their proximate carcinogenic forms.
Interspecies Differences:
The metabolic activation of aza-PAHs can also exhibit significant interspecies variation. For instance, a comparative study on the metabolism of dibenz[a,h]acridine by recombinant human and rat cytochrome P450s revealed notable differences in regioselectivity[4]. Human P450 1A1 and 1B1 showed different preferences for the formation of the two possible benzo ring diols, while rat P450 1A1 produced nearly equal amounts of both[4]. Such differences underscore the importance of using human-relevant systems in toxicological assessments.
Quantitative Comparison of Major Metabolites
The following table summarizes the major classes of 7,9-DMBAC metabolites and their relative abundance based on in vitro studies with rat liver microsomes. It is important to note that precise quantitative data for all metabolites is not always available, and the relative amounts can be influenced by the specific experimental conditions.
| Metabolite Class | Relative Abundance | Significance |
| Methyl Oxidation Products | High | Detoxification pathway |
| (e.g., 7-hydroxymethyl-9-methylbenz[c]acridine) | ||
| Dihydrodiols | Moderate | |
| trans-3,4-dihydrodiol | Precursor to the ultimate carcinogen | |
| Phenols | Low to Moderate | Detoxification/Bioactivation |
| Epoxides | Transient Intermediates | Highly reactive, precursors to dihydrodiols |
The Enzymatic Machinery: Cytochrome P450 Isozymes in 7,9-DMBAC Metabolism
The biotransformation of 7,9-DMBAC is primarily driven by the cytochrome P450 (CYP) superfamily of enzymes. Different CYP isozymes exhibit distinct substrate specificities and regioselectivities, which can significantly impact the metabolic profile of a xenobiotic.
Based on studies of related aza-PAHs, the following CYP isozymes are likely to be involved in the metabolism of 7,9-DMBAC:
-
CYP1A Family (CYP1A1 and CYP1A2): These enzymes are known to be highly active in the metabolism of PAHs and aza-PAHs. They are inducible by compounds like 3-methylcholanthrene and are key players in the formation of both detoxified and activated metabolites. Studies on dibenz[a,h]acridine have shown that human CYP1A1 is highly effective in its metabolism[4].
-
CYP1B1: This extrahepatic CYP isozyme is also involved in the metabolic activation of PAHs. For dibenz[a,h]acridine, human CYP1B1 was found to produce a greater proportion of the 3,4-diol compared to the 10,11-diol[4].
-
CYP3A Family (e.g., CYP3A4): This is a major CYP family in the human liver and is responsible for the metabolism of a wide range of drugs and xenobiotics. While perhaps less specific for PAHs than the CYP1 family, CYP3A4 can contribute to the overall metabolic clearance of these compounds.
The specific CYP isozymes involved in the metabolism of a drug can be identified using in vitro methods with recombinant enzymes and selective chemical inhibitors[5].
dot
Caption: Metabolic activation pathway of this compound.
Experimental Protocols for Studying 7,9-DMBAC Metabolism
Reproducible and well-characterized experimental methods are essential for the comparative study of xenobiotic metabolism. The following provides a generalized protocol for an in vitro metabolism study of 7,9-DMBAC using rat liver microsomes.
In Vitro Incubation with Liver Microsomes
Objective: To determine the metabolic profile of 7,9-DMBAC when incubated with rat liver microsomes.
Materials:
-
This compound (substrate)
-
Rat liver microsomes (from control or induced animals)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for quantitative analysis)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Add 7,9-DMBAC (dissolved in a suitable solvent like DMSO) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient metabolite formation without significant substrate depletion.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile, which precipitates the proteins.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant, which contains the metabolites, to a new tube for analysis.
Analytical Methodology: HPLC-MS/MS for Metabolite Identification and Quantification
Objective: To separate, identify, and quantify the metabolites of 7,9-DMBAC from the in vitro incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient program is used to separate the parent compound and its metabolites based on their polarity. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over time to elute the more hydrophobic compounds.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
Full Scan MS: A full scan is performed to detect all ions within a specified mass range, allowing for the identification of potential metabolites based on their predicted molecular weights.
-
Product Ion Scan (MS/MS): To confirm the identity of the metabolites, a product ion scan is performed on the protonated molecular ions ([M+H]+) of the suspected metabolites. The resulting fragmentation pattern provides structural information that can be used to identify the site of metabolic modification.
-
-
Quantification:
-
For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for the parent compound, each metabolite, and an internal standard.
-
A calibration curve is constructed using authentic standards of the metabolites (if available) or by using a surrogate analyte with similar properties. The concentration of each metabolite in the sample is then determined from the calibration curve.
-
dot
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- 2. Identification of hepatic metabolites of two highly carcinogenic polycyclic aza-aromatic compounds, this compound and 7,10-dimethylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing the Binding Specificity of 7,9-Dimethylbenz[c]acridine
For researchers and drug development professionals investigating the biological activity of small molecules, a thorough understanding of binding specificity is paramount. This guide provides an in-depth comparison of key experimental methodologies for assessing the binding specificity of the polycyclic aromatic hydrocarbon, 7,9-Dimethylbenz[c]acridine. While noted for its carcinogenic properties, a detailed profile of its direct molecular interactions is essential for elucidating its mechanism of action and potential off-target effects.[1] This document will not only detail the "how" but also the "why" behind experimental choices, empowering you to design robust and self-validating studies.
The Criticality of Specificity in Drug Discovery
The therapeutic efficacy of a compound is intrinsically linked to its specific binding to a target molecule. Off-target binding can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic candidate. For a compound like this compound, which is known to be metabolized by hepatic enzymes, understanding its full interaction profile is crucial.[1] The following sections will compare and contrast various biochemical, biophysical, and cell-based assays that can be employed to build a comprehensive specificity profile.
Comparative Analysis of Binding Specificity Assays
The choice of assay for determining binding specificity is contingent on several factors, including the nature of the target, the required throughput, and the desired level of quantitative detail. Below, we compare some of the most powerful techniques available.
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters Measured |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor.[2] | High sensitivity and considered the "gold standard" for affinity determination.[2] | Requires synthesis of a radiolabeled compound and handling of radioactive materials.[3] | Dissociation constant (Kd), maximum binding capacity (Bmax), and inhibition constant (Ki).[2][4] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger molecule.[5] | Homogeneous assay format, amenable to high-throughput screening (HTS).[6] | Requires a fluorescently labeled probe and can be prone to interference from fluorescent compounds.[7] | Dissociation constant (Kd), IC50.[8] |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[9] | Real-time, label-free detection of binding events, providing kinetic information.[10][11] | Requires specialized instrumentation and careful experimental design to avoid artifacts.[9] | Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (KD).[9][12] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change that occurs upon binding of a ligand to a macromolecule.[13][14] | Label-free, in-solution measurement that provides a complete thermodynamic profile of the interaction.[15][16] | Requires relatively large amounts of purified protein and can be low-throughput.[13] | Binding affinity (KA), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[14][17] |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in the thermal stability of a protein in its native cellular environment upon ligand binding.[18][19] | Allows for the direct assessment of target engagement in a cellular context, without the need for compound or protein labeling.[20][21] | Can be lower throughput than some biochemical assays and requires specific antibodies for detection.[22] | Target engagement, relative affinity.[18][23] |
In-Depth Methodologies and Experimental Workflows
A robust assessment of binding specificity often involves a multi-pronged approach, starting with high-throughput biochemical screens and progressing to more detailed biophysical and cell-based validation.
Initial Screening for Potential Binders: Fluorescence Polarization (FP)
FP is an excellent choice for initial high-throughput screening to identify potential binding partners for this compound.[6] The principle relies on the fact that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[24] Upon binding to a larger protein, the tumbling rate slows down, leading to an increase in polarization.[7]
Experimental Workflow: Competitive FP Assay
Caption: Workflow for a competitive Fluorescence Polarization assay.
Step-by-Step Protocol for Competitive FP Assay:
-
Reagent Preparation:
-
Synthesize a fluorescently labeled analog of this compound to serve as the tracer. The choice of fluorophore should be based on minimal interference with binding and optimal spectral properties.
-
Purify the potential target protein to >95% purity.
-
Prepare a dilution series of the unlabeled this compound and any other competitor compounds.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the target protein and the fluorescent tracer. The tracer concentration should ideally be at or below its Kd for the target to ensure assay sensitivity.
-
Add the varying concentrations of the unlabeled compound to the wells. Include controls for no compound (maximum polarization) and no protein (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate polarizing filters.
-
-
Data Analysis:
-
Plot the measured fluorescence polarization values against the logarithm of the unlabeled compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the bound tracer.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the tracer.
-
Orthogonal Validation and Kinetic Profiling: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique that provides real-time data on binding kinetics, making it an ideal orthogonal method to validate hits from an FP screen.[10][25] In an SPR experiment, one of the binding partners (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface.[9] Binding is detected as a change in the refractive index, which is proportional to the mass accumulating on the surface.[9]
Experimental Workflow: SPR Kinetic Analysis
Caption: Workflow for Surface Plasmon Resonance kinetic analysis.
Step-by-Step Protocol for SPR:
-
Ligand Immobilization:
-
Covalently immobilize the purified target protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound over both the target and reference flow cells. This is the association phase.
-
Follow the analyte injection with a continuous flow of buffer to monitor the dissociation of the compound from the target. This is the dissociation phase.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model).
-
The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.
-
Probing the Thermodynamics of Binding: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic signature of a binding interaction by directly measuring the heat released or absorbed during the binding event.[13][16] This technique is label-free and performed in-solution, providing data on binding affinity, stoichiometry, enthalpy, and entropy in a single experiment.[14]
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for Isothermal Titration Calorimetry.
Step-by-Step Protocol for ITC:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the this compound in the exact same buffer to minimize heats of dilution.[13]
-
Degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution. The heat change after each injection is measured relative to a reference cell containing buffer.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrating the area under each peak gives the heat change for that injection.
-
A plot of the heat change per mole of injectant against the molar ratio of ligand to protein is generated.
-
Fitting this binding isotherm to a suitable model yields the binding affinity (KA), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Confirming Target Engagement in a Physiological Context: Cellular Thermal Shift Assay (CETSA®)
Ultimately, it is crucial to demonstrate that a compound binds to its intended target within a living cell.[26] CETSA® is a powerful method for assessing target engagement in a native cellular environment.[19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18][22]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol for CETSA®:
-
Cell Treatment:
-
Culture cells that endogenously express the target protein or have been engineered to do so.
-
Treat the cells with this compound at various concentrations or with a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Protein Extraction:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
-
Conclusion and Future Directions
Assessing the binding specificity of a compound like this compound requires a multifaceted and rigorous experimental approach. By combining high-throughput biochemical screening methods like fluorescence polarization with detailed biophysical characterization using surface plasmon resonance and isothermal titration calorimetry, researchers can gain a comprehensive understanding of a compound's binding properties in a purified system. Crucially, validating these findings in a more physiologically relevant context with cell-based assays such as CETSA® is essential to confirm target engagement in living cells.[27][28] This integrated strategy provides the robust, self-validating data necessary to confidently elucidate the molecular mechanisms of action and potential off-target effects of this compound, paving the way for more informed research and development decisions.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7,9-Dimethylbenz[c]acridine: Ensuring Laboratory Safety and Regulatory Compliance
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling potent chemical compounds like 7,9-Dimethylbenz[c]acridine, a known carcinogen, demands a meticulous approach that extends beyond experimental application to its final disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment, while adhering to stringent regulatory standards. Our commitment to providing value beyond the product itself is rooted in fostering a culture of safety and scientific excellence.
Understanding the Hazard: The Criticality of Proper Disposal
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative that presents significant health risks. It is classified as a substance that may cause cancer (Carcinogenicity Category 1B) and is harmful if swallowed, in contact with skin, or inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] The light yellow powder is sensitive to air and light and is insoluble in water.[2] Given its hazardous properties, all waste streams containing this compound must be managed as hazardous waste from the point of generation to final disposal, a principle often referred to as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[3][4]
Key Hazard Information for this compound:
| Hazard Classification | GHS Hazard Statement(s) | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Danger |
| Skin Corrosion/Irritation | H315 | Danger |
| Serious Eye Damage/Eye Irritation | H319 | Danger |
| Carcinogenicity | H350 | Danger |
| Specific Target Organ Toxicity (Single Exposure) | H335 (Respiratory tract irritation) | Danger |
Waste Characterization and Regulatory Framework
Proper disposal begins with accurate waste characterization. All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves, lab coats, and shoe covers; absorbent paper, weighing boats, and contaminated labware (e.g., plastic tubes, pipette tips).
-
Liquid Waste: Unused or expired solutions containing this compound, and the first rinsate from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.
Under the U.S. Environmental Protection Agency (EPA) regulations, hazardous wastes are assigned specific waste codes. While this compound is not individually listed, as a polycyclic aromatic hydrocarbon, waste containing it would likely fall under the F-listed wastes from non-specific sources if it is part of a spent solvent mixture, or be characterized by its toxicity.[5][6][7] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure assignment of the correct waste codes as per federal and state regulations.
The Disposal Workflow: A Step-by-Step Approach
The following diagram illustrates the decision-making process and subsequent actions for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Protocols
Adherence to a standardized protocol is paramount to ensuring safety and compliance. The following step-by-step methodologies provide guidance for handling different waste streams contaminated with this compound.
Protocol 1: Disposal of Contaminated Solid Waste
-
Container Selection: Choose a rigid, puncture-resistant container with a tight-fitting lid. Line the container with a heavy-duty plastic bag.
-
Waste Segregation: At the point of generation, place all contaminated solid waste, such as gloves, disposable lab coats, bench paper, and plasticware, directly into the lined container.
-
Container Management: Keep the container closed except when adding waste.[8]
-
Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation.[2][4] The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The accumulation start date
-
Appropriate hazard warnings (e.g., "Carcinogen," "Toxic")
-
-
Storage: Store the container in a designated satellite accumulation area, within secondary containment, away from general laboratory traffic and incompatible materials.
-
Pickup: Once the container is full, or approaching the accumulation time limit, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
Protocol 2: Disposal of Contaminated Liquid Waste
-
Container Selection: Use a chemically compatible, leak-proof container with a screw-top cap, such as a high-density polyethylene (HDPE) carboy. Never use a container that previously held food or beverages.[9]
-
Waste Collection: Collect all liquid waste containing this compound, including the initial rinses of contaminated glassware, in the designated container.
-
Labeling: Label the container as described in Protocol 1.
-
Storage: Store the liquid waste container in secondary containment to prevent spills. The secondary container must be large enough to hold the entire volume of the primary container.
-
Disposal: Arrange for pickup through your EHS department.
Protocol 3: Disposal of Contaminated Sharps
-
Container Selection: Use a designated, puncture-proof sharps container.
-
Waste Segregation: Place all contaminated sharps directly into the sharps container immediately after use. Do not recap, bend, or break needles.
-
Container Management: Do not overfill the sharps container. Close the container when it is three-quarters full.
-
Labeling: Label the sharps container with "Hazardous Waste," the chemical name, and the appropriate hazard warnings.
-
Disposal: Dispose of the full sharps container as hazardous waste through your institution's EHS department.
Decontamination Procedures
Thorough decontamination of work areas and equipment is crucial to prevent cross-contamination and accidental exposure.
-
Surface Decontamination:
-
Cover work surfaces with disposable, plastic-backed absorbent paper before beginning work.[10] Dispose of this paper as solid hazardous waste after use.
-
For spills, dampen the solid material with acetone and transfer it to a suitable container.[2]
-
After handling the compound or in case of a spill, decontaminate non-disposable surfaces by first washing with acetone, followed by a thorough wash with soap and water.[2] Collect all cleaning materials and rinsates as hazardous waste.
-
-
Glassware Decontamination:
-
Triple-rinse contaminated glassware. The first rinse should be with a solvent in which this compound is soluble (e.g., acetone). Collect this first rinsate as hazardous liquid waste.[8]
-
Subsequent rinses can be with soap and water.
-
Final Disposal Method: High-Temperature Incineration
The recommended final disposal method for waste contaminated with this compound is high-temperature incineration.[11] Studies on the incineration of PAHs indicate that temperatures above 900°C are effective in their destruction.[12][13][14] This process ensures the complete breakdown of the carcinogenic compound into less harmful components. This disposal method must be carried out by a licensed hazardous waste management facility.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to a structured disposal workflow, and meticulously following detailed protocols, we uphold our commitment to the safety of our colleagues and the preservation of our environment. This guide serves as a critical resource in empowering researchers to manage this potent carcinogen with the confidence and precision that defines scientific excellence.
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Mastering the Handling of 7,9-Dimethylbenz[c]acridine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher navigating the complexities of drug development and scientific discovery, the safe handling of potent chemical compounds is paramount. This guide provides an in-depth operational plan for the use of 7,9-Dimethylbenz[c]acridine, a polycyclic aromatic hydrocarbon (PAH) with significant carcinogenic properties. By understanding the causality behind each procedural step, you can establish a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard: Why this compound Demands Respect
This compound is a light yellow crystalline solid that is classified as a potent carcinogen.[1] Its primary routes of exposure in a laboratory setting are inhalation of airborne particles, dermal absorption, and ingestion.[2] The Department of Health and Human Services (DHHS) has determined that some PAHs, the class of compounds to which this compound belongs, may reasonably be expected to be carcinogens.[3] Animal studies have demonstrated that exposure to certain PAHs can lead to lung, stomach, and skin cancer.[3]
Beyond its carcinogenicity, this compound is also classified as an acute toxin and can cause skin and eye irritation.[4] It is sensitive to air and light and is insoluble in water.[1]
Hazard Summary Table:
| Hazard Classification | Description | GHS Pictograms |
| Carcinogenicity | May cause cancer.[4] | Health Hazard |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4] | Exclamation Mark |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4] | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | Exclamation Mark |
The Last Line of Defense: A Multi-Layered Approach to Personal Protective Equipment (PPE)
Engineering and administrative controls, such as working in a designated area and minimizing the quantities used, are the first lines of defense. However, the appropriate selection and use of PPE are critical to mitigate any remaining risk of exposure.
Respiratory Protection: Shielding Against Inhalation Hazards
Due to the risk of inhaling fine particles of this potent carcinogen, respiratory protection is mandatory when handling this compound in its solid form or when there is a potential for aerosol generation.
-
Recommended Respirator: A NIOSH-approved N95, N99, or N100 filtering facepiece respirator is the minimum requirement for handling the solid compound.[5] For procedures with a higher potential for aerosolization, a P95 or P100 particulate respirator is recommended.[6]
-
Cartridge Selection: For operations where organic vapors may be present (e.g., when dissolving the compound in a volatile solvent), a combination cartridge with an organic vapor (black) and a P100 (magenta) filter should be used.[6][7]
-
Fit Testing: A proper fit is crucial for the effectiveness of any respirator. All users must be fit-tested annually according to OSHA regulations (29 CFR 1910.134).
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure for PAHs. Therefore, selecting the correct gloves is critical.
-
Glove Material: Nitrile gloves are recommended for handling this compound.[8][9][10] They provide good resistance to a wide range of chemicals, including many organic solvents.[8][9][10] However, it is crucial to be aware that nitrile gloves have poor resistance to certain aromatic and halogenated hydrocarbons.[8][9][11]
-
Glove Thickness and Breakthrough Time: For incidental contact, a nitrile glove with a minimum thickness of 5 mil is recommended.[11] For tasks involving prolonged contact or immersion, heavier-duty nitrile or neoprene gloves should be considered. Always consult the glove manufacturer's chemical resistance data for specific breakthrough times. For many aromatic hydrocarbons, breakthrough can occur in under a minute for thin disposable gloves.[11]
-
Double Gloving: For enhanced protection, especially when handling concentrated solutions, it is best practice to wear two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. Change gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.
Eye and Face Protection: Safeguarding Against Splashes and Particles
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures involving this compound.
-
Chemical Splash Goggles: When there is a risk of splashes, such as when transferring solutions, chemical splash goggles that provide a complete seal around the eyes are required.
-
Face Shield: For procedures with a high risk of splashes or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Protective Clothing: A Barrier for the Body
-
Lab Coat: A buttoned, knee-length lab coat is mandatory to protect personal clothing and skin from contamination.
-
Disposable Gown/Apron: For procedures involving larger quantities or a higher risk of splashes, a disposable, chemically resistant gown or apron should be worn over the lab coat.
-
Shoe Covers: In designated areas where this compound is handled, disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to every task involving this compound is essential for maintaining a safe working environment.
Designated Work Area
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[12] This area should be clearly marked with a warning sign indicating the presence of a carcinogen.[12]
Weighing the Solid Compound
-
Preparation: Don all required PPE. Ensure the analytical balance is inside the chemical fume hood or in a dedicated, ventilated enclosure.
-
Tare Weighing: Use a tared, sealed container (e.g., a vial with a cap) to weigh the desired amount of this compound. This minimizes the risk of releasing airborne particles.
-
Cleaning: After weighing, carefully decontaminate the balance and surrounding surfaces with a solvent such as acetone, followed by soap and water.[1]
Preparing Solutions
-
Solvent Addition: In the chemical fume hood, add the solvent to the pre-weighed solid in the container.
-
Mixing: Cap the container and mix gently until the solid is fully dissolved. If heating is required, use a controlled heating source such as a heating block or water bath within the fume hood.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and a carcinogen warning.
Emergency Response: Preparedness is Key
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove any contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[12] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, dampen the spilled solid with a solvent like acetone to prevent it from becoming airborne.[13]
-
Use absorbent pads to clean up the spill.
-
Place all contaminated materials in a sealed, labeled hazardous waste bag.
-
Decontaminate the area with acetone followed by soap and water.[1]
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their instructions.
-
Do not attempt to clean up a large spill of a potent carcinogen without specialized training and equipment.
-
Disposal Plan: Cradle-to-Grave Responsibility
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with EPA regulations (40 CFR Parts 260-273) and institutional policies.[14][15][16][17]
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name and a carcinogen warning.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected as hazardous waste. After the solvent rinse, wash the glassware with soap and water.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). U.S. Department of Health and Human Services. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13757, 7,9-Dimethylbenz(c)acridine. Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. [Link]
-
UniSafe. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]
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Protospheric. (2022, September 27). Tested Chemical Resistance. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Tables. Retrieved from [Link]
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Northwestern University. (n.d.). Cartridge Selection. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]
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County Office. (2024, November 25). Which Law Provides Rules And Regulations About Managing Hazardous Waste? [Video]. YouTube. [Link]
-
SHOWA. (n.d.). CHEMICAL PERMEATION GUIDE. [Link]
-
Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. [Link]
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University of North Carolina at Chapel Hill. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. [Link]
-
Starlab. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Chemical Carcinogen Policy. [Link]
-
World Health Organization. (2020, May 15). Cleaning and disinfection of environmental surfaces in the context of COVID-19. [Link]
-
Stanford University. (n.d.). General Use SOP - Carcinogens. Environmental Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
